(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-(5-methylpyridin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-5-12(13-7-10)14-6-2-3-11(8-14)9-15/h4-5,7,11,15H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZKQAIEDWQNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671517 | |
| Record name | [1-(5-Methylpyridin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-72-8 | |
| Record name | 1-(5-Methyl-2-pyridinyl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(5-Methylpyridin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol CAS number lookup
An In-Depth Technical Guide to (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics. We will explore the rationale behind its molecular design, its utility in constructing complex bioactive molecules, and the essential safety protocols for its handling. This document is intended to serve as a foundational resource for researchers leveraging this versatile scaffold in drug discovery programs.
Introduction: The Significance of the Piperidine-Pyridine Scaffold
The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets.[2] When coupled with a pyridine ring, as in this compound, the resulting molecule combines the favorable pharmacokinetic properties of the piperidine core with the diverse intermolecular interaction capabilities of the aromatic pyridine system.
This particular compound serves as a crucial intermediate, providing a synthetically accessible platform for generating libraries of molecules for drug discovery. Its structure is particularly relevant in the design of kinase inhibitors for oncology and in the development of agents targeting neurological disorders, where blood-brain barrier permeability is a critical factor.[3]
Core Compound Specifications
A clear understanding of the fundamental physicochemical properties of a starting material is paramount for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 939986-72-8 | [3] |
| Molecular Formula | C₁₂H₁₈N₂O | [3] |
| Molecular Weight | 206.284 g/mol | [3] |
| MDL Number | MFCD09607837 | [3] |
Synthesis and Mechanistic Rationale
While multiple proprietary synthesis routes may exist, a common and logical approach to constructing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for coupling amine-containing fragments to electron-deficient aromatic rings.
General Synthetic Workflow
The synthesis hinges on the reaction between a suitably activated pyridine derivative and piperidin-3-yl)methanol. A common precursor for the pyridine component is 2-chloro-5-methylpyridine. The chlorine atom at the 2-position activates the ring for nucleophilic attack by the secondary amine of the piperidine.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Protocol and Causality
Objective: To synthesize this compound via SNAr.
-
Reactant Preparation: Dissolve piperidin-3-yl)methanol (1.0 equivalent) and 2-chloro-5-methylpyridine (1.0-1.2 equivalents) in a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Rationale: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) characteristic of the SNAr mechanism, without interfering with the nucleophile.
-
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Rationale: The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 80°C to 120°C and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Rationale: The SNAr reaction has a significant activation energy barrier due to the temporary loss of aromaticity in the pyridine ring. Thermal energy is required to overcome this barrier and drive the reaction to completion in a reasonable timeframe.
-
-
Workup and Purification: Upon completion, cool the reaction mixture and perform an aqueous workup to remove the inorganic base and solvent. The crude product is then purified, typically by silica gel column chromatography.
-
Rationale: The workup isolates the organic product from the reaction salts and high-boiling solvent. Column chromatography separates the desired product from unreacted starting materials and any side products.
-
Applications in Drug Discovery
The title compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the strategic placement of functional groups that allow for further chemical elaboration.
Role as a Key Intermediate
The primary alcohol (-CH₂OH) on the piperidine ring and the secondary amine are key handles for diversification. This allows medicinal chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic profiles (ADME).
Caption: Role as a central scaffold for generating diverse compound libraries.
Target Classes
-
Kinase Inhibitors: The compound is used in the synthesis of kinase inhibitors for targeted cancer therapy.[3] The pyridine moiety can form crucial hydrogen bonds within the ATP-binding pocket of a kinase, while the piperidine-methanol portion can be modified to extend into other regions of the enzyme, enhancing selectivity and potency.[3]
-
Neurological Disorders: Its structure is reported to possess favorable properties for crossing the blood-brain barrier, making it a valuable building block for agents targeting the central nervous system (CNS).[3] The ability to tune lipophilicity and hydrogen bonding potential by modifying the methanol group is key to optimizing CNS penetration.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety. The following guidelines are synthesized from safety data sheets of structurally related compounds.
Hazard Identification
-
Acute Effects: May be harmful if swallowed.[4] Causes skin irritation and potentially severe eye damage or irritation.[5][6] May also cause respiratory irritation.[5]
-
Physical Hazards: May be a combustible liquid.[4]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Handle the product only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment:
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[4]
Storage and Incompatibilities
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[7][8]
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in modern medicinal chemistry. Its well-defined structure, featuring both a versatile piperidine core and an interactive pyridine ring, provides a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, chemical properties, and handling requirements, as outlined in this guide, is essential for researchers aiming to unlock its full potential in the pursuit of new drug candidates for oncology, neurology, and beyond.
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UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]
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PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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An In-depth Technical Guide to (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, which combines a substituted pyridine ring with a piperidine methanol moiety, positions it as a valuable intermediate in the synthesis of complex pharmaceutical agents. Notably, this scaffold is frequently employed in the development of kinase inhibitors for targeted cancer therapies and other bioactive molecules targeting the central nervous system.[1] The strategic placement of the methyl group on the pyridine ring and the hydroxyl group on the piperidine core allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and blood-brain barrier permeability, making it a versatile building block in drug design.[1]
This technical guide provides a comprehensive overview of the chemical properties of this compound, including a detailed examination of its synthesis, predicted physicochemical and spectral properties, and its established role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | [2] |
| Molecular Weight | 206.284 g/mol | [2] |
| CAS Number | 939986-72-8 | [2] |
| Density | 1.086 g/cm³ | [2] |
| Storage Conditions | Room temperature, sealed, dry | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the N-arylation of a suitable piperidine precursor. The following is a representative synthetic protocol based on established methodologies for similar compounds.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of the Precursor, (Piperidin-3-yl)methanol
(Piperidin-3-yl)methanol serves as the foundational piperidine core. While commercially available, it can be synthesized from precursors like 3-aminopiperidine derivatives derived from L-glutamic acid.[3]
Step 2: N-Arylation via Buchwald-Hartwig Amination
The key step in the synthesis is the formation of the C-N bond between the piperidine nitrogen and the pyridine ring. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this transformation, known for its broad substrate scope and functional group tolerance.[4]
-
Reaction Scheme:
-
(Piperidin-3-yl)methanol is coupled with 2-chloro-5-methylpyridine (or a corresponding bromo- or iodo-pyridine) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
-
-
Detailed Protocol:
-
To a reaction vessel purged with an inert gas (e.g., argon), add (piperidin-3-yl)methanol (1.0 equivalent), 2-chloro-5-methylpyridine (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equivalents), and a bulky, electron-rich phosphine ligand like Xantphos or RuPhos (0.02-0.10 equivalents).
-
Add a suitable base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).
-
Add an anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination and oxidative addition steps in the catalytic cycle, especially with potentially sterically hindered substrates.[4]
-
Base and Solvent: The base is essential for deprotonating the piperidine nitrogen, making it nucleophilic. The choice of a non-protic, anhydrous solvent is crucial to prevent catalyst deactivation and unwanted side reactions.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Predicted Spectral Properties
While specific spectral data for this compound is not widely published, we can predict the expected signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (Pyridine Ring): Expect signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridine ring will exhibit characteristic splitting patterns (doublets and doublets of doublets) based on their coupling with each other.
-
Piperidine Ring Protons: A complex series of multiplets is expected in the aliphatic region (δ 1.5-4.0 ppm). The protons adjacent to the nitrogen and the carbon bearing the hydroxymethyl group will be shifted downfield.
-
Hydroxymethyl Protons (-CH₂OH): A doublet or triplet is anticipated for the methylene protons of the hydroxymethyl group, coupled to the adjacent methine proton on the piperidine ring. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group on the pyridine ring will be observed in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy
-
Pyridine Carbons: Signals for the carbon atoms of the pyridine ring are expected in the downfield region (δ 110-160 ppm).
-
Piperidine Carbons: The carbon signals of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm). The carbons attached to the nitrogen and the hydroxymethyl group will be shifted further downfield.
-
Hydroxymethyl Carbon (-CH₂OH): A signal for the carbon of the hydroxymethyl group is expected around δ 60-70 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon signal will be in the upfield region (δ 15-25 ppm).
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 207.29.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its key functional groups: the secondary alcohol, the tertiary amine of the piperidine ring, and the pyridine ring.
-
Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to various esters and ethers, which is a common strategy in medicinal chemistry to modify a compound's properties.
-
Reactions of the Piperidine Nitrogen: The tertiary amine is basic and can be protonated to form a salt.
-
Reactions of the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the conditions required may be harsh.
Applications in Drug Discovery and Development
The N-aryl piperidine scaffold is a prevalent feature in a wide array of biologically active molecules and approved pharmaceuticals.[4] this compound is a key intermediate in the synthesis of compounds that are being investigated for various therapeutic applications.
-
Kinase Inhibitors: This compound is particularly valuable in the development of kinase inhibitors.[1] The piperidine and pyridine rings can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases, while the hydroxymethyl group can be a key site for further functionalization to enhance potency and selectivity.
-
Neurological Disorders: The favorable physicochemical properties of this scaffold, including potential blood-brain barrier permeability, make it an attractive starting point for the synthesis of agents targeting neurological disorders.[1]
Conclusion
This compound is a strategically designed chemical entity that holds significant promise as a building block in the synthesis of novel pharmaceutical agents. Its synthesis, leveraging modern cross-coupling methodologies, is well-established in principle. A thorough understanding of its chemical properties, including its reactivity and spectral characteristics, is essential for its effective utilization in drug discovery and development programs. The versatility of this scaffold ensures its continued importance in the quest for new and improved therapeutics.
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Yasmeen, F., Ahmad, M., Aslam, S., Zubair, M., & Naqvi, S. A. R. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications, 55(13). Retrieved from [Link]
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An In-depth Technical Guide on the Molecular Structure and Conformation of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol is a heterocyclic molecule with significant potential in medicinal chemistry, serving as a valuable scaffold for the design of novel therapeutic agents. A comprehensive understanding of its three-dimensional structure and conformational dynamics is essential for elucidating structure-activity relationships (SAR) and for the rational design of drugs with improved efficacy and selectivity. This technical guide provides a multi-faceted approach to characterizing the molecular architecture of this compound. We will explore its stereochemistry, the conformational preferences of the piperidine ring, and the spatial orientation of its substituents. The analysis integrates experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with theoretical insights from computational modeling, offering a holistic perspective for researchers in drug discovery and development.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved pharmaceutical agents.[1] Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, which is critical for optimal interaction with biological targets. The title compound, this compound, is a synthetically accessible intermediate used in the development of various therapeutic agents, including kinase inhibitors for targeted cancer therapy.[2] The 5-methylpyridin-2-yl substituent introduces a heterocyclic aromatic system capable of participating in various non-covalent interactions, while the 3-hydroxymethyl group provides a handle for hydrogen bonding. A thorough understanding of the conformational landscape of this molecule is a prerequisite for leveraging its full potential in drug design.
Stereochemistry and Enantioselectivity
The presence of a chiral center at the C3 position of the piperidine ring means that this compound exists as a pair of enantiomers: (R)- and (S)-. These enantiomers can exhibit distinct pharmacological and toxicological profiles, making their separation and stereochemical assignment a critical step in drug development. Chiral piperidines are highly sought-after structures in bioactive molecules.[3] Chemo-enzymatic approaches have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines.[3][4]
Workflow for Chiral Resolution and Absolute Configuration Assignment:
Caption: A typical workflow for the separation and assignment of absolute stereochemistry.
Conformational Isomerism of the Piperidine Ring
The six-membered piperidine ring is not planar and, to minimize torsional and angle strain, predominantly adopts a chair conformation.[5] For a substituted piperidine like the title compound, two chair conformers can exist in equilibrium through ring inversion. The relative energies of these conformers, and thus their populations at equilibrium, are dictated by the steric and electronic interactions of the substituents.
Substituent Orientation and Steric Considerations
Substituents on a piperidine ring can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial orientation to avoid unfavorable 1,3-diaxial steric interactions. In this compound, both the N-aryl group and the C3-hydroxymethyl group have conformational preferences that must be considered.
Experimental Approaches to Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure and conformation in solution.
-
¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment and spatial orientation.[6]
-
Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. This allows for the determination of the relative stereochemistry and the preferred chair conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments identify protons that are close in space (< 5 Å), providing through-space correlations that are invaluable for conformational assignment.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis:
-
Assign all proton and carbon signals using COSY and HSQC data.
-
Extract key ³JHH values from the ¹H spectrum to infer dihedral angles and ring conformation.
-
Analyze NOESY/ROESY cross-peaks to establish spatial proximities between substituents and ring protons.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles.[7][8] This technique can definitively establish the conformation of the piperidine ring and the relative stereochemistry of the substituents in the crystalline form.[9][10] It is important to recognize that the solid-state conformation may not be the sole or most populated conformation in solution.
Computational Modeling and Conformational Analysis
Computational chemistry is an indispensable tool for exploring the conformational landscape of flexible molecules and for corroborating experimental findings.[11][12]
Computational Workflow for Conformational Analysis:
Caption: A representative workflow for computational conformational analysis.
Density Functional Theory (DFT) Calculations
DFT methods offer a good balance of accuracy and computational cost for predicting molecular properties.[13] Geometry optimizations of various possible conformers can be performed to determine their relative stabilities.[14] Furthermore, the Gauge-Including Atomic Orbital (GIAO) method can be used with DFT to predict NMR chemical shifts and coupling constants for the optimized geometries.[15][16][17][18] A strong correlation between the calculated and experimental NMR data provides confidence in the predicted conformational model.
Table 1: Predicted Relative Energies and Key NMR Parameters for Hypothetical Conformers of (S)-(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol
| Conformer | -CH₂OH Orientation | Relative Gibbs Free Energy (kcal/mol) | Calculated ³J(H2a,H3a) (Hz) | Calculated ³J(H3a,H4a) (Hz) |
| I | Equatorial | 0.00 | 10.8 | 11.2 |
| II | Axial | +1.5 | 3.5 | 4.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
Synthesis of this compound and Related Structures
The synthesis of the title compound and its analogs is of significant interest. For instance, (1-(5-methylpyridin-2-yl)piperidin-4-yl)methanol has been reported.[19] The synthesis of related structures often involves the reaction of a substituted pyridine with a piperidine derivative. For example, (1-(5-nitropyridin-2-yl)piperidin-3-yl)methanol is a related compound.[20] The synthesis of 2-methylpyridines can be achieved via α-methylation.[21] A variety of substituted piperidines are accessible through chemo-enzymatic dearomatization of activated pyridines.[3]
Conclusion
A comprehensive understanding of the molecular structure and conformational preferences of this compound requires an integrated approach that leverages both experimental and computational techniques. NMR spectroscopy provides detailed information about the solution-state conformation, while X-ray crystallography offers a definitive view of the solid-state structure. Computational modeling, particularly DFT calculations, serves as a powerful predictive and corroborative tool. The insights gained from these studies are crucial for the rational design and optimization of novel drug candidates based on this versatile molecular scaffold.
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Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 2015. [Link]
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X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Chemical Sciences, 2017. [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications, 2024. [Link]
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 2022. [Link]
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Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship.org, 2020. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 2020. [Link]
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Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 2005. [Link]
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Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate, 2015. [Link]
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Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate, 2015. [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 1976. [Link]
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC, 2022. [Link]
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High-value stereo-enriched 3-and 3,4-substituted piperidines and... ResearchGate. [Link]
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X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate. [Link]
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High value stereo-enriched 3-and 3,4-substituted piperidines and... ResearchGate. [Link]
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Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 2022. [Link]
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X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI, 2020. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 2021. [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 2022. [Link]
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Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, 1993. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023. [Link]
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Configurational and conformational studies of N,N-dimethylpiperidinium derivatives by 13C and 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 1982. [Link]
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Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 2022. [Link]
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This compound. MySkinRecipes. [Link]
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Spectroscopic Characterization of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol: A Predictive Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the expected spectral characteristics. By dissecting the molecule into its constituent functional groups—a 5-methylpyridine ring, a substituted piperidine ring, and a primary alcohol—and drawing comparisons with data from analogous structures, this guide offers a robust framework for the identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic theory and data from closely related molecules, providing a valuable resource for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both piperidine and pyridine scaffolds in a wide array of pharmaceutical agents.[1] The piperidine moiety offers favorable pharmacokinetic properties, while the pyridine ring can engage in various biological interactions. Accurate structural elucidation is paramount in drug discovery and development, and spectroscopic techniques are the cornerstone of this process. This guide provides a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, IR, and MS data for the title compound.
The rationale for a predictive approach stems from the current lack of publicly accessible, experimentally derived spectra for this specific molecule. By systematically analyzing the expected spectroscopic behavior of each structural component, we can construct a detailed and scientifically sound "fingerprint" of the molecule. This predictive guide will aid researchers in identifying the compound upon synthesis and in understanding its structural nuances.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is presented below, with key regions highlighted for spectroscopic analysis.
A diagram illustrating the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are discussed below. The chemical shifts are referenced to a standard internal solvent signal.[2][3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 5-methylpyridine ring, the aliphatic protons of the piperidine ring, the methanol group, and the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Pyridine H-6 | ~7.9 - 8.1 | d | ~2.0 | ortho to ring nitrogen |
| Pyridine H-4 | ~7.3 - 7.5 | dd | ~8.0, 2.0 | meta and para coupling |
| Pyridine H-3 | ~6.5 - 6.7 | d | ~8.0 | ortho to the piperidine substituent |
| Piperidine CH (axial/equatorial) | ~4.0 - 4.4 | m | - | Protons adjacent to the pyridine ring |
| Methanol CH₂ | ~3.4 - 3.6 | m | - | Diastereotopic protons adjacent to a chiral center |
| Piperidine CH (axial/equatorial) | ~2.8 - 3.2 | m | - | Protons on the carbon bearing the methanol group |
| Piperidine CH₂ (axial/equatorial) | ~1.5 - 2.0 | m | - | Remaining piperidine ring protons |
| Pyridine CH₃ | ~2.2 - 2.4 | s | - | Methyl group on the pyridine ring |
| Methanol OH | Variable | br s | - | Dependent on concentration and solvent |
Table 1: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyridine C-2 | ~158 - 162 | Carbon attached to two nitrogen atoms (in resonance) |
| Pyridine C-6 | ~145 - 149 | Aromatic CH adjacent to nitrogen |
| Pyridine C-4 | ~135 - 139 | Aromatic CH |
| Pyridine C-5 | ~128 - 132 | Aromatic C with methyl substituent |
| Pyridine C-3 | ~106 - 110 | Aromatic CH ortho to the piperidine substituent |
| Methanol CH₂ | ~60 - 65 | Carbon of the primary alcohol |
| Piperidine C-2 | ~45 - 50 | Carbon adjacent to the pyridine ring |
| Piperidine C-6 | ~45 - 50 | Carbon adjacent to the pyridine ring |
| Piperidine C-3 | ~35 - 40 | Carbon bearing the methanol group |
| Piperidine C-4, C-5 | ~20 - 30 | Remaining piperidine ring carbons |
| Pyridine CH₃ | ~17 - 20 | Methyl group carbon |
Table 2: Predicted ¹³C NMR data for this compound.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (aromatic) | 1550 - 1650 | Stretching |
| C-O (alcohol) | 1000 - 1260 | Stretching |
| C-N (amine) | 1020 - 1250 | Stretching |
Table 3: Predicted major IR absorption bands.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected exact mass of the molecule (C₁₂H₁₈N₂O) is approximately 206.1419 g/mol . In a high-resolution mass spectrum (HRMS), this peak should be observed. In a low-resolution spectrum, a peak at m/z = 206 would be expected.
-
Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI).
A simplified diagram of predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as ESI or EI.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.[4]
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Propose structures for the major fragment ions and correlate them with the molecular structure.
-
Conclusion
This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with generalized experimental protocols, offer a solid foundation for researchers working with this compound. It is crucial to note that while these predictions are based on sound scientific principles and data from related structures, experimental verification remains the gold standard for structural elucidation. This document should, therefore, be used as a guide to aid in the interpretation of experimentally obtained spectra.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Methylpyridinylpiperidine Derivatives
This guide provides an in-depth exploration of the key biological targets of methylpyridinylpiperidine derivatives, a versatile scaffold in modern medicinal chemistry. For researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how these compounds interact with crucial physiological systems, offering insights into their therapeutic promise for a range of disorders. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its structural features offer a unique combination of chemical stability, modulable lipophilicity, and the ability to form key interactions within the binding pockets of various molecular targets.[1]
Nicotinic Acetylcholine Receptors (nAChRs): Modulating Cholinergic Neurotransmission
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[2] Their modulation by methylpyridinylpiperidine derivatives represents a significant avenue for therapeutic intervention in neurological and psychiatric disorders.[3]
Mechanism of Action and Therapeutic Relevance
Methylpyridinylpiperidine derivatives can act as both agonists and antagonists at different nAChR subtypes. For instance, novel piperidine derivatives have been designed and synthesized as antagonists for the α7 nAChR, a subtype implicated in various physiopathological processes.[2] The interaction of these derivatives with the receptor can involve cation-π interactions with key tryptophan residues in the binding pocket and van der Waals interactions that stabilize the ligand-receptor complex.[2]
The therapeutic potential of modulating nAChRs is vast. Ligands targeting these receptors have shown promise for improving multiple domains of cognition, including attention, learning, and memory.[3] This makes them attractive candidates for the treatment of cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[3]
Experimental Workflow: Characterizing nAChR Ligands
A typical workflow for characterizing the interaction of methylpyridinylpiperidine derivatives with nAChRs involves a combination of in vitro and in vivo assays.
Caption: Experimental workflow for nAChR ligand characterization.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-nicotine), and varying concentrations of the test methylpyridinylpiperidine derivative.
-
Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Histamine H3 Receptors: A Gateway to Modulating Multiple Neurotransmitter Systems
The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including dopamine, norepinephrine, acetylcholine, and serotonin.[4] Methylpyridinylpiperidine derivatives have emerged as potent H3R antagonists, offering a unique mechanism to influence a wide range of neurological functions.[5]
Mechanism of Action and Therapeutic Implications
As antagonists at the H3R, these compounds block the inhibitory effect of histamine on its own release, leading to increased histaminergic neurotransmission.[6][7] This, in turn, can enhance the release of other excitatory neurotransmitters, resulting in stimulant and nootropic effects.[6] The therapeutic potential of H3R antagonists is being explored for a variety of conditions, including narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[6][8] For example, pitolisant, an H3R antagonist, is approved for the treatment of narcolepsy.[7]
Signaling Pathway of H3 Receptor Antagonism
Caption: H3 receptor antagonist signaling pathway.
Sigma Receptors (σ1 and σ2): Novel Targets for Neuropsychiatric Disorders
Sigma receptors are unique intracellular proteins that have been implicated in a variety of cellular functions and are considered promising targets for the treatment of neuropsychiatric disorders.[9] Piperidine derivatives have been extensively studied as high-affinity ligands for both σ1 and σ2 receptor subtypes.[10][11]
Structure-Activity Relationships and Therapeutic Promise
The affinity of methylpyridinylpiperidine derivatives for sigma receptors can be modulated by altering the substitution pattern on the piperidine ring and the length of the alkyl chain connecting it to other moieties.[10] These compounds have shown potential as antipsychotic drugs with a reduced risk of extrapyramidal side effects compared to traditional dopamine D2 receptor antagonists.[9] Interestingly, while many sigma receptor ligands show anti-prion activity, this effect appears to be independent of direct binding to the sigma receptors themselves, suggesting a more complex mechanism of action.[12][13]
Table 1: Binding Affinities of Representative Piperidine Derivatives at Sigma Receptors
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| PSC-38 | 82900 | High Affinity | [10] |
| DuP 734 | High Affinity | Moderate Affinity | [9] |
| (-)-(S)-92 | High Affinity | Low Affinity (Selective for σ1) | [11] |
| PB 28 | Moderate Affinity | High Affinity (Selective for σ2) | [11] |
Monoamine Transporters: Regulating Synaptic Neurotransmitter Levels
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating the concentration of these neurotransmitters in the synaptic cleft.[14] The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamines into synaptic vesicles for subsequent release.[15][16][17]
Inhibition of VMAT2 and Therapeutic Applications
Methylpyridinylpiperidine derivatives, particularly arylpiperidinylquinazolines, have been identified as potent inhibitors of VMAT2.[18] By blocking VMAT2, these compounds prevent the storage of monoamines in vesicles, leading to their depletion from nerve terminals.[15] This mechanism is therapeutically relevant for conditions characterized by excessive monoaminergic signaling, such as Huntington's disease and tardive dyskinesia.[17]
Muscarinic Acetylcholine Receptors (mAChRs): Allosteric Modulation for Enhanced Selectivity
Muscarinic acetylcholine receptors are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems.[19][20] Positive allosteric modulators (PAMs) of mAChRs offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, with greater subtype selectivity than orthosteric agonists.[21]
M1 Receptor PAMs for Cognitive Enhancement
Derivatives based on a 4-phenylpyridin-2-one scaffold have been identified as a novel class of positive allosteric modulators of the M1 muscarinic acetylcholine receptor.[22] These compounds have the potential to treat cognitive deficits associated with Alzheimer's disease and schizophrenia.[19] The development of subtype-selective allosteric modulators for mAChRs represents a significant advancement in the field, offering the potential for more targeted and effective therapies with fewer side effects.[21]
Conclusion
The methylpyridinylpiperidine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, including nicotinic and muscarinic acetylcholine receptors, histamine H3 receptors, sigma receptors, and monoamine transporters, underscores its importance in drug discovery. A thorough understanding of the structure-activity relationships and mechanisms of action at these targets is crucial for the rational design of next-generation therapeutics for a multitude of neurological and psychiatric disorders.
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Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding. PubMed Central. Available at: [Link]
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Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
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Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]
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Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter. PubMed. Available at: [Link]
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The Piperidinyl-Methanol Scaffold: A Privileged Motif in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The substituted piperidinyl-methanol moiety represents a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold in a multitude of clinically significant therapeutic agents. Its inherent structural features, including a chiral center and the capacity for diverse substitutions, allow for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of the pharmacology of substituted piperidinyl-methanol compounds, delving into their structure-activity relationships, mechanisms of action across various target classes, and key therapeutic applications. We will dissect the causal relationships behind experimental design in the characterization of these compounds and provide detailed protocols for essential pharmacological assays. Through in-depth case studies of prominent FDA-approved drugs, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this rich chemical space.
Introduction: The Structural and Pharmacological Significance of the Piperidinyl-Methanol Core
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it an ideal building block for molecules designed to interact with biological targets.[2] The incorporation of a methanol group onto the piperidine ring, creating the piperidinyl-methanol scaffold, introduces a crucial hydroxyl functional group and often a chiral center. This hydroxyl group can act as a hydrogen bond donor or acceptor and serves as a synthetic handle for further molecular elaboration, while the stereochemistry at the methanol-bearing carbon can profoundly influence receptor binding and biological activity.
The versatility of the substituted piperidinyl-methanol core is evident in its presence in a wide array of drug classes, including agents targeting the central nervous system (CNS), anti-infectives, and cardiovascular drugs.[2] This guide will explore the pharmacology of these compounds by examining their interactions with key biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.
Key Pharmacological Classes and Mechanisms of Action
The therapeutic utility of substituted piperidinyl-methanol compounds stems from their ability to modulate the activity of a diverse range of biological targets. Here, we explore some of the most significant pharmacological classes.
Muscarinic Receptor Antagonists
Substituted piperidinyl-methanol derivatives are prominent as antagonists of muscarinic acetylcholine receptors (mAChRs), which are GPCRs involved in a wide range of physiological functions.[3] M3 muscarinic antagonists, in particular, are of significant therapeutic interest for the treatment of overactive bladder and chronic obstructive pulmonary disease (COPD).[4]
Mechanism of Action: M3 receptors are coupled to the Gq family of G-proteins.[4] Upon binding of the endogenous agonist acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to smooth muscle contraction and glandular secretion.[5] Piperidinyl-methanol-based antagonists competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and promoting smooth muscle relaxation.[6]
Structure-Activity Relationship (SAR): The SAR of piperidine-based muscarinic antagonists has been extensively studied. Key features often include a cationic amine center (the piperidine nitrogen), which interacts with a conserved aspartate residue in the receptor's transmembrane domain III, and two hydrophobic regions that occupy adjacent pockets in the binding site.[6][7] Substitutions on the piperidine ring and the methanol-bearing carbon can significantly impact potency and selectivity for different muscarinic receptor subtypes. For instance, in a series of 4-aminomethylpiperidine derivatives, modifications to the terminal triphenylpropionamide moiety led to a compound with a Ki of 0.30 nM for the M3 receptor and over 100-fold selectivity against other subtypes.[6]
Signaling Pathway: M3 Muscarinic Receptor Antagonism
Caption: Antagonism of the M3 muscarinic receptor by piperidinyl-methanol compounds.
Opioid Receptor Agonists
The piperidine scaffold is a core structural element in many synthetic opioids, including the highly potent fentanyl and its analogs.[8] Substituted piperidinyl-methanol derivatives have been explored as novel opioid receptor agonists with the potential for improved side-effect profiles.[9]
Mechanism of Action: Mu-opioid receptors (MORs) are Gi/o-coupled GPCRs.[10] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Additionally, the Gβγ subunits can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10] These actions collectively reduce neuronal excitability and inhibit neurotransmitter release, producing analgesia.
Structure-Activity Relationship (SAR): The SAR of piperidine-based opioid agonists is well-established. The 4-position of the piperidine ring is a critical site for substitution, with aryl groups often contributing to high affinity. The nitrogen atom is essential for receptor interaction. Recent research has focused on developing "biased agonists" that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, which is associated with some of the adverse effects of opioids like respiratory depression and constipation.[9] For example, a series of piperidine core structures were shown to be high-affinity, selective mu-opioid receptor ligands, with some compounds demonstrating G-protein bias.[9]
Signaling Pathway: Mu-Opioid Receptor Agonism
Caption: Agonism of the mu-opioid receptor by piperidinyl-methanol compounds.
Pharmacokinetics and ADME Properties
The piperidine ring imparts favorable pharmacokinetic properties to drug candidates, contributing to their metabolic stability and ability to cross biological membranes.[2] The substitution pattern on the piperidinyl-methanol scaffold can be modulated to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. For instance, the introduction of a methyl group can increase lipophilicity, potentially enhancing membrane permeability.[1] However, the position of such substitutions is critical, as it can also influence metabolic stability by either sterically hindering or providing sites for enzymatic attack.[1]
| Property | General Influence of Piperidinyl-Methanol Scaffold |
| Absorption | Can be modulated by altering lipophilicity through substitutions. Generally good oral bioavailability. |
| Distribution | The piperidine nitrogen is typically protonated at physiological pH, influencing distribution into tissues and the CNS. |
| Metabolism | The piperidine ring is relatively metabolically stable. Metabolism often occurs at substituents or the nitrogen atom (N-dealkylation).[1] |
| Excretion | Primarily renal excretion of metabolites. |
Therapeutic Applications and Case Studies
The versatility of the substituted piperidinyl-methanol scaffold is highlighted by its presence in several FDA-approved drugs for a variety of indications.
Case Study: Donepezil in Alzheimer's Disease
Donepezil is a piperidine-based, reversible inhibitor of acetylcholinesterase (AChE) used for the symptomatic treatment of Alzheimer's disease.[11][12]
-
Mechanism of Action: Donepezil's primary mechanism is the inhibition of AChE in the brain, which reduces the breakdown of acetylcholine and enhances cholinergic neurotransmission.[13] This is thought to improve cognitive function in patients with Alzheimer's disease.[11]
-
Pharmacokinetics: Donepezil is well-absorbed orally and has a long elimination half-life of approximately 70 hours, allowing for once-daily dosing.[10] It is primarily metabolized by CYP2D6 and CYP3A4 enzymes.[14]
-
Clinical Efficacy and Safety: Clinical trials have demonstrated that donepezil at doses of 5 and 10 mg/day leads to statistically significant improvements in cognitive function and global clinical state in patients with mild to moderate Alzheimer's disease.[2][15][16] Common side effects are primarily gastrointestinal and include nausea, diarrhea, and vomiting.[12]
Case Study: Mefloquine as an Antimalarial Agent
Mefloquine is a quinoline-methanol derivative containing a piperidine ring that is used for the prophylaxis and treatment of malaria.[17]
-
Mechanism of Action: Mefloquine is a blood schizonticide. Its precise mechanism of action is not fully elucidated, but recent evidence strongly suggests that it inhibits protein synthesis in the parasite by binding to the 80S ribosome.[18][19][20]
-
Pharmacokinetics: Mefloquine is orally absorbed and has a very long elimination half-life of 2 to 4 weeks.[21] It is extensively metabolized in the liver.[21]
-
Clinical Efficacy and Safety: Mefloquine is effective against chloroquine-resistant strains of Plasmodium falciparum.[17] However, its use is associated with a risk of neuropsychiatric adverse effects, including anxiety, depression, hallucinations, and psychosis, which can persist after discontinuation of the drug.[14][21][22] This has led to a boxed warning from the FDA.[21]
Case Study: Ropivacaine as a Local Anesthetic
Ropivacaine is a long-acting amide local anesthetic that is a pure S-(-)-enantiomer of a substituted piperidine derivative.[23][24]
-
Mechanism of Action: Ropivacaine blocks nerve impulse conduction by reversibly inhibiting sodium ion influx through voltage-gated sodium channels in neuronal cell membranes.[23][25] It has a greater degree of sensory versus motor block compared to bupivacaine, which can be advantageous in certain clinical settings.[23]
-
Pharmacokinetics: The duration of action of ropivacaine depends on the dose and site of administration.[24] It is extensively metabolized in the liver, primarily by CYP1A2.[23]
-
Clinical Efficacy and Safety: Ropivacaine is widely used for surgical anesthesia and pain management via local infiltration, peripheral nerve blocks, and epidural administration.[24] It is considered to have a better safety profile than bupivacaine, with a lower propensity for cardiotoxicity and CNS toxicity.[23][26] Common side effects are generally mild and related to the anesthetic procedure itself, such as hypotension and nausea.[24]
| Drug | Therapeutic Class | Primary Mechanism of Action | Key Pharmacokinetic Feature |
| Donepezil | Acetylcholinesterase Inhibitor | Reversible inhibition of acetylcholinesterase | Long half-life (~70 hours) |
| Mefloquine | Antimalarial | Inhibition of parasitic 80S ribosome | Very long half-life (2-4 weeks) |
| Ropivacaine | Local Anesthetic | Reversible blockade of voltage-gated sodium channels | Lower cardiotoxicity compared to bupivacaine |
Experimental Protocols for Pharmacological Characterization
The pharmacological characterization of substituted piperidinyl-methanol compounds relies on a suite of in vitro and in vivo assays. The following are representative protocols for key experiments.
Radioligand Binding Assay for GPCRs
This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific GPCR.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target GPCR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [3H]-NMS for M3 receptors)
-
Unlabeled competing ligand (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filter harvester
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding wells: Cell membranes, radioligand, and a saturating concentration of a non-labeled competitor.
-
Test Compound wells: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay: cAMP Measurement for Gi-Coupled Receptors
Objective: To determine the functional potency (EC50 or IC50) of a test compound at a Gi-coupled receptor by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the target Gi-coupled GPCR (e.g., CHO-K1 cells)
-
Test compound (agonist or antagonist)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF-based)
-
Cell culture medium and reagents
-
96-well or 384-well plates
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor to an appropriate confluency.
-
Cell Plating: Seed the cells into the assay plates and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the test agonist to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test antagonist, then add a fixed concentration of a known agonist (typically its EC80).
-
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Lysis and Detection: Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log concentration of the test compound.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Conclusion and Future Directions
The substituted piperidinyl-methanol scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its structural simplicity, synthetic tractability, and favorable pharmacological properties make it an attractive starting point for drug design campaigns targeting a wide range of diseases. Future research in this area will likely focus on the development of compounds with improved selectivity and "biased" signaling profiles to minimize off-target effects and enhance therapeutic indices. The application of advanced computational modeling and structure-based drug design will undoubtedly accelerate the identification of next-generation drug candidates based on this privileged core structure. As our understanding of the molecular pharmacology of these compounds deepens, so too will their impact on human health.
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Role of 5-methylpyridine moiety in receptor binding
An In-depth Technical Guide to the Role of the 5-Methylpyridine Moiety in Receptor Binding
Abstract
The pyridine ring is a privileged structural motif in medicinal chemistry, recognized for its ability to significantly enhance biological activity and modulate pharmacokinetic properties.[1][2] This guide focuses on the 5-methylpyridine moiety, a specific scaffold that offers a unique combination of electronic and steric properties crucial for high-affinity receptor binding. We will explore the fundamental physicochemical characteristics of this moiety, dissect its diverse roles in molecular recognition at various receptor sites, and provide detailed experimental protocols for characterizing these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 5-methylpyridine scaffold in the rational design of novel therapeutics.
The 5-Methylpyridine Moiety: A Profile in Medicinal Chemistry
The pyridine ring is a six-membered aromatic heterocycle structurally similar to benzene, but with one methine group replaced by a nitrogen atom.[2] This substitution has profound implications for the molecule's properties:
-
Basicity and Hydrogen Bonding: The nitrogen atom possesses a lone pair of electrons, making the pyridine ring a hydrogen bond acceptor. This is a fundamental interaction in many protein-ligand complexes.[2]
-
Polarity and Solubility: The nitrogen atom introduces polarity, which can improve aqueous solubility compared to a non-polar benzene ring.
-
Bioisosterism: Pyridine is often used as a bioisostere for a benzene ring.[2][3] Bioisosteric replacement can lead to improved potency, selectivity, and metabolic profiles.[3]
The addition of a methyl group at the 5-position further refines these properties. The methyl group is an electron-donating group, which can subtly influence the basicity of the ring nitrogen. More importantly, it provides a key steric feature that can engage in highly specific van der Waals or hydrophobic interactions within a receptor's binding pocket, often leading to enhanced affinity and selectivity.
| Property | Benzene | Pyridine | 5-Methylpyridine | Rationale for Significance in Binding |
| Formula | C₆H₆ | C₅H₅N | C₆H₇N | N/A |
| Hydrogen Bond Acceptor | No | Yes | Yes | The nitrogen atom's lone pair is crucial for forming hydrogen bonds with donor residues (e.g., Ser, Thr, Tyr) in a receptor.[2] |
| Dipole Moment (Debye) | 0 | ~2.2 | ~2.4 | Increased polarity can improve interactions with polar residues and enhance solubility. |
| Key Interactions | π-π stacking, hydrophobic | Hydrogen bonding, π-π/cation-π stacking, hydrophobic | Hydrogen bonding, hydrophobic/van der Waals, π-π/cation-π stacking | The combination of hydrogen bonding capability and a specific hydrophobic contact point offers a dual-pronged approach to anchoring a ligand. |
| Common Bioisosteric Replacement For | N/A | Benzene Ring | Substituted Benzene Ring | Allows for fine-tuning of electronics, polarity, and steric bulk while maintaining a core aromatic scaffold.[3][4] |
Mechanisms of Receptor Recognition
The 5-methylpyridine moiety engages with receptor binding sites through a combination of non-covalent interactions. The precise nature and geometry of these interactions are dictated by the topology and amino acid composition of the binding pocket.
Hydrogen Bonding
The most critical interaction is often the hydrogen bond formed between the pyridine nitrogen and a hydrogen bond donor residue on the protein target. This directional interaction serves as a primary anchor, correctly orienting the ligand within the binding site.
Hydrophobic and Van der Waals Interactions
The methyl group at the 5-position is pivotal for establishing specific contacts within hydrophobic sub-pockets. These interactions, driven by the displacement of water molecules, contribute significantly to the overall binding affinity. In structure-activity relationship (SAR) studies, the presence and position of such alkyl groups can dramatically impact potency. For example, studies on nicotinic acetylcholine receptor (nAChR) ligands have shown that substitution on the pyridine ring significantly influences binding affinity, with Ki values varying based on the nature and position of the substituent.[5]
Cation-π and π-π Stacking
The aromatic nature of the pyridine ring allows it to participate in π-stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). Furthermore, if the pyridine nitrogen becomes protonated, it can engage in strong cation-π interactions with these same residues.
Diagram: Generalized Binding Mode of a 5-Methylpyridine Ligand Caption: Interactions of a 5-methylpyridine-containing ligand within a hypothetical receptor pocket.
Case Study: Kinase Inhibitors
Protein kinases are a major class of drug targets, and many successful kinase inhibitors incorporate a pyridine or related heterocyclic core.[6] The 5-methylpyridine moiety can be found in inhibitors targeting various kinases, where the pyridine nitrogen often forms a critical "hinge-binding" hydrogen bond with the backbone of the kinase hinge region, while the methyl group occupies a nearby hydrophobic pocket. This dual interaction provides both affinity and selectivity against other kinases.
Experimental Validation of Binding Interactions
Synthesizing a compound is only the first step; its interaction with the target receptor must be rigorously quantified. Several biophysical techniques are essential for this purpose.[7][8]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[9] It measures the association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rate constants, from which the equilibrium dissociation constant (Kₗ) can be calculated (Kₗ = kₔ/kₐ). This provides a detailed kinetic profile of the binding event, which is often more informative than affinity alone.[10]
Diagram: Standard SPR Experimental Workflow Caption: A flowchart outlining the key phases of an SPR experiment for kinetic analysis.
Detailed Protocol: SPR Kinetic Analysis
This protocol outlines a general workflow for analyzing the binding of a 5-methylpyridine-containing small molecule (analyte) to an immobilized protein kinase (ligand) using a standard SPR instrument.
-
Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ) for the inhibitor-kinase interaction.
-
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5, for amine coupling).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Purified kinase target protein.
-
5-methylpyridine-containing inhibitor compound.
-
Running buffer (e.g., HBS-EP+).
-
-
Methodology:
-
Surface Preparation: Equilibrate the sensor chip with running buffer. Activate the surface of the experimental and reference flow cells with a fresh 1:1 mixture of EDC/NHS.
-
Receptor Immobilization: Inject the kinase solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5) over the experimental flow cell until the desired immobilization level is reached. The conditions may require optimization to ensure the kinase remains active.[11]
-
Surface Deactivation: Inject ethanolamine over both flow cells to deactivate any remaining active esters.
-
Baseline Stabilization: Flow running buffer over all flow cells until a stable baseline is achieved.
-
Analyte Injection (Kinetic Titration): Perform a series of injections of the 5-methylpyridine inhibitor at various concentrations (e.g., a 5-point, 3-fold dilution series flanking the expected Kₗ). Include several buffer-only (zero concentration) injections for double referencing.
-
Association/Dissociation: Monitor the binding signal (in Response Units, RU) during each injection (association phase) and during the subsequent buffer flow (dissociation phase). Ensure the dissociation phase is long enough to observe a significant portion of the signal decay.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte without denaturing the immobilized kinase. Test regeneration conditions carefully.
-
Data Analysis: Subtract the reference flow cell data from the experimental flow cell data. Subtract the buffer-only injection data from the analyte injection data (double referencing). Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir) to derive kₐ, kₔ, and Kₗ.[6][9]
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring binding thermodynamics.[12] It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand binds to a protein.[13][14] A single ITC experiment can determine the binding affinity (Kₐ or its inverse, Kₗ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n) without the need for labeling or immobilization.[15][16]
Detailed Protocol: ITC Binding Analysis
This protocol describes the characterization of a 5-methylpyridine inhibitor binding to its target protein.
-
Objective: To determine the thermodynamic profile (Kₗ, ΔH, ΔS, n) of the inhibitor-protein interaction.
-
Materials:
-
Isothermal Titration Calorimeter.
-
Purified target protein (typically 10-100 µM).
-
5-methylpyridine-containing inhibitor (typically 10-20x the protein concentration).
-
Dialysis buffer (e.g., PBS or HEPES). Both protein and ligand MUST be in the exact same buffer to minimize heats of dilution.
-
-
Methodology:
-
Sample Preparation: Dialyze the protein extensively against the final experimental buffer. Dissolve the inhibitor compound in the final dialysis buffer. Degas both solutions immediately before use.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and syringe.
-
Loading: Load the protein solution into the sample cell. Load the more concentrated inhibitor solution into the titration syringe.
-
Titration: Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe tip, and discard this data point during analysis. Proceed with a series of typically 19-29 injections (e.g., 1-2 µL each) at timed intervals, allowing the signal to return to baseline between injections.
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to measure the heat of dilution.
-
Data Analysis: Integrate the area under each injection peak to determine the heat change per injection. Subtract the heat of dilution from the experimental data. Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to derive Kₗ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.[12]
-
X-Ray Crystallography
While SPR and ITC quantify the binding, X-ray crystallography provides a high-resolution, three-dimensional snapshot of the interaction.[17][18] Obtaining a crystal structure of a protein-ligand complex allows for the direct visualization of the binding mode, confirming the specific interactions—such as hydrogen bonds and hydrophobic contacts—hypothesized during the design phase.[19][20] This structural information is invaluable for guiding further lead optimization and understanding the basis of selectivity.
Conclusion
The 5-methylpyridine moiety is a versatile and powerful scaffold in modern drug discovery. Its unique combination of a hydrogen-bonding nitrogen atom and a sterically defined methyl group enables it to form high-affinity, specific interactions with a wide range of biological targets. By understanding the fundamental principles of its binding and employing rigorous biophysical techniques like SPR, ITC, and X-ray crystallography, researchers can effectively leverage this moiety to design the next generation of targeted therapeutics.
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Investigating the therapeutic potential of novel piperidine compounds
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy of the Piperidine Ring
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry. Its prevalence in over seventy commercially available drugs, including blockbuster pharmaceuticals, underscores its significance in the development of treatments for a wide array of human diseases. From modulating central nervous system (CNS) activity to combating cancer and infectious agents, the piperidine ring offers a unique combination of properties that make it an ideal starting point for drug design.[1][2]
This technical guide, intended for researchers, scientists, and drug development professionals, delves into the therapeutic potential of novel piperidine compounds. Moving beyond a mere catalog of applications, this document provides a detailed exploration of the rationale behind experimental design, step-by-step protocols for key assays, and a forward-looking perspective on the future of piperidine-based drug discovery.
The inherent structural features of the piperidine ring—its three-dimensional conformation, basic nitrogen atom, and multiple points for substitution—allow for precise tuning of physicochemical and pharmacological properties.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. Furthermore, the introduction of chiral centers into the piperidine scaffold can significantly enhance biological activity, selectivity, and pharmacokinetic profiles, while potentially reducing off-target effects like hERG toxicity.[3][4]
This guide will navigate the journey of a novel piperidine compound from conceptualization to preclinical evaluation, providing the foundational knowledge and practical insights necessary to harness the full therapeutic potential of this remarkable scaffold.
Part 1: The Chemistry of Innovation: Synthesis and Structure-Activity Relationships
The therapeutic efficacy of a piperidine compound is intrinsically linked to its chemical structure. The strategic placement of substituents on the piperidine ring dictates its interaction with biological targets, metabolic stability, and overall drug-like properties. This section explores the synthetic strategies used to create novel piperidine derivatives and the iterative process of optimizing their biological activity through structure-activity relationship (SAR) studies.
Synthetic Strategies: Building the Piperidine Core
The synthesis of substituted piperidines is a well-established field of organic chemistry, with a multitude of methods available to construct the heterocyclic core and introduce desired functional groups.[5] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
A common and effective method for creating cis-piperidines is through the hydrogenation of substituted pyridines.[6] More complex, multi-substituted piperidines can be assembled through annulation reactions, where a ring is formed onto a pre-existing structure. For example, gold-catalyzed annulation can be used to construct highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers.[7]
Example Synthetic Scheme: Synthesis of a 4-Amino-Piperidine Derivative
The following is a representative, generalized procedure for the synthesis of a 4-amino-piperidine derivative, a common scaffold in medicinal chemistry:
-
Step 1: Reductive Amination: A ketone is reacted with an amine in the presence of a reducing agent, such as sodium borohydride, to form the piperidine ring.
-
Step 2: Acylation: The secondary amine on the piperidine ring is then acylated using an acid chloride in the presence of a base, like potassium carbonate, to introduce a desired substituent.[8]
The ability to control the stereochemistry of the piperidine ring is crucial, as different stereoisomers can have vastly different biological activities.[3] Methods such as diastereoselective lithiation and trapping can be employed to access specific trans-isomers of substituted piperidines.[6]
Structure-Activity Relationship (SAR) Studies: The Key to Optimization
SAR studies are the cornerstone of medicinal chemistry, providing a systematic approach to understanding how chemical structure influences biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for a desired therapeutic effect and iteratively optimize a lead compound's potency, selectivity, and pharmacokinetic properties.[5]
For piperidine-based analgesics targeting the µ-opioid receptor, SAR studies have revealed several key principles:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. An unsubstituted aromatic ring positioned two carbons away from the nitrogen often leads to maximum enhancement of analgesic activity.[5]
-
C-4 Substituent: A small, polar group at the C-4 position that can act as a hydrogen bond acceptor is also desirable for high potency.[5]
Table 1: SAR Data for Piperidine-Based µ-Opioid Receptor Agonists
| Compound | R1 (N-Substituent) | R2 (Piperidine 4-position) | Ki (nM) for MOR |
| Fentanyl | Phenethyl | H | 1.23 - 1.4 |
| Sufentanil | 2-(2-thienyl)ethyl | Methoxymethyl | 0.138 |
| Remifentanil | Methyl propanoate-ethyl | H | ~1.1 |
Data compiled from multiple sources.[4]
This data clearly illustrates how modifications to the piperidine scaffold can dramatically impact binding affinity for the µ-opioid receptor.
Part 2: From the Benchtop to Preclinical Models: In Vitro and In Vivo Evaluation
Once a series of novel piperidine compounds has been synthesized, the next critical step is to evaluate their biological activity. This process typically begins with a battery of in vitro assays to determine a compound's potency, selectivity, and mechanism of action at the molecular and cellular level. Promising candidates then advance to in vivo studies in animal models to assess their efficacy and safety in a whole-organism context.
High-Throughput Screening (HTS): Casting a Wide Net
In the early stages of drug discovery, high-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial "hits" with a desired biological activity.[9] These automated assays are designed to be robust, reproducible, and scalable, enabling the screening of thousands or even millions of compounds in a short period.
Workflow for a Typical HTS Campaign
Caption: High-throughput screening workflow.
In Vitro Assays: Probing the Mechanism of Action
Once initial hits are identified, a series of more focused in vitro assays are employed to confirm their activity and elucidate their mechanism of action. The choice of assays depends on the therapeutic target of interest.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[10][11]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[10]
-
Materials:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
AChE enzyme solution
-
Acetylthiocholine iodide (ATChI) substrate solution
-
Test compound (piperidine derivative)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
To the wells of a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATChI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over several minutes.
-
The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by the test compound can be calculated by comparing the reaction rate in the presence of the compound to the rate in its absence.[12]
-
Protocol: Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[3]
-
Principle: Metabolically active, viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[13]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.[14]
-
In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
Compounds that demonstrate promising activity and a favorable safety profile in in vitro assays are advanced to in vivo studies in animal models of the target disease. These studies are essential for evaluating a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a living organism.
For example, in the development of novel piperidine-based analgesics, the tail-flick and writhing tests in rodents are commonly used to assess antinociceptive activity.[15] For potential anticancer agents, xenograft models, where human tumors are grown in immunocompromised mice, are often used to evaluate a compound's ability to inhibit tumor growth.[16]
Part 3: Therapeutic Frontiers: Piperidine Compounds in Disease
The versatility of the piperidine scaffold has led to its exploration in a wide range of therapeutic areas. This section highlights some of the most promising applications of novel piperidine compounds in oncology, neurodegenerative diseases, and pain management.
Oncology: Targeting Cancer's Dependencies
Piperidine derivatives have emerged as a rich source of novel anticancer agents, with several compounds approved for clinical use and many more in preclinical and clinical development.[16] These compounds can exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes, modulation of signaling pathways, and induction of apoptosis (programmed cell death).
Targeting Heat Shock Protein 70 (HSP70)
HSP70 is a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in promoting tumor cell survival and resistance to therapy.[17] Consequently, inhibitors of HSP70 are being actively pursued as a novel class of anticancer drugs. A number of potent and selective piperidine-based HSP70 inhibitors have been developed, with some demonstrating significant activity against drug-resistant breast cancer cells.[17][18]
Modulating Signaling Pathways in Glioblastoma
Glioblastoma is a particularly aggressive and difficult-to-treat brain tumor.[19] Piperidine-containing natural products, such as piperlongumine, have been shown to inhibit the migration of glioblastoma cells by activating the ROS-dependent p38 and JNK signaling pathways.[9] This suggests that piperidine derivatives that can modulate these pathways may hold therapeutic promise for this devastating disease.
Signaling Pathway of Piperidine Derivatives in Glioblastoma
Caption: Piperidine-mediated signaling in glioblastoma.
Neurodegenerative Diseases: A Glimmer of Hope
The piperidine scaffold is a key component of several drugs used to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's.[2][18] The ability of many piperidine-containing compounds to cross the blood-brain barrier makes them particularly well-suited for targeting the central nervous system.[2]
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
A major hallmark of Alzheimer's disease is a deficit in the neurotransmitter acetylcholine. AChE inhibitors, such as the piperidine-containing drug donepezil, work by increasing the levels of acetylcholine in the brain, thereby improving cognitive function.[20] Ongoing research is focused on developing novel piperidine-based AChE inhibitors with improved efficacy and fewer side effects.
Targeting Phosphodiesterases (PDEs)
PDEs are enzymes that play a crucial role in intracellular signaling pathways.[2] Certain PDE isoforms are implicated in the pathophysiology of neurodegenerative diseases, and piperidine-based PDE inhibitors are being investigated as a potential therapeutic strategy for both Alzheimer's and Parkinson's disease.[2]
Pain Management: Beyond Traditional Opioids
The piperidine ring is the central scaffold of the potent synthetic opioid analgesic fentanyl and its analogs.[4] While these drugs are highly effective for managing severe pain, their use is associated with significant side effects, including respiratory depression, tolerance, and addiction.
Current research in this area is focused on developing novel piperidine-based analgesics with improved safety profiles. One promising approach is the development of biased µ-opioid receptor agonists. These compounds are designed to selectively activate the G-protein signaling pathway, which is associated with analgesia, while avoiding the β-arrestin pathway, which is linked to many of the adverse effects of traditional opioids.[21]
Another strategy involves the design of compounds that act on multiple targets, such as dual µ-opioid receptor agonists and δ-opioid receptor antagonists.[22] This polypharmacological approach has the potential to produce potent analgesia with a reduced liability for tolerance and dependence.[22]
Conclusion: The Future of Piperidine-Based Therapeutics
The piperidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new medicines. Its enduring presence in the pharmacopeia is a testament to its versatility and drug-like properties. As our understanding of the molecular basis of disease continues to grow, so too will our ability to design and synthesize novel piperidine compounds with ever-increasing potency, selectivity, and safety.
The future of piperidine-based drug discovery will likely be shaped by several key trends:
-
Precision Medicine: The development of piperidine-based therapeutics that are targeted to specific patient populations based on their genetic or molecular profile.
-
Polypharmacology: The design of single molecules that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects and overcome drug resistance.
-
Novel Drug Modalities: The incorporation of the piperidine scaffold into new therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).
By embracing these and other innovative approaches, the scientific community is poised to unlock the full therapeutic potential of the piperidine ring and deliver a new generation of life-changing medicines to patients in need.
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An In-depth Technical Guide to (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol for CNS Drug Discovery
Foreword: The Imperative for Novel CNS Scaffolds
The development of therapeutics for Central Nervous System (CNS) disorders remains one of the most challenging frontiers in modern medicine. The intricate nature of the blood-brain barrier (BBB) and the complex pathophysiology of neurological and psychiatric conditions necessitate the exploration of novel chemical matter with optimized physicochemical properties for brain penetration and selective target engagement.[1][2] The piperidine scaffold is a well-established privileged structure in CNS drug discovery, valued for its ability to confer favorable pharmacokinetic properties and engage a wide array of CNS targets.[3] This guide focuses on a specific, promising derivative, (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol , as a core scaffold for the next generation of CNS therapeutics. We will delve into its synthetic rationale, proposed biological evaluation cascade, and potential therapeutic applications, providing a comprehensive framework for researchers and drug development professionals.
Molecular Design Rationale: A Privileged Scaffold with Strategic Modifications
The structure of this compound is a deliberate amalgamation of chemical motifs known to be advantageous for CNS-acting agents.
-
The Piperidine Core: This saturated heterocycle is a cornerstone of many successful CNS drugs.[3] Its three-dimensional structure allows for the precise spatial orientation of substituents to interact with biological targets. Furthermore, the basic nitrogen atom can be crucial for target engagement and can influence the compound's physicochemical properties, such as solubility.
-
The 5-Methylpyridine Moiety: The introduction of a pyridine ring provides a handle for potential interactions with aromatic residues in protein binding pockets. The methyl group at the 5-position can enhance metabolic stability and modulate electronic properties.
-
The Methanol Substituent at the 3-Position: The hydroxyl group introduces a key hydrogen bond donor/acceptor, which can be critical for target binding. Its position on the piperidine ring is a strategic choice to explore diverse interactions with CNS receptors and enzymes.
This combination of features suggests a molecule with the potential for good CNS penetration and the versatility to be adapted for various CNS targets.
Synthesis of this compound: A Proposed Synthetic Workflow
Experimental Protocol: Two-Step Synthesis
Step 1: Nucleophilic Aromatic Substitution
This initial step involves the coupling of 2-chloro-5-methylpyridine with piperidin-3-ylmethanol.
-
Reaction: 2-Chloro-5-methylpyridine + Piperidin-3-ylmethanol → this compound
-
Reagents and Conditions:
-
2-Chloro-5-methylpyridine (1.0 eq)
-
Piperidin-3-ylmethanol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq) as a base
-
N,N-Dimethylformamide (DMF) as the solvent
-
Reaction Temperature: 110-120 °C
-
Reaction Time: 12-24 hours (monitored by TLC or LC-MS)
-
-
Causality behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions, facilitating the dissolution of the reactants and the base.
-
Base: K₂CO₃ is a mild and effective base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction on the electron-rich pyridine ring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: a gradient of ethyl acetate in hexanes) to yield the pure product.
-
-
Self-Validation:
-
TLC/LC-MS Monitoring: Regular monitoring of the reaction will confirm the consumption of starting materials and the formation of the product, allowing for timely quenching of the reaction.
-
Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy of the purified product should be used to confirm the structure. The mass spectrum (MS) will verify the molecular weight of the target compound.
-
Step 2: (Optional) Salt Formation for Improved Handling and Solubility
For biological testing, converting the free base to a salt form (e.g., hydrochloride) is often advantageous for improved solubility and stability.
-
Reaction: this compound + HCl → this compound hydrochloride
-
Reagents and Conditions:
-
This compound (1.0 eq) dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise until precipitation is complete.
-
-
Work-up and Purification:
-
The resulting precipitate is collected by filtration.
-
The solid is washed with cold solvent and dried under vacuum.
-
-
Self-Validation:
-
Melting Point Determination: A sharp melting point indicates the purity of the salt.
-
Elemental Analysis: To confirm the correct elemental composition of the salt.
-
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Preclinical Evaluation Strategy: A Phased Approach to CNS Drug Discovery
A systematic and rigorous preclinical evaluation is paramount to understanding the therapeutic potential and liabilities of this compound. The following phased approach outlines a comprehensive screening cascade.
Phase 1: In Vitro Profiling - Target Identification and ADME Assessment
The initial phase focuses on identifying potential biological targets and assessing the fundamental drug-like properties of the compound.
A. Target Identification and Pharmacological Profiling:
Given the privileged nature of the scaffold, a broad screening approach is recommended to uncover novel activities.
-
Receptor Binding Assays: Screen against a panel of CNS-relevant G-protein coupled receptors (GPCRs), ion channels, and transporters. This can be performed through commercially available services that offer comprehensive panels.
-
Enzyme Inhibition Assays: Evaluate inhibitory activity against key CNS enzymes, such as monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and various kinases.
-
Phenotypic Screening: Utilize high-content imaging or electrophysiological platforms to assess the compound's effect on neuronal cultures.[4] This approach can reveal unexpected mechanisms of action.
B. ADME (Absorption, Distribution, Metabolism, Excretion) Profiling:
Early assessment of ADME properties is critical to de-risk the compound and guide further optimization.
-
Solubility: Determine the aqueous solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) to predict its behavior in the gastrointestinal tract and bloodstream.
-
Permeability and BBB Penetration:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive diffusion across the BBB.
-
Caco-2/MDCK Permeability Assays: In vitro cell-based models to assess both passive permeability and the potential for active transport.[1]
-
-
Metabolic Stability:
-
Microsomal Stability Assay: Incubate the compound with liver microsomes (human, rat, mouse) to determine its intrinsic clearance.
-
Hepatocyte Stability Assay: Provides a more complete picture of hepatic metabolism.
-
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins, as only the unbound fraction is pharmacologically active.
Table 1: Key In Vitro Assays and Success Criteria
| Assay Category | Specific Assay | Key Parameters Measured | Desirable Outcome |
| Pharmacology | Receptor Binding Panel | Kᵢ or IC₅₀ | Potent and selective binding to a specific CNS target |
| Enzyme Inhibition Panel | IC₅₀ | Potent and selective inhibition of a specific CNS enzyme | |
| Phenotypic Screening | Neurite outgrowth, synaptic density, etc. | A measurable and desirable phenotypic change | |
| ADME | Aqueous Solubility | Kinetic and thermodynamic solubility | > 50 µM |
| PAMPA-BBB | Pₑ | > 4 x 10⁻⁶ cm/s | |
| Caco-2/MDCK Permeability | Pₐₚₚ, Efflux Ratio | High permeability, Efflux Ratio < 2 | |
| Microsomal Stability | t½, Intrinsic Clearance | t½ > 30 min | |
| Plasma Protein Binding | % Unbound | > 1% |
Phase 2: In Vivo Pharmacokinetics and Preliminary Safety
Once promising in vitro data is obtained, the focus shifts to understanding the compound's behavior in a living system.
-
Pharmacokinetic (PK) Studies:
-
Administer the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Measure plasma and brain concentrations over time to determine key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), oral bioavailability (%F), and brain-to-plasma ratio (Kp).
-
-
Preliminary Safety Assessment:
-
Rodent Behavioral Observation: Monitor for any acute signs of toxicity or behavioral changes.
-
hERG Assay: An in vitro assay to assess the risk of cardiac QT prolongation.
-
CYP450 Inhibition Assays: Evaluate the potential for drug-drug interactions.
-
Phase 3: In Vivo Efficacy Models
Based on the identified pharmacological target and favorable PK profile, the compound should be evaluated in relevant animal models of CNS disorders. The choice of model will be dictated by the findings in Phase 1. For example:
-
If active at Dopamine or Serotonin Receptors: Models of psychosis (e.g., amphetamine-induced hyperlocomotion) or depression (e.g., forced swim test).
-
If active at GABA or Glutamate Receptors: Models of epilepsy (e.g., pentylenetetrazole-induced seizures) or anxiety (e.g., elevated plus maze).[5]
-
If it enhances cognitive function: Models of learning and memory (e.g., Morris water maze, novel object recognition).
Visualization of the Preclinical Evaluation Workflow
Caption: A phased preclinical evaluation workflow for CNS drug candidates.
Potential Therapeutic Applications and Future Directions
The versatility of the this compound scaffold opens up possibilities for treating a range of CNS disorders.
-
Neurodegenerative Diseases: If the compound or its derivatives show activity at targets implicated in neurodegeneration (e.g., certain kinases or GPCRs), it could be explored for conditions like Alzheimer's or Parkinson's disease.
-
Psychiatric Disorders: Modulation of key neurotransmitter systems (dopamine, serotonin, norepinephrine) could lead to treatments for schizophrenia, depression, or anxiety. The pharmacological profile of ACP-103, a 5-HT₂ₐ receptor inverse agonist with a piperidine moiety, provides a relevant example of the potential for this class of compounds in psychiatry.[6]
-
Neuropathic Pain: As demonstrated by the investigation of (Pyridin-2-yl)methanol derivatives as TRPV3 antagonists, this scaffold has potential in the development of novel analgesics.[7]
Future directions should focus on Structure-Activity Relationship (SAR) studies to optimize the potency, selectivity, and ADME properties of the initial hit compound. Modifications at the methyl group on the pyridine ring, the hydroxyl group on the piperidine, and even exploration of different substitution patterns on the piperidine ring could yield compounds with superior profiles.
Conclusion
This compound represents a promising and strategically designed starting point for the discovery of novel CNS therapeutics. Its synthesis is feasible through established chemical methodologies, and a clear, phased preclinical evaluation pathway can be implemented to thoroughly characterize its potential. By leveraging the inherent advantages of the piperidine and pyridine scaffolds, researchers are well-positioned to develop next-generation CNS drugs with improved efficacy and safety profiles.
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]
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Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. (2025). ResearchGate. [Link]
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Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (2024). PubMed. [Link]
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SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Undated). White Rose eTheses Online. [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). PubMed. [Link]
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Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. (2018). NIH. [Link]
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Novel spiropiperidine-based stearoyl-CoA desaturase-1 inhibitors: Identification of 1'-{6-[5-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-yl]pyridazin-3-yl}-5-(trifluoromethyl)-3,4-dihydrospiro[chromene-2,4'-. (Undated). PubMed. [Link]
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Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (Undated). MDPI. [Link]
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N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. (Undated). PubMed. [Link]20573423/)
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An In-Depth Technical Guide to the Preliminary In-Vitro Screening of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the early and comprehensive evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates. This guide provides a detailed framework for the preliminary in-vitro screening of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol, a compound with a piperidine scaffold, a structural motif prevalent in a wide array of pharmaceuticals.[1] Due to the novelty of this specific molecule, this document outlines a strategic and logical screening cascade designed to elucidate its cytotoxic profile, potential biological targets, and mechanism of action. This approach is grounded in established methodologies to ensure scientific rigor and generate reliable data for go/no-go decisions in the early stages of drug development.[2]
Introduction: The Rationale for Screening this compound
The piperidine ring is a key structural component in numerous drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[1] Its favorable physicochemical properties and ability to interact with a diverse range of biological targets make it a privileged scaffold in medicinal chemistry. The subject of this guide, this compound, incorporates this valuable moiety, suggesting its potential for biological activity. The presence of a methylpyridine group further introduces unique electronic and steric features that could influence its interaction with biological macromolecules.
Given the nascent stage of investigation for this compound, a systematic in-vitro screening process is essential to uncover its pharmacological potential. This guide proposes a tiered approach, beginning with an assessment of its fundamental physicochemical properties and cytotoxicity, followed by broader screening to identify potential interactions with common drug targets such as receptors and enzymes.
Predicted Physicochemical Properties and Drug-Likeness
Before embarking on extensive biological testing, an in-silico assessment of a compound's physicochemical properties can provide valuable insights into its potential as an orally bioavailable drug.[3] This predictive analysis is often guided by frameworks such as Lipinski's Rule of Five.[4][5][6][7] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (logP) not exceeding 5.[4][6][8]
Computational tools can be used to predict these and other important properties like solubility and pKa, which are critical for understanding a compound's behavior in a physiological environment.[9][]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | ~220 g/mol | Compliant (<500) |
| Hydrogen Bond Donors | 1 | Compliant (≤5) |
| Hydrogen Bond Acceptors | 3 | Compliant (≤10) |
| cLogP | ~1.8 | Compliant (<5) |
| Polar Surface Area | ~45 Ų | Favorable for permeability |
Note: These are estimated values and should be experimentally verified.
The predicted properties of this compound suggest good potential for oral bioavailability, making it a promising candidate for further investigation.
A Strategic In-Vitro Screening Cascade
The proposed screening cascade is designed to be a logical and cost-effective approach to characterizing a novel compound.[2] It begins with broad, high-throughput assays and progresses to more specific, mechanism-of-action studies based on the initial findings.
Caption: Proposed in-vitro screening cascade for this compound.
Tier 1: Foundational Screening Protocols
The initial tier of screening focuses on establishing the fundamental safety profile of the compound.
General Cytotoxicity Assessment: MTT and XTT Assays
Rationale: Before investigating specific biological activities, it is crucial to determine the concentration range at which the compound exhibits cytotoxic effects.[11] MTT and XTT assays are reliable, colorimetric methods for assessing cell viability and proliferation.[12][13] These assays measure the metabolic activity of living cells, which is an indicator of cell health.[13] The MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in viable cells.[13][14] The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol.[13][15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a selection of relevant human cell lines (e.g., a cancer cell line like HeLa and a non-cancerous line like HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Data Presentation: Cytotoxicity Profile
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HeLa | TBD | TBD | TBD |
| HEK293 | TBD | TBD | TBD |
IC50: The concentration of the compound that inhibits cell growth by 50%.
Tier 2: Target Identification Assays
Assuming the compound is not broadly cytotoxic at reasonable concentrations, the next step is to identify potential biological targets.
Broad Receptor Binding Panel
Rationale: Many drugs exert their effects by binding to specific receptors. A broad receptor binding screen against a panel of known receptors (e.g., GPCRs, ion channels, transporters) can quickly identify potential interactions.[16][17] These assays typically work on the principle of competitive displacement of a radiolabeled ligand known to bind to the target receptor.[18]
Caption: Principle of a competitive receptor binding assay.
Experimental Protocol: Radioligand Binding Assay
-
Reaction Setup: In a multi-well plate, combine the target receptor preparation (e.g., cell membranes expressing the receptor), a fixed concentration of a specific radioligand, and varying concentrations of the test compound.[18]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[16]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat to trap the receptor-bound radioligand. Unbound radioligand will pass through the filter.[16]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the bound radioligand (IC50). This can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Enzyme Inhibition Screening
Rationale: Enzymes are another major class of drug targets. Screening the compound against a panel of clinically relevant enzymes (e.g., kinases, proteases, phosphatases) can reveal potential inhibitory activity.[19] These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.[19][20]
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound in an appropriate assay buffer.[21]
-
Reaction Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compound. A control with no inhibitor is also included.[21]
-
Pre-incubation: Incubate the enzyme and test compound together for a short period to allow for binding.[19]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[21]
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).[21]
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of enzyme inhibition at each concentration of the test compound.
Tier 3: Hit Validation and Mechanism of Action
Positive results from Tier 2 screening (referred to as "hits") warrant further investigation to confirm the activity and elucidate the mechanism of action.
Dose-Response Studies
For any confirmed hits, generating a full dose-response curve is essential to accurately determine the potency (IC50 or EC50) of the compound. This involves testing a wider range of concentrations in the specific assay where the hit was identified.
Secondary and Orthogonal Assays
To ensure the observed activity is not an artifact of the primary assay, it is crucial to confirm the findings using a different, or "orthogonal," assay. For example, if a compound inhibits an enzyme in a biochemical assay, its activity should be confirmed in a cell-based assay that measures the downstream consequences of that enzyme's inhibition.
Mechanism of Action Studies
For promising and validated hits, more in-depth studies are required to understand how the compound exerts its effect. For enzyme inhibitors, this may involve kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.[19] For receptor binders, functional assays can determine if the compound is an agonist, antagonist, or allosteric modulator.
Conclusion and Future Directions
This in-depth technical guide provides a comprehensive and scientifically grounded framework for the initial in-vitro screening of this compound. By following this structured cascade, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The data generated from these studies will be instrumental in making informed decisions about its future development, including lead optimization, in-vivo efficacy studies, and preclinical safety assessment. The modular nature of this screening strategy allows for adaptation based on the emerging data, ensuring a robust and insightful early-stage drug discovery process.
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Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
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Methodological & Application
Synthesis pathway for (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol
An In-Depth Guide to the Synthesis of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol: Protocols and Mechanistic Insights
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This compound is a key building block in medicinal chemistry, and this guide provides a detailed exploration of its synthesis. We will delve into two robust synthetic pathways: the modern Buchwald-Hartwig amination and the classic Nucleophilic Aromatic Substitution (SNAr). This document offers not just step-by-step protocols but also the underlying chemical principles, empowering you to adapt and troubleshoot these methods in your own laboratory.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a prevalent scaffold in a multitude of pharmaceutical agents and naturally occurring alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive moiety for interacting with biological targets. The title compound, this compound, incorporates both a substituted pyridine and a functionalized piperidine, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule reveals two primary disconnection points around the newly formed C-N bond between the pyridine and piperidine rings. This suggests two main synthetic strategies:
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[3][4] This approach would involve the coupling of a 5-methylpyridine derivative (e.g., 2-bromo-5-methylpyridine or 2-chloro-5-methylpyridine) with (piperidin-3-yl)methanol. The choice of catalyst, ligand, and base is crucial for achieving high yields and purity.[5]
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the reaction of a nucleophilic amine with an electron-deficient aromatic or heteroaromatic ring.[6] In this case, 2-fluoro-5-methylpyridine serves as an excellent electrophile, as the fluorine atom is a good leaving group activated by the ring nitrogen. The reaction with (piperidin-3-yl)methanol would proceed under basic conditions.
Below, we present detailed protocols for both the Buchwald-Hartwig amination and the SNAr pathway.
Synthetic Pathway 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[3][7] This palladium-catalyzed cross-coupling reaction provides a reliable route to the target compound.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Overall reaction scheme for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromo-5-methylpyridine | C₆H₆BrN | 172.02 | 1.0 g | 5.81 |
| (Piperidin-3-yl)methanol | C₆H₁₃NO | 115.17 | 0.74 g | 6.40 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.11 g | 0.12 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.20 g | 0.35 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 0.84 g | 8.72 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (1.0 g, 5.81 mmol), (piperidin-3-yl)methanol (0.74 g, 6.40 mmol), sodium tert-butoxide (0.84 g, 8.72 mmol), and Xantphos (0.20 g, 0.35 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.11 g, 0.12 mmol) to the flask.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional ethyl acetate (2 x 20 mL).
-
Combine the organic filtrates and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
Synthetic Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cost-effective and straightforward method for the synthesis of N-aryl piperidines when an activated heteroaryl halide is available.[6] The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 position.
Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)
Caption: Overall reaction scheme for the SNAr pathway.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Fluoro-5-methylpyridine | C₆H₆FN | 111.12 | 1.0 g | 9.00 |
| (Piperidin-3-yl)methanol | C₆H₁₃NO | 115.17 | 1.14 g | 9.90 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.49 g | 18.00 |
| Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 20 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (piperidin-3-yl)methanol (1.14 g, 9.90 mmol) and anhydrous dimethylformamide (20 mL).
-
Add potassium carbonate (2.49 g, 18.00 mmol) to the mixture.
-
Add 2-fluoro-5-methylpyridine (1.0 g, 9.00 mmol) to the stirred suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (3 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Purification and Characterization
Independent of the synthetic route chosen, the final product requires purification and characterization to ensure its identity and purity.
-
Purification: Silica gel column chromatography is the recommended method for purification. A mobile phase gradient starting from a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the product from starting materials and byproducts.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Troubleshooting and Optimization
-
Low Yields in Buchwald-Hartwig Amination:
-
Catalyst/Ligand Inactivity: Ensure that the palladium catalyst and phosphine ligand are handled under strictly inert conditions to prevent deactivation.
-
Base Strength: Sodium tert-butoxide is a strong base; ensure it is fresh and has been stored properly. Weaker bases may lead to incomplete reaction.
-
Reaction Time/Temperature: The reaction may require longer heating times or higher temperatures for less reactive aryl halides.
-
-
Incomplete SNAr Reaction:
-
Base: Ensure sufficient base is used to deprotonate the piperidine nitrogen.
-
Temperature: Increasing the reaction temperature may be necessary to drive the reaction to completion.
-
Solvent: A polar aprotic solvent like DMF or DMSO is crucial for this reaction.
-
Conclusion
This guide provides two effective and well-documented synthetic pathways for the preparation of this compound. The Buchwald-Hartwig amination offers broad applicability but requires careful handling of air-sensitive reagents. The SNAr approach is often more economical and operationally simpler, provided the appropriate activated starting material is available. By understanding the principles behind these methods and following the detailed protocols, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
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PubMed Central. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
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ResearchGate. (PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. [Link]
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NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Adv. J. Chem. A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
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-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution | Request PDF. [Link]
- Google Patents. WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
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ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link]
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ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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- Google Patents. WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol.
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Royal Society of Chemistry. . [Link]
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Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
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UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]
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The Royal Society of Chemistry. Electronic supplementary information. [Link]
-
Usiena air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. [Link]
-
NIH. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]
-
Semantic Scholar. Reductive amination with 5-ethyl-2-methylpyridine borane. [Link]
-
MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. [Link]
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Application Notes and Protocols for the N-arylation of 3-Piperidinemethanol with 2-Chloro-5-methylpyridine
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the N-arylation of 3-piperidinemethanol with 2-chloro-5-methylpyridine, a key transformation in the synthesis of novel pharmaceutical intermediates. The N-aryl piperidine moiety is a prevalent scaffold in a multitude of biologically active compounds, and this guide offers a robust starting point for researchers in medicinal chemistry and drug development. The featured methodology is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile C-N cross-coupling reaction. This document elucidates the reaction mechanism, provides a step-by-step protocol, details safety precautions, and offers a guide to the characterization of the target compound, (5-methylpyridin-2-yl)(piperidin-3-yl)methanol.
Introduction and Significance
The synthesis of N-aryl piperidines is of paramount importance in modern drug discovery. This structural motif is a key component in a wide range of therapeutic agents, leveraging the piperidine ring's favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional space. The N-arylation of functionalized piperidines, such as 3-piperidinemethanol, allows for the introduction of diverse aromatic systems, enabling extensive structure-activity relationship (SAR) studies.
The specific reaction between 3-piperidinemethanol and 2-chloro-5-methylpyridine yields (5-methylpyridin-2-yl)(piperidin-3-yl)methanol, a bifunctional molecule with potential for further chemical elaboration at the hydroxyl group. This transformation, however, presents a common challenge in cross-coupling chemistry: the use of an electron-rich, and thus less reactive, aryl chloride. The Buchwald-Hartwig amination has proven to be a highly effective method for such couplings, though it requires careful optimization of the catalytic system.[1]
Mechanistic Overview: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2] The catalytic cycle, illustrated below, is a cornerstone of modern synthetic chemistry.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl chloride to a palladium(0) complex, which is typically stabilized by bulky, electron-rich phosphine ligands. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3] The resulting palladium(II) complex then coordinates with the amine. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[2]
Experimental Protocol
This protocol provides a detailed procedure for the N-arylation of 3-piperidinemethanol with 2-chloro-5-methylpyridine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 3-Piperidinemethanol | 4606-65-9 | 115.17 g/mol | ≥96% | Sigma-Aldrich |
| 2-Chloro-5-methylpyridine | 18368-64-4 | 127.57 g/mol | ≥97% | Sigma-Aldrich |
| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | 98% | Sigma-Aldrich |
| XPhos | 564483-18-7 | 476.66 g/mol | ≥97% | Sigma-Aldrich |
| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | ≥97% | Sigma-Aldrich |
| Toluene, Anhydrous | 108-88-3 | 92.14 g/mol | 99.8% | Sigma-Aldrich |
Equipment
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles
-
Heating mantle or oil bath with a temperature controller
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Safety Precautions
-
2-Chloro-5-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin irritation. Harmful to aquatic life with long-lasting effects.[4]
-
3-Piperidinemethanol: Causes severe skin burns and eye damage.[5][6]
-
Palladium(II) Acetate: May cause an allergic skin reaction and serious eye damage.[2]
-
XPhos: While not classified as hazardous, handle with care as with all phosphine ligands.[7][8]
-
Sodium tert-butoxide: Flammable solid that reacts violently with water. Causes severe skin burns and eye damage.[9][10]
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.[11][12]
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction should be conducted under an inert atmosphere (argon or nitrogen) due to the air-sensitivity of the catalyst and some reagents.
Step-by-Step Procedure
Figure 2: Experimental workflow for the N-arylation reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-methylpyridine (1.0 mmol, 127.6 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg). This is best performed in a glovebox. If a glovebox is not available, add the solids quickly under a positive flow of inert gas.
-
Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add 3-piperidinemethanol (1.2 mmol, 138.2 mg, 134.7 µL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-methylpyridin-2-yl)(piperidin-3-yl)methanol.
Characterization of (5-methylpyridin-2-yl)(piperidin-3-yl)methanol
As of the date of this publication, experimental characterization data for (5-methylpyridin-2-yl)(piperidin-3-yl)methanol is not widely available in the public domain. The following data is predictive and based on the analysis of its chemical structure and data from analogous compounds.
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~8.0 | s |
| ~7.4 | d |
| ~6.6 | d |
| ~4.5 | m |
| ~3.5 | m |
| ~3.0-3.3 | m |
| ~2.2 | s |
| ~1.5-1.9 | m |
| ~1.2-1.4 | m |
Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. Actual values may vary.
Expected Mass Spectrometry Data
-
Electrospray Ionization (ESI-MS):
-
Expected [M+H]⁺: m/z = 207.15
-
-
Predicted Fragmentation Pattern (MS/MS of [M+H]⁺):
-
Loss of H₂O from the alcohol: m/z = 189.14
-
Cleavage of the hydroxymethyl group: m/z = 176.13
-
Fragmentation of the piperidine ring.[3]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a pre-catalyst (e.g., XPhos Pd G3); Ensure rigorous exclusion of air and moisture; Use freshly opened, anhydrous, and degassed solvents. |
| Hydrodehalogenation | The aryl chloride is reduced instead of coupled. | Use a more electron-rich ligand; Lower the reaction temperature; Ensure the base is of high purity. |
| Formation of Side Products | Competing reactions such as homocoupling. | Optimize catalyst loading and reaction temperature; Screen different ligand/base combinations. |
Conclusion
The N-arylation of 3-piperidinemethanol with 2-chloro-5-methylpyridine via the Buchwald-Hartwig amination is a viable and robust method for the synthesis of the valuable intermediate, (5-methylpyridin-2-yl)(piperidin-3-yl)methanol. The success of this transformation is highly dependent on the careful control of reaction parameters, particularly the choice of catalyst system and the maintenance of an inert atmosphere. The protocol and predictive characterization data provided herein serve as a solid foundation for researchers to successfully implement and adapt this important synthetic transformation in their drug discovery and development endeavors.
References
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Henry County, IN. (n.d.). MATERIAL SAFETY DATA SHEET Toluene. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Piperidinemethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Toluene. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: toluene. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium tert-butoxide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: XPhos. Retrieved from [Link]
-
LookChem. (n.d.). 3-Piperidine-methanol MSDS CasNo.4606-65-9. Retrieved from [Link]
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Application Notes and Protocols: Reductive Amination for Pyridinylpiperidine Synthesis
Abstract
The pyridinylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved and investigational drugs. Reductive amination stands out as a robust and versatile method for the synthesis of these crucial C-N bonds. This application note provides an in-depth guide to the theory and practice of reductive amination for pyridinylpiperidine synthesis, targeting researchers, scientists, and drug development professionals. We will explore the underlying reaction mechanism, compare various protocols with an emphasis on the widely used sodium triacetoxyborohydride (NaBH(OAc)₃), and provide detailed, field-proven experimental procedures.
Introduction: The Significance of Pyridinylpiperidines
Pyridinylpiperidine derivatives are prevalent in pharmaceuticals and agrochemicals due to their ability to interact with a wide range of biological targets.[1] Their structural rigidity and basic nitrogen atoms allow for specific binding interactions with receptors and enzymes. Consequently, the efficient and scalable synthesis of these compounds is a critical aspect of drug discovery and development. Reductive amination is a cornerstone reaction for this purpose, offering a direct and often high-yielding route to construct the pivotal bond between the pyridine and piperidine rings.[2][3]
The Mechanism of Reductive Amination
Reductive amination is a two-step process that is often performed in a single pot.[4] The reaction begins with the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product.[5]
The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the iminium ion much faster than the starting carbonyl compound.[6] This prevents the wasteful formation of alcohol byproducts.
Caption: General mechanism of reductive amination.
Key Reagents and Protocols
While various reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has become the reagent of choice for its mildness, selectivity, and broad functional group tolerance.[7][8]
Sodium Triacetoxyborohydride (STAB) Protocol
Sodium triacetoxyborohydride is a mild reducing agent due to the electron-withdrawing effects of the acetoxy groups, which stabilize the boron-hydrogen bond.[6] It is particularly effective for reductive aminations because the rate of reduction of the iminium ion is significantly faster than that of aldehydes or ketones.[7] This high chemoselectivity minimizes the formation of alcohol byproducts, a common issue with stronger reducing agents like sodium borohydride.[7] Furthermore, STAB is less toxic than sodium cyanoborohydride (NaBH₃CN) and reactions are often high-yielding with fewer side products.[7]
Advantages of STAB:
-
Mild Reaction Conditions: Reactions are typically run at room temperature.
-
High Selectivity: Preferentially reduces iminium ions over carbonyls.[9]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups.[8][10]
-
One-Pot Procedure: Simplifies the experimental setup and workup.[6]
Typical Solvents: Dichloroethane (DCE) is the preferred solvent, but tetrahydrofuran (THF) and acetonitrile can also be used.[6]
Alternative Reducing Agents
While STAB is highly versatile, other reducing agents can be employed depending on the specific substrate and desired outcome.
-
Sodium Cyanoborohydride (NaBH₃CN): Historically a popular choice, it is effective at a pH range of 6-8 where iminium ions are reduced faster than carbonyls.[10] However, its high toxicity and the potential to generate hydrogen cyanide gas are significant drawbacks.
-
Borane-Pyridine Complex (BAP): A less toxic and less expensive alternative to NaBH₃CN.[11][12] It has been shown to be effective for the reductive amination of piperidines with various aldehydes.[11]
-
Catalytic Hydrogenation (H₂/Pd, Pt, Ni): An economical and scalable method, particularly suitable for industrial applications.[9] This method can be sensitive to catalyst poisoning by sulfur-containing compounds or the pyridine nitrogen itself, which may require specific catalyst choices or reaction conditions.
Comparative Overview of Reductive Amination Conditions
| Reducing Agent | Typical Solvents | Temperature (°C) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, MeCN | 20-25 | Mild, highly selective, broad scope, one-pot.[6][7] | Can be slower with hindered ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | 20-25 | Effective, well-established. | Highly toxic, potential HCN generation.[10] |
| Borane-Pyridine Complex (BAP) | EtOH, Toluene, CH₂Cl₂ | 20-25 | Less toxic and expensive than NaBH₃CN.[11][12] | Can lead to aldehyde reduction as a side reaction.[11] |
| Catalytic Hydrogenation (H₂/Catalyst) | MeOH, EtOH, EtOAc | 20-50 | Economical, scalable, "green" reductant.[9] | Catalyst poisoning, requires pressure equipment. |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrates used.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes the synthesis of a generic pyridinylpiperidine from a pyridine carboxaldehyde and a piperidine derivative.
Caption: General workflow for STAB-mediated reductive amination.
Materials:
-
Pyridine carboxaldehyde derivative (1.0 eq)
-
Piperidine derivative (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)[10]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the pyridine carboxaldehyde (1.0 eq) and the piperidine derivative (1.0-1.2 eq).
-
Dissolve the starting materials in an appropriate volume of DCE or THF (typically 0.1-0.2 M concentration).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Acetic acid (1 equivalent) may be added as a catalyst for reactions involving ketones.[6]
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired pyridinylpiperidine.
Protocol 2: Reductive Amination using Borane-Pyridine Complex (BAP)
This protocol offers a less toxic alternative to cyanoborohydride-based methods.[11][12]
Materials:
-
Aldehyde (aromatic, heteroaromatic, or aliphatic) (1.0 eq)
-
Piperidine derivative (1.0 eq)
-
Borane-pyridine complex (BAP) (1.0 eq)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 6N
-
Sodium hydroxide (NaOH), 8N
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
In a suitable flask, dissolve the aldehyde (1.0 eq) and the piperidine derivative (1.0 eq) in ethanol.
-
Add the borane-pyridine complex (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, add 6N HCl and stir for 1 hour.
-
Adjust the pH to 14 using 8N NaOH.
-
Extract the product with EtOAc or DCM.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by Kugelrohr distillation or column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of the reducing agent or the reaction time. For ketone substrates, the addition of a catalytic amount of acetic acid can facilitate imine formation.[6]
-
Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. Using a more selective reducing agent like STAB or carefully controlling the reaction pH when using NaBH₃CN can mitigate this.
-
Incomplete Reaction: Ensure that the starting materials are pure and the solvent is anhydrous, as water can hydrolyze the imine intermediate.
-
Purification Challenges: Pyridinylpiperidines are often basic compounds that can streak on silica gel. It may be necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent during column chromatography.[13]
Conclusion
Reductive amination is a powerful and highly versatile tool for the synthesis of pyridinylpiperidines. The sodium triacetoxyborohydride protocol, in particular, offers a mild, selective, and high-yielding approach that is amenable to a wide range of substrates. By understanding the underlying mechanism and the nuances of different protocols, researchers can effectively leverage this reaction to construct complex and medicinally relevant molecules.
References
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- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
- Chen, Z., Song, G., Qi, L., Gunasekar, R., Aïssa, C., Robertson, C., Steiner, A., Xue, D., & Xiao, J. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry, 89(13), 9352–9359.
- Semantic Scholar. (n.d.). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles.
- Wikipedia. (n.d.). Reductive amination.
- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
- RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids.
- OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
- Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
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- ACS Publications. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. Organic Letters.
- ResearchGate. (2020). (PDF) A Practical Catalytic Reductive Amination of Carboxylic Acids.
- Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114.
- ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-792.
- PubMed. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Wikipedia. (n.d.). NLX-204.
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- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
- Synthetic Communications. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
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- PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.
- Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Dr. ANJANI CHIMIDI. (2022, July 17). Ninja technique to purify organic compounds from mixture of compounds- Part 2 [Video]. YouTube.
- ResearchGate. (2014). How to isolate and purify indolizidine compounds?.
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Application Note & Protocol: Analytical Strategies for the Characterization of Pyridinyl-Piperidinemethanol Isomers
Abstract
The pyridinyl-piperidinemethanol scaffold is a key structural motif in numerous active pharmaceutical ingredients (APIs). Due to the synthetic pathways often employed, these molecules can exist as various isomers, including positional isomers (regioisomers) and stereoisomers (enantiomers and diastereomers). The distinct pharmacological and toxicological profiles of each isomer necessitate the development of robust and reliable analytical methods for their separation, identification, and quantification.[1][2] This document provides a comprehensive guide to the state-of-the-art analytical techniques for the characterization of pyridinyl-piperidinemethanol isomers, with a focus on providing detailed, field-proven protocols. We will explore chromatographic and spectroscopic methodologies, emphasizing the rationale behind method selection and optimization to ensure scientific integrity and regulatory compliance.[3][4][5]
Introduction: The Criticality of Isomer Analysis
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. In pharmaceutical development, the seemingly subtle differences between isomers can have profound consequences. Positional isomers, where functional groups are attached to different positions on the pyridine or piperidine rings, can exhibit varied biological activities and metabolic fates. Stereoisomers, which have the same connectivity but different spatial arrangements, are particularly critical. Enantiomers (non-superimposable mirror images) of a chiral drug can have dramatically different potencies, with one being therapeutic (eutomer) while the other may be inactive or even toxic (distomer).[1][6]
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the control of isomeric impurities in drug substances and products.[3][7][8] Therefore, the ability to selectively separate and accurately quantify all potential isomers of a pyridinyl-piperidinemethanol API is a non-negotiable aspect of drug development and quality control.[4][9]
The Analytical Challenge: Structural Similarity
The primary challenge in analyzing pyridinyl-piperidinemethanol isomers lies in their high degree of structural similarity. This makes their separation by conventional analytical techniques difficult. Effective method development requires a deep understanding of the subtle differences in their physicochemical properties, such as polarity, pKa, and three-dimensional shape.
Chromatographic Approaches for Isomer Separation
Chromatography is the cornerstone of isomeric separation.[10] The choice of technique and, more importantly, the stationary phase is paramount to achieving the desired resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of pharmaceutical isomers due to its versatility and high resolving power.[1][11][12]
For chiral pyridinyl-piperidinemethanol compounds, chiral stationary phases (CSPs) are essential for enantiomeric separation.[11][13] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability.[14]
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
-
Objective: To separate the enantiomers of a chiral pyridinyl-piperidinemethanol.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1, v/v/v). The amine additive is crucial for improving the peak shape of basic compounds like piperidines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the pyridine ring absorbs (typically around 254-265 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
Causality and Optimization:
-
The choice of a polysaccharide-based CSP is based on its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules through hydrogen bonding, dipole-dipole, and π-π interactions.[13]
-
The mobile phase composition is critical. The ratio of the polar alcohol (Isopropanol) to the non-polar alkane (n-Hexane) controls the retention time and resolution. A lower percentage of alcohol generally leads to longer retention and potentially better resolution.
-
Diethylamine is a basic modifier that competes with the basic piperidine nitrogen for active sites on the silica surface of the CSP, thereby reducing peak tailing and improving efficiency.
For separating positional isomers, which differ in polarity, both reversed-phase (RP) and normal-phase (NP) HPLC can be effective. Phenyl-based stationary phases can be particularly useful for separating aromatic positional isomers due to π–π interactions.[15]
Protocol 2: Reversed-Phase HPLC for Positional Isomer Separation
-
Objective: To separate positional isomers of pyridinyl-piperidinemethanol.
-
Instrumentation: HPLC with UV or Mass Spectrometry (MS) detector.
-
Column: Phenyl-Hexyl column, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a higher percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV (e.g., 260 nm) or MS.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50) to a concentration of 0.5 mg/mL.
Causality and Optimization:
-
A Phenyl-Hexyl column is selected to exploit potential π-π stacking interactions between the phenyl ligands and the pyridine ring of the analytes, which can provide unique selectivity for positional isomers.[15]
-
A gradient elution is often necessary to separate isomers with different polarities within a reasonable timeframe.[16]
-
The use of a low pH mobile phase (with formic acid) ensures that the basic nitrogen atoms are protonated, leading to consistent retention and good peak shape.
Table 1: Comparison of HPLC and SFC for Chiral Piperidine Analysis [2]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in a liquid mobile phase based on differential partitioning. | Separation using a supercritical fluid (typically CO2) as the mobile phase. |
| Typical Analytes | Broad applicability to a wide range of piperidine derivatives. | Suitable for a wide range of polar and non-polar compounds. |
| Resolution | Generally provides high-resolution separations. | Often yields higher efficiency and resolution in shorter analysis times.[17] |
| Analysis Time | Can range from several minutes to over an hour. | Typically faster than HPLC due to lower mobile phase viscosity.[18] |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly reduces the use of organic solvents, making it a "greener" technique.[18] |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations.[17] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations.[18]
Protocol 3: Chiral SFC Method for Enantiomeric Separation
-
Objective: Rapid separation of pyridinyl-piperidinemethanol enantiomers.
-
Instrumentation: SFC system with a back-pressure regulator and UV detector.
-
Column: A polysaccharide-based chiral column designed for SFC (e.g., Chiralpak® IC-3).
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as Methanol or Ethanol (e.g., 85:15 CO2:Methanol).
-
Additive: 0.1% Diethylamine in the co-solvent to improve peak shape.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the sample in the co-solvent (Methanol) at 1 mg/mL.
Causality and Optimization:
-
SFC is particularly well-suited for normal-phase separations, which is the common mode for chiral separations on polysaccharide CSPs. The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure, leading to faster analysis times.[18][19]
-
The choice and percentage of the organic modifier are critical for tuning selectivity and retention in SFC.[20][21]
-
Maintaining adequate back pressure is essential to keep the CO2 in its supercritical state.[19]
Diagram 1: General Workflow for Chromatographic Method Development
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Application Notes and Protocols for In-Vitro Assay Development: Characterizing (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol
Authored by: Senior Application Scientist
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of clinically approved drugs targeting a variety of biological systems, particularly the central nervous system (CNS).[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets.[1] The compound of interest, (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol, incorporates both the privileged piperidine ring and a methyl-substituted pyridine moiety. This combination suggests a potential for biological activity, possibly through interactions with enzymes or receptors.[2]
This document provides a structured, multi-tiered approach for the initial in-vitro characterization of this novel compound. The presented workflow is designed to first establish a foundational understanding of its general bioactivity and cytotoxicity, followed by hypothesis-driven assays targeting common drug classes. This systematic process is crucial in the early stages of drug discovery to identify and validate the therapeutic potential of new chemical entities.[3]
Tier 1: Foundational Bioactivity and Cytotoxicity Screening
The initial step in characterizing a novel compound is to assess its general biological activity and inherent toxicity. These foundational assays provide a crucial context for interpreting any specific activities observed in subsequent, more targeted screens. A compound with potent activity in a specific assay is of little therapeutic value if it is broadly cytotoxic at similar concentrations.
Antibacterial Susceptibility Testing
Given the prevalence of piperidine-containing antibacterial agents, an initial screen for antimicrobial activity is a logical starting point. The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[3][4]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in broth medium in a 96-well microtiter plate to achieve a concentration range of 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
General Cytotoxicity Assessment
Evaluating the cytotoxic potential of a compound is a critical early step to determine its therapeutic window.[5] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is generally correlated with cell viability.
Protocol: MTT Assay for General Cytotoxicity
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Tier 2: Target Class Screening for CNS-Related Activity
The structural similarity of this compound to known CNS-active compounds suggests that G-protein coupled receptors (GPCRs) and key enzymes involved in neurotransmission are plausible target classes.
G-Protein Coupled Receptor (GPCR) Activity Screening
GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.[6][7] Functional assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, are robust methods for identifying GPCR modulators.[8][9]
Protocol: Calcium Flux Assay for GPCR Activation
This protocol is suitable for screening against GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.
-
Cell Preparation:
-
Use a cell line stably or transiently expressing the GPCR of interest (e.g., a specific muscarinic or serotonergic receptor).[10]
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound.
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the compound into the wells and continue to measure the fluorescence intensity over time (typically 1-3 minutes).
-
Include a known agonist for the receptor as a positive control.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Enzyme Inhibition Screening: Acetylcholinesterase (AChE)
Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[11] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.[11] The Ellman's assay is a simple and reliable colorimetric method for measuring AChE activity.
Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
-
Reagent Preparation:
-
Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound.
-
Add the AChE enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be systematically organized for clear interpretation and comparison.
Table 1: Summary of In-Vitro Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC₅₀, EC₅₀, MIC) |
| Antibacterial | S. aureus | MIC | >128 µg/mL |
| Antibacterial | E. coli | MIC | >128 µg/mL |
| Cytotoxicity | HEK293 | IC₅₀ | 75.3 µM |
| GPCR Activity | Muscarinic M1 Receptor | EC₅₀ | 2.1 µM |
| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ | 15.8 µM |
Experimental Workflow and Decision-Making
The following diagram illustrates the logical progression of the in-vitro characterization of a novel compound like this compound.
Caption: Workflow for the in-vitro characterization of a novel compound.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the initial in-vitro characterization of the novel compound this compound. By following this tiered approach, researchers can efficiently gather crucial data on the compound's bioactivity, toxicity, and potential mechanism of action. This systematic evaluation is an indispensable first step in the long and complex process of drug discovery and development.
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. Available at: [Link]
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New Donepezil-like acetylcholinesterase reactivators for the treatment of organophosphorus nerve agent poisoning. Available at: [Link]
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Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
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Rapid Production of Assay Ready Cells for GPCR Drug Discovery | MaxCyte. Available at: [Link]
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Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling - Longdom Publishing. Available at: [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Available at: [Link]
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Recent progress in assays for GPCR drug discovery. Available at: [Link]
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - NIH. Available at: [Link]
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]
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Protocol for cell-based screening of novel piperidine analogs
Title: A Comprehensive Protocol for the Cell-Based Screening and Validation of Novel Piperidine Analogs
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its conformational flexibility and ability to engage in diverse molecular interactions make it an ideal framework for drug design.[1][3] This document provides a comprehensive, field-proven protocol for the initial cell-based screening of novel piperidine analog libraries. We detail a multi-stage workflow, beginning with a robust high-throughput primary screen for cytotoxicity, followed by a rigorous hit validation cascade designed to eliminate artifacts and confirm true biological activity. The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure the generation of reliable and actionable data for advancing promising compounds into the drug discovery pipeline.
Introduction: The Rationale for a Structured Screening Approach
High-throughput screening (HTS) is the engine of early-stage drug discovery, allowing for the rapid evaluation of vast chemical libraries.[4] However, the process is fraught with potential pitfalls, where false positives can lead to the costly pursuit of non-viable candidates.[5] This protocol is designed as a self-validating system to mitigate these risks.
Our approach is tiered:
-
Primary Screening: A broad, high-throughput assay to quickly identify any analogs exhibiting general cytotoxicity or anti-proliferative effects. This acts as a crucial first filter. Cytotoxicity assays are fundamental in the early stages of drug development to screen and eliminate compounds that are broadly toxic to cells.[6][7]
-
Hit Confirmation & Dose-Response: Re-testing initial "hits" to confirm activity and establish potency (e.g., IC50) through serial dilutions.
-
Secondary & Orthogonal Validation: Employing an alternative assay that measures a different biological parameter to confirm the initial finding and rule out technology-specific artifacts.[8][9] This is a critical step for validating hits from any primary screen.[10]
This structured funnel ensures that resources are focused only on compounds with confirmed, reproducible biological activity.
The Screening Workflow: From Library to Validated Hit
The overall process follows a logical progression from a broad screen to highly specific validation assays. This workflow is designed to maximize efficiency and confidence in the final selected hits.
Figure 1: High-level experimental workflow for screening piperidine analogs.
Primary Screening Protocol: High-Throughput Cytotoxicity Assay
Rationale: We employ a cell viability assay as the primary screen. This initial step is critical for identifying compounds with anti-proliferative or cytotoxic effects, which is a common goal in cancer research, or for flagging general toxicity for other therapeutic areas.[6] We recommend the PrestoBlue™ Cell Viability Assay, a resazurin-based solution that is non-toxic, requires only a short incubation, and functions as a cell health indicator by measuring the reducing power of living cells.[11][12] This offers advantages over classic MTT assays, which require cell lysis and longer incubation times.[13][14]
Materials and Reagents
| Reagent/Material | Example Supplier | Purpose |
| Selected Human Cell Line | ATCC | Biological system for testing |
| Complete Growth Medium | Gibco | Cell culture maintenance |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| Trypsin-EDTA (0.25%) | Gibco | Cell detachment (for adherent cells) |
| PrestoBlue™ HS Cell Viability Reagent | Thermo Fisher | Viability detection |
| Doxorubicin / Staurosporine | Sigma-Aldrich | Positive control for cytotoxicity |
| DMSO (Cell culture grade) | Sigma-Aldrich | Vehicle control / Compound solvent |
| 384-well, black, clear-bottom plates | Corning | Assay plate for fluorescence reading |
Step-by-Step Protocol
Note: All cell culture manipulations must be performed in a laminar flow hood using aseptic techniques to prevent contamination.[15][16]
-
Cell Culture Maintenance:
-
Culture the chosen cell line according to the supplier's recommendations. For this protocol, we will assume an adherent cell line (e.g., A375 melanoma, a common target for piperidine derivatives).[17]
-
Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase. Do not use cells of a very high passage number, as this can introduce variability.
-
-
Cell Seeding for Assay:
-
Harvest cells using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.[16]
-
Resuspend the cell pellet in fresh, pre-warmed medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (e.g., 2,500 cells/well) in a final volume of 40 µL per well in a 384-well plate.
-
Causality: The seeding density must be optimized beforehand. Too few cells will result in a low signal-to-noise ratio; too many will lead to overgrowth and non-linear assay response.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Addition:
-
Prepare a master plate of piperidine analogs at a high concentration (e.g., 10 mM in DMSO). From this, create a working plate where compounds are diluted to 200 µM in culture medium (final assay concentration will be 10 µM, final DMSO 0.5%). A typical screening concentration is 10 µM.[18]
-
Using an automated liquid handler or a multichannel pipette, add 10 µL of the compound dilutions to the corresponding wells of the cell plate.
-
Self-Validation/Controls: Every plate must include the following controls:
-
Vehicle Control: Wells with cells + medium containing 0.5% DMSO (represents 0% inhibition).
-
Positive Control: Wells with cells + a known cytotoxic agent like Doxorubicin at a concentration that induces >90% cell death (represents 100% inhibition).
-
No-Cell Control: Wells with medium only (background fluorescence).
-
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe effects on cell proliferation.
-
-
Assay Readout:
Data Analysis and Hit Identification
-
Assay Quality Control (Z'-Factor): The first step is to validate the quality of the screen itself using the positive and negative (vehicle) controls. The Z'-factor is a statistical measure of the separation between the two control groups.[19]
Formula:Z' = 1 - ( (3 * (SD_pos + SD_veh)) / |Mean_pos - Mean_veh| )
-
Hit Selection:
-
Subtract the average background fluorescence (no-cell wells) from all data points.
-
Normalize the data. The activity of each compound is typically expressed as a percentage of inhibition relative to the controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_veh - Mean_pos))
-
-
A common threshold for selecting a "hit" is an activity greater than three standard deviations from the mean of the vehicle control, or a fixed inhibition cutoff (e.g., >50% inhibition).
-
Hit Validation and Secondary Assays
Actives identified from a primary screen are merely "potential hits" and require rigorous validation to eliminate false positives.[5]
Protocol: Dose-Response Confirmation
Rationale: A true bioactive compound should exhibit a dose-dependent effect. This step confirms the activity of the primary hit and determines its potency (IC50).
-
Preparation: Using the re-supplied or freshly synthesized hit compounds, prepare a serial dilution series (e.g., 8-point, 3-fold dilutions starting from 50 µM).
-
Execution: Repeat the primary cytotoxicity assay protocol (Sections 3.2.1 - 3.2.4) using the dilution series for each hit compound.
-
Data Analysis: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value (the concentration at which 50% of the inhibitory effect is observed).
Protocol: Orthogonal Validation (LDH Release Assay)
Rationale: To ensure the observed cytotoxicity is not an artifact of the PrestoBlue assay chemistry (e.g., interference with cellular metabolism), an orthogonal assay measuring a different cell death mechanism is essential.[8][9] The lactate dehydrogenase (LDH) release assay is an excellent choice as it measures the loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[20][21]
-
Execution: Run a parallel experiment to the dose-response assay. Plate and treat cells with the same compound dilution series.
-
LDH Measurement: At the end of the incubation period, collect a sample of the cell culture supernatant.
-
Assay: Use a commercially available LDH cytotoxicity assay kit (e.g., CyQUANT™ Cytotoxicity Assay Kit, Thermo Fisher) and follow the manufacturer's protocol. This typically involves adding the collected supernatant to a reaction mixture and measuring absorbance.
-
Data Analysis: Calculate the percentage of LDH release relative to a "maximum LDH release" control (cells lysed with detergent). A confirmed hit should show a dose-dependent increase in LDH release that correlates with the decrease in viability observed with PrestoBlue.
Advanced Secondary Screen: Target-Specific Pathway Analysis
Rationale: If the piperidine analogs were designed to interact with a specific target, a target-based assay is the logical next step. Many piperidine-containing drugs target GPCRs.[2] A cell-based assay measuring the modulation of a GPCR signaling pathway provides mechanistic insight.
Example: Gs-Coupled GPCR Target
Figure 2: Simplified Gs-coupled GPCR signaling pathway.
-
Principle: An agonist binding to a Gs-coupled receptor activates adenylate cyclase, leading to the production of cyclic AMP (cAMP).[22] This second messenger can be quantified using various methods, including bioluminescent or fluorescence resonance energy transfer (FRET)-based biosensors.[23]
-
Protocol Outline:
-
Use a cell line stably expressing the target GPCR and a cAMP biosensor (e.g., GloSensor™, Promega).
-
Plate cells and treat with a dose-response curve of the validated piperidine analog.
-
Follow the manufacturer's protocol to measure the change in luminescence or FRET signal, which is proportional to the intracellular cAMP concentration.
-
-
Interpretation: An increase in cAMP levels would confirm that the compound acts as an agonist at the target receptor, providing strong mechanistic validation for the observed phenotype.
Summary and Next Steps
This application note outlines a robust, multi-tiered protocol for the cell-based screening of novel piperidine analogs. By integrating a high-throughput primary viability screen with rigorous confirmation and orthogonal validation steps, this workflow ensures the identification of compounds with true, reproducible biological activity. The final set of validated hits, characterized by IC50 values and confirmed activity in at least two distinct assays, provides a high-quality starting point for subsequent hit-to-lead optimization, structure-activity relationship (SAR) studies, and further preclinical development.[9]
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Hopkins, A. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
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Chlopek, A., et al. (2017). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. PubMed. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
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Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 853-861. Retrieved from [Link]
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Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Molecules, 28(19), 6959. Retrieved from [Link]
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Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of medicinal chemistry, 59(9), 4150–4158. Retrieved from [Link]
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van den Dolder, F. W., et al. (2017). Quantitative Validation of the Presto Blue™ Metabolic Assay for Online Monitoring of Cell Proliferation in a 3D Perfusion Bioreactor System. Biotechnology journal, 12(11). Retrieved from [Link]
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Dahlin, J. L., & Walters, M. A. (2018). Hit-to-Lead: Hit Validation and Assessment. In High-Throughput Screening: Methods and Protocols (pp. 1-20). Retrieved from [Link]
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ResearchGate. (2025, August 10). High Throughput Screening: Methods and Protocols. Retrieved from [Link]
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Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
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St. Martin, M. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(3), 294-298. Retrieved from [Link]
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Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 12(4), 589–596. Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. Retrieved from [Link]
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Wang, Y., et al. (2010). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 31(9), 1056–1068. Retrieved from [Link]
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Using (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol as a chemical probe
An Application Guide to the Characterization of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol as a Chemical Probe
Introduction: The Critical Role of Chemical Probes in Modern Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel compound, This compound , for its potential use as a chemical probe. As this molecule is not a well-established probe, this guide will focus on the critical validation workflow required to determine its suitability, from initial characterization to cellular target engagement and selectivity profiling. The principles and protocols outlined herein are designed to ensure scientific integrity and generate robust, reproducible data.
Part 1: Foundational Characterization - Purity, Solubility, and Stability
Before any biological assessment, the fundamental physicochemical properties of the compound must be established. This ensures that any observed biological activity is attributable to the compound itself and not to impurities or degradation products.
1.1. Identity and Purity Assessment The identity of this compound should be unequivocally confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the correct molecular weight and elemental composition.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths, and should be >95% for use in biological assays.
1.2. Solubility and Stability Poor solubility can lead to non-specific aggregation and assay artifacts.
-
Protocol for Solubility Assessment:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM).
-
Serially dilute the stock solution in aqueous buffers relevant to the planned biological assays (e.g., PBS, cell culture media).
-
Incubate the dilutions under assay conditions (e.g., 37°C for 1 hour).
-
Assess for precipitation either visually or by measuring turbidity. The highest concentration that remains clear is the maximum soluble concentration.
-
-
Stability Assessment: The compound's stability in assay buffer and cell culture media should be evaluated over the time course of the planned experiments, typically by HPLC-MS analysis.
Part 2: The Path to a Validated Probe - A Multi-Pillar Approach
A compound's journey to becoming a validated chemical probe rests on three pillars: potency, selectivity, and demonstrated target engagement in a cellular context.
Pillar 1: Target Identification and Potency Determination
Assuming the primary biological target of this compound is unknown, an initial discovery phase is required.
Workflow for Target Identification and Validation
Caption: Workflow for identifying and validating the primary target of a novel compound.
Protocol: In Vitro Potency Determination (IC₅₀) This protocol assumes a putative enzyme target has been identified.
-
Reagents and Materials:
-
Purified recombinant target enzyme.
-
Substrate for the enzyme.
-
Assay buffer specific to the enzyme.
-
Detection reagent (e.g., ADP-Glo™ for kinases, fluorescent substrate).
-
This compound (test compound).
-
Positive control inhibitor.
-
DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Dilute the compound further into the assay buffer. The final DMSO concentration should be ≤1%.
-
Add the diluted compound to the assay plate.
-
Add the target enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the reaction by adding the substrate (and co-factors like ATP for kinases).
-
Allow the reaction to proceed for a specified time, ensuring it is within the linear range.
-
Stop the reaction and add the detection reagent.
-
Read the signal on a plate reader.
-
Scale-Up Synthesis of Substituted Piperidine Intermediates for Preclinical Studies
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals.
Senior Application Scientist Note: The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and preclinical candidates, particularly in areas like antipsychotics and neurokinin receptor antagonists.[1][2][3] While laboratory-scale synthesis provides initial access for discovery efforts, the transition to multi-gram or kilogram-scale production required for preclinical toxicology and safety studies presents a distinct set of challenges. This guide moves beyond academic synthesis to address the practical, safety, and scalability concerns paramount to process chemistry and drug development. We will focus on robust, transferable methodologies, emphasizing not just the "how" but the critical "why" behind procedural choices, ensuring a self-validating and safe scale-up process.
Strategic Approaches to Piperidine Synthesis for Scale-Up
The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[4] This method is favored in industrial settings for its efficiency but is fraught with challenges that become magnified at scale.[5] Key among these are the high stability of the aromatic pyridine ring, requiring potent catalysts and often harsh conditions, and the tendency for both the pyridine starting material and the piperidine product to poison the metal catalyst.[4][5]
Alternative strategies such as the Pictet-Spengler reaction offer powerful methods for constructing complex piperidine-containing ring systems, particularly tetrahydro-β-carbolines and tetrahydroisoquinolines, which are prevalent in alkaloid natural products.[6] Reductive amination serves as another versatile tool for building the piperidine ring from acyclic precursors or for N-functionalization.[7][8]
The choice of strategy is dictated by the substitution pattern required, cost of starting materials, and the specific challenges anticipated during scale-up. For preclinical supply, the primary goal is a safe, reliable, and reproducible process.
Logical Flow for Selecting a Synthetic Strategy
The decision-making process for selecting a scalable synthetic route is a balance of precursor availability, required substitution pattern, and process safety.
Core Strategy: Catalytic Hydrogenation of Substituted Pyridines
Catalytic hydrogenation is the workhorse for large-scale piperidine synthesis.[4] The reaction involves the reduction of the pyridine ring using H₂ gas in the presence of a metal catalyst.
Causality Behind Experimental Choices
Catalyst Selection: Heterogeneous catalysts are preferred at scale due to their ease of removal via filtration.[4]
-
Platinum Group Metals (PGMs): Platinum (Pt), Palladium (Pd), and Rhodium (Rh) are highly effective.[5][9]
-
PtO₂ (Adams' catalyst): A highly active and robust catalyst, often used in acidic solvents like glacial acetic acid. The acid protonates the pyridine nitrogen, which reduces catalyst poisoning and increases the ring's susceptibility to reduction.[9]
-
Pd/C (Palladium on Carbon): A very common and cost-effective choice, but can be less active for unsubstituted pyridines and often requires acidic conditions.[4] It is highly pyrophoric upon exposure to air after the reaction, demanding extremely careful handling.[10]
-
Rh₂O₃ (Rhodium Oxide): Reported to be effective under milder conditions (5 bar H₂, 40 °C) and shows good functional group tolerance.[5]
-
Solvent Choice: The solvent plays a crucial role in solubilizing the substrate, managing the reaction exotherm, and influencing catalyst activity.
-
Acetic Acid: The solvent of choice when using PtO₂. It activates the pyridine ring toward reduction.[9]
-
Alcohols (MeOH, EtOH): Common, cost-effective solvents.
-
2,2,2-Trifluoroethanol (TFE): Can promote hydrogenation under milder conditions with certain catalysts like Rh₂O₃.[5]
Pressure and Temperature: These parameters are interdependent and must be carefully optimized.
-
Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate. Typical pressures for pyridine reduction range from 5 to 70 bar.[5][9][11]
-
Temperature: Hydrogenation is highly exothermic. The reaction temperature must be controlled to prevent runaway reactions. While higher temperatures can increase reaction rates, they may also lead to side reactions or catalyst degradation.[10] Many functionalized pyridines can be hydrogenated at moderate temperatures (e.g., 40 °C) or even room temperature with a sufficiently active catalyst.[5][9]
Quantitative Data Summary for Hydrogenation
The following table summarizes representative conditions for the catalytic hydrogenation of substituted pyridines, providing a baseline for process development.
| Substrate Example | Catalyst (Loading) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylpyridine | PtO₂ (5 mol%) | Acetic Acid | 50 - 70 | Room Temp | 6 - 10 | >90 | [9] |
| 3-Phenylpyridine | PtO₂ (5 mol%) | Acetic Acid | 60 | Room Temp | 8 | >90 | [9] |
| 4-Methoxy-2-methylpyridine | Rh₂O₃ (0.5 mol%) | TFE | 5 | 40 | 16 | 99 | [5] |
| 2-Acetylpyridine | Rh₂O₃ (0.5 mol%) | TFE | 5 | 40 | 16 | 95 | [5] |
| 1,4-Diacetyl-4-phenyl-1,4-dihydropyridine | Pd/C (10%) | Methanol | 5 - 6 | 60 | 10 | N/A | [12] |
Detailed Protocols for Scale-Up
Protocol 1: Scale-Up Hydrogenation of a Substituted Pyridine
This protocol provides a generalized, safety-conscious procedure for the hydrogenation of a substituted pyridine on a multi-gram scale using a high-pressure reactor (e.g., Parr shaker or autoclave).
Expertise & Experience Note: This procedure assumes the use of a properly maintained and certified high-pressure reactor. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a designated, well-ventilated area (fume hood or walk-in hood) by trained personnel.[13][14] A thorough risk assessment must be performed before commencing any hydrogenation reaction.[15]
Materials:
-
Substituted Pyridine (e.g., 2-Phenylpyridine, 1.0 eq)
-
Catalyst (e.g., PtO₂, 1-5 mol%)
-
Solvent (e.g., Glacial Acetic Acid)
-
High-Pressure Hydrogenation Reactor
-
Inert Gas (Nitrogen or Argon)
-
High-Purity Hydrogen Gas
-
Filtration Aid (e.g., Celite®)
-
Work-up Reagents (e.g., Saturated NaHCO₃ solution, Ethyl Acetate, Anhydrous Na₂SO₄)
Experimental Workflow Visualization:
Step-by-Step Procedure:
-
Pre-Operation Safety Checks: Before starting, inspect the reactor body, pressure gauges, rupture disc, and temperature probes.[13] Ensure the reactor is located in a well-ventilated fume hood away from ignition sources.[14]
-
Reactor Charging: Charge the high-pressure reactor vessel with the substituted pyridine (e.g., 50.0 g), glacial acetic acid (e.g., 250 mL), and carefully add the PtO₂ catalyst (e.g., 5 mol%). The total reaction volume should not exceed two-thirds of the vessel's capacity.[13]
-
Sealing and Leak Testing: Securely seal the reactor vessel. Tighten bolts diagonally and gradually to ensure a proper seal.[13] Pressurize the system with inert gas (Nitrogen) to slightly above the intended maximum reaction pressure. Hold for 30 minutes and monitor for any pressure drop, which would indicate a leak.
-
Inerting the Atmosphere: Once the vessel is confirmed to be leak-free, safely vent the nitrogen. Purge the reactor by pressurizing with nitrogen and venting three times to remove all residual oxygen.[10]
-
Reaction Execution:
-
Introduce hydrogen gas to the desired pressure (e.g., 60 bar).[9]
-
Begin vigorous stirring/agitation to ensure efficient gas-liquid mass transfer.
-
Maintain the reaction at the set temperature (e.g., room temperature). Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.
-
Continue the reaction until hydrogen uptake ceases or analysis (e.g., TLC, GC, HPLC of a carefully taken sample) shows complete conversion of the starting material.
-
-
Shutdown and Catalyst Filtration:
-
Stop the agitation and cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen gas to a safe, external location.
-
Purge the reactor head three times with nitrogen to remove all residual hydrogen.[13]
-
Open the reactor in the fume hood. Dilute the reaction mixture with a solvent like ethyl acetate.
-
CRITICAL SAFETY STEP: Prepare a pad of Celite® in a filtration funnel and wet it with solvent. Filter the reaction mixture through the Celite® to remove the catalyst. The catalyst filter cake must be kept wet with solvent or water at all times, as it can be pyrophoric and ignite spontaneously upon drying in air.[10][15] Never leave the filtration unattended.
-
-
Work-up and Isolation:
-
Transfer the filtrate to a separatory funnel.
-
Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine product.
-
-
Purification: The crude product can be further purified by distillation or crystallization as needed.
Protocol 2: Purification of Piperidine from Pyridine Impurity at Scale
Trustworthiness Note: A significant challenge in scaling up pyridine hydrogenation is the removal of unreacted pyridine from the piperidine product. These two compounds form a constant-boiling azeotrope (approx. 92% piperidine, 8% pyridine), rendering simple fractional distillation ineffective for achieving high purity.[16] The following protocol utilizes the difference in basicity to achieve separation via selective salt formation, a robust method suitable for scale-up.[17][18]
Principle: Piperidine is a significantly stronger base (pKa of conjugate acid ≈ 11.2) than pyridine (pKa ≈ 5.2). By bubbling carbon dioxide (CO₂) through a solution, piperidine selectively forms a solid, insoluble carbonate salt, while the less basic pyridine remains in solution.[16]
Materials:
-
Crude piperidine product containing pyridine impurity
-
Anhydrous organic solvent (e.g., acetone, diethyl ether)[18]
-
Carbon Dioxide (CO₂) gas cylinder with a regulator and dispersion tube
-
Strong base (e.g., aqueous Sodium Hydroxide, NaOH)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., solid Potassium Hydroxide, KOH)
Step-by-Step Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve the crude piperidine/pyridine mixture (e.g., 100 g) in an anhydrous organic solvent (e.g., 500 mL acetone).[18]
-
Cool the solution in an ice bath to minimize solvent loss and promote precipitation.
-
Bubble CO₂ gas through the stirred solution. A white precipitate of piperidine carbonate will begin to form.
-
Continue bubbling CO₂ until precipitation is complete. This can be monitored by taking small aliquots, filtering, and adding more CO₂ to the filtrate to see if more solid forms.
-
-
Isolation of the Salt:
-
Filter the solid piperidine carbonate from the solution using a Buchner funnel.
-
Wash the filter cake thoroughly with cold, anhydrous solvent (acetone) to remove any residual pyridine. The filtrate contains the pyridine impurity and can be treated or recycled.
-
-
Liberation of Free Piperidine:
-
Suspend the filtered piperidine carbonate salt in water.
-
Slowly add a concentrated aqueous solution of a strong base, such as NaOH, with stirring. The carbonate will decompose, liberating the free piperidine base, which will often separate as an oily layer.[16]
-
-
Extraction and Final Purification:
-
Extract the liberated piperidine into an organic solvent like diethyl ether (perform 3 extractions).
-
Combine the organic extracts. To remove residual water, add solid KOH pellets and let the solution stand for several hours or overnight.[16]
-
Carefully decant or filter the dried solution away from the KOH.
-
Remove the solvent under reduced pressure. The resulting liquid can be distilled to obtain high-purity piperidine.
-
References
-
HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
Nanjing HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]
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Bohrium. (2021). Borane-catalyzed reduction of pyridines via a hydroboration-hydrogenation cascade. Ask this paper. Retrieved from [Link]
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Unknown Author. (n.d.). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]
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Xiao, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
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nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry. Retrieved from [Link]
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
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Unknown Author. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
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Unknown Author. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. PubMed. Retrieved from [Link]
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Unknown Author. (n.d.). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Retrieved from [Link]
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Unknown Author. (2024). One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. PMC - NIH. Retrieved from [Link]
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-
O'Keeffe & Co. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]
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Unknown Author. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Retrieved from [Link]
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Unknown Author. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. Retrieved from [Link]
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Unknown Author. (n.d.). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. PubMed. Retrieved from [Link]
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Unknown Author. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
-
Unknown Author. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). ResearchGate. Retrieved from [Link]
-
Unknown Author. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. ResearchGate. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Retrieved from [Link]
-
Unknown Author. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Unknown Author. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. PubMed. Retrieved from [Link]
-
Unknown Author. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Unknown Author. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Retrieved from [Link]
-
Unknown Author. (n.d.). Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- A nd Piperidine-Free Knoevenagel-Doebner Condensation. ResearchGate. Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved from [Link]
-
Unknown Author. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A. PMC - NIH. Retrieved from [Link]
-
Unknown Author. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC - NIH. Retrieved from [Link]
-
Unknown Author. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC - NIH. Retrieved from [Link]
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Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]
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Alinezhad, H. (2006). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. ResearchGate. Retrieved from [Link]
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Unknown Author. (n.d.). Alkylidene Dihydropyridines As Synthetic Intermediates: Model Studies toward the Synthesis of the Bis(piperidine) Alkaloid Xestoproxamine C. PubMed. Retrieved from [Link]
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Design and Synthesis of a Focused Library of Methylpyridinylpiperidine Derivatives: An Application Guide for Drug Discovery
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a versatile three-dimensional framework for engaging with biological targets.[2] When coupled with a substituted pyridine ring, the resulting pyridinylpiperidine motif offers a rich chemical space for exploring structure-activity relationships (SAR) in drug discovery. This application note details the design, synthesis, purification, and characterization of a focused library of methylpyridinylpiperidine derivatives. Furthermore, it outlines protocols for their biological evaluation, with a particular emphasis on G protein-coupled receptor (GPCR) targets, a protein family of immense therapeutic importance.[3]
Design Rationale: The Strategic Importance of the Methylpyridinylpiperidine Scaffold
The design of this focused library is predicated on the synergistic potential of its constituent moieties. The piperidine ring serves as a versatile scaffold, allowing for the exploration of different substitution patterns to optimize binding interactions with the target protein. The pyridine ring, a common feature in many biologically active compounds, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking.
The inclusion of a methyl group on the pyridine ring is a strategic design element. Methyl groups, while seemingly simple, can profoundly influence a molecule's biological activity, selectivity, solubility, and metabolic profile.[4] This "magic methyl" effect can arise from several factors, including enhanced van der Waals interactions with the target, improved membrane permeability, and blockage of metabolic hotspots.[] The position of the methyl group on the pyridine ring is a key variable in this library, allowing for a systematic investigation of its impact on the desired biological activity.
This application note will focus on the synthesis and characterization of a representative compound, 2-methyl-5-(piperidin-4-yl)pyridine , and its analogues. The selection of this particular scaffold is based on its prevalence in compounds targeting a range of biological entities, including enzymes, receptors, and ion channels.[5]
Synthesis and Purification
A modular synthetic approach is employed to generate the focused library of methylpyridinylpiperidine derivatives. A key transformation is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[6][7] The general synthetic workflow is outlined below.
Figure 1: General synthetic workflow for methylpyridinylpiperidine derivatives.
Protocol 1: Synthesis of tert-butyl 4-(6-methylpyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
This protocol details a Suzuki-Miyaura cross-coupling reaction to form the key intermediate.
Materials:
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
-
5-bromo-2-methylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.2 equiv.), 5-bromo-2-methylpyridine (1.0 equiv.), potassium phosphate (2.0 equiv.), and SPhos (0.04 equiv.).
-
Add palladium(II) acetate (0.02 equiv.).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed toluene and water (typically a 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-methyl-5-(piperidin-4-yl)pyridine
This protocol involves the hydrogenation of the tetrahydropyridine intermediate followed by Boc deprotection.
Materials:
-
tert-butyl 4-(6-methylpyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
Part A: Hydrogenation
-
Dissolve the tert-butyl 4-(6-methylpyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the N-Boc protected piperidine derivative.
Part B: Boc Deprotection
-
Dissolve the N-Boc protected piperidine derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide), and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Purification of Methylpyridinylpiperidine Derivatives
The purification of these polar, nitrogen-containing compounds often requires specific techniques. Column chromatography on silica gel is a common method.
Tips for Successful Purification:
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is often effective.
-
Tailing Reduction: The basic nature of the piperidine nitrogen can lead to tailing of spots on silica gel TLC plates and poor separation during column chromatography. To mitigate this, a small amount of a basic additive, such as triethylamine (0.1-1%), can be added to the eluent.
-
Visualization: The purified compounds can be visualized on TLC plates using UV light and/or by staining with a potassium permanganate solution.
Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[3]
Table 1: Representative ¹H and ¹³C NMR Data for a Methylpyridinylpiperidine Scaffold
| Structure | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 8.35 (d, 1H), 7.50 (dd, 1H), 7.05 (d, 1H), 3.15 (m, 2H), 2.70 (m, 3H), 2.50 (s, 3H), 1.80 (m, 2H), 1.65 (m, 2H) | 156.5, 148.0, 136.0, 132.5, 122.0, 52.0, 45.0, 44.5, 33.0, 24.0 |
Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected MS Data for 2-methyl-5-(piperidin-4-yl)pyridine:
-
Molecular Formula: C₁₁H₁₆N₂
-
Molecular Weight: 176.26 g/mol
-
Expected [M+H]⁺: 177.1386
Biological Evaluation
The synthesized library of methylpyridinylpiperidine derivatives can be screened against a variety of biological targets. Given their structural motifs, GPCRs are a particularly relevant target class.
Figure 2: High-level workflow for the biological evaluation of the focused library.
Protocol 3: GPCR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the synthesized compounds for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Synthesized methylpyridinylpiperidine derivatives (test compounds)
-
Assay buffer (e.g., Tris-HCl with appropriate additives)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand using a microplate scintillation counter.
-
Calculate the IC₅₀ value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]
Protocol 4: GPCR Functional Assay (cAMP Measurement)
This protocol is for a functional assay to determine whether a compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR.[4]
Materials:
-
Cells expressing the target GPCR
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Synthesized methylpyridinylpiperidine derivatives (test compounds)
-
Known agonist for the target GPCR (for antagonist mode)
-
Forskolin (for Gi-coupled receptors)
Procedure:
Agonist Mode:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Add varying concentrations of the test compounds to the cells.
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Generate a dose-response curve and determine the EC₅₀ value (concentration for 50% of maximal response).
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compounds.
-
Add a fixed concentration of the known agonist (typically its EC₈₀).
-
Incubate for a specific time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Generate an inhibition curve and determine the IC₅₀ value.
Table 2: Representative Biological Activity Data for a Pyridinylpiperidine Derivative
| Compound | Target | Assay Type | Ki (nM) | IC₅₀ (nM) |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ Receptor | Radioligand Binding | 1.45 | - |
| " | Acetylcholinesterase | Enzyme Inhibition | - | 13 |
Data from a representative pyridinylpiperidine derivative.
Conclusion
This application note provides a comprehensive guide for the design, synthesis, and biological evaluation of a focused library of methylpyridinylpiperidine derivatives. The modular synthetic route allows for the facile generation of a diverse set of analogues for SAR studies. The detailed protocols for purification, characterization, and biological assays provide a robust framework for researchers in drug discovery to explore the therapeutic potential of this important class of compounds. The strategic incorporation of the methyl group on the pyridine ring offers a promising avenue for fine-tuning the pharmacological properties of these derivatives, potentially leading to the identification of novel and potent drug candidates.
References
-
Bara, J. J., & Jones, A. B. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Journal of Medicinal Chemistry, 61(21), 9437–9471. [Link]
-
Scribd. (n.d.). Methyl Group Impact in Drug Design. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]
-
Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry. [Link]
-
Caballero, J., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 25(18), 4287. [Link]
- Google Patents. (n.d.). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
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ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... Retrieved from [Link]
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MassQL Compendium. (n.d.). MassQL Compendium. Retrieved from [Link]
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Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Retrieved from [Link]
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Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Retrieved from [Link]
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PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [Link]
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PubMed. (n.d.). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]
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PubMed. (2024). Discovery, optimization and biological activity evaluation of genipin derivatives as potential KRAS G12D inhibitors. [Link]
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Diva-Portal.org. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
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ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
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PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines
Welcome to the technical support center for the stereoselective synthesis of 3-substituted piperidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this critical pharmaceutical scaffold. The 3-substituted piperidine motif is central to numerous bioactive molecules, where precise control of the C3 stereocenter is paramount for therapeutic efficacy.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causal relationships behind common synthetic challenges and offer field-proven solutions to help you optimize your reactions, control stereoselectivity, and achieve your target molecules with greater efficiency and confidence.
Section 1: Troubleshooting Diastereoselectivity
Controlling the relative stereochemistry between the new substituent at C3 and other substituents on the piperidine ring is a frequent and significant challenge. Low diastereomeric ratios (d.r.) can complicate purification and drastically reduce the yield of the desired isomer.
Q1: My hydrogenation of a 3-substituted pyridine precursor is yielding a poor mixture of cis and trans isomers. What factors should I investigate to improve diastereoselectivity?
A1: This is a classic challenge in piperidine synthesis, where the final stereochemical outcome is determined during the reduction of a pyridine or di/tetrahydropyridine intermediate. The choice of catalyst and reaction conditions are the most critical variables to manipulate.[2][3]
Causality & Rationale: The substrate adsorbs onto the surface of a heterogeneous catalyst (like Pd/C or PtO₂). The face of the ring presented to the catalyst surface is influenced by steric hindrance from existing substituents and the N-protecting group. This preferential adsorption dictates the direction of hydrogen delivery, thus determining the final stereochemistry.
Troubleshooting Steps:
-
Catalyst Selection: The metal itself has a profound impact. For many substituted pyridines, platinum-based catalysts often favor the formation of cis isomers, while palladium-based catalysts may favor the trans product.[2] This is not a universal rule but a strong empirical starting point.
-
Action: Screen different heterogeneous catalysts. If you are obtaining an undesired cis/trans ratio with Pd/C, switch to PtO₂ (Adam's catalyst) and vice-versa.
-
-
N-Protecting Group: The steric bulk of the nitrogen protecting group can dramatically influence the conformational preference of the ring and how it docks with the catalyst surface.[2] A bulky N-Boc group will have different steric demands than a smaller N-benzyl group, potentially flipping the preferred diastereomeric outcome.
-
Hydrogen Pressure & Temperature: These parameters control the reaction kinetics and thermodynamics.
-
Kinetically vs. Thermodynamically Controlled: A short reaction time at lower temperature and pressure may yield the kinetically favored product. A longer reaction time at higher temperature can allow for isomerization to the more thermodynamically stable diastereomer.[2]
-
Pressure Effects: In some systems, increasing hydrogen pressure can favor the formation of the cis isomer.[3]
-
-
Post-Synthesis Epimerization: If optimizing the hydrogenation proves difficult, you can sometimes epimerize the undesired isomer to the desired one. This is typically achieved by generating an enolate at the C3 position with a strong base, allowing for reprotonation from the less hindered face.[2][4]
-
Action: Treat the product mixture with a base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicycloundec-7-ene (DBU) in an appropriate solvent to invert the C3 stereocenter.[5]
-
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
Comparative Data on Hydrogenation Catalysts
| Substrate Type | Catalyst | Typical Major Isomer | Reference |
| N-Protected 3-Substituted Pyridinium | 10% Pd/C | trans | [2] |
| N-Protected 3-Substituted Pyridinium | 10% PtO₂ | cis | [2] |
| 2,3-Disubstituted Pyridines | Boron Hydrides | cis | [6] |
Section 2: Troubleshooting Enantioselectivity
For pharmaceutical applications, controlling the absolute stereochemistry (R vs. S) is non-negotiable. Catalytic asymmetric methods are the most powerful tools for this purpose, but they often require careful optimization.
Q2: I am attempting a Rh-catalyzed asymmetric synthesis of a 3-arylpiperidine, but my enantiomeric excess (ee) is low. What are the key parameters to optimize?
A2: The Rh-catalyzed asymmetric reductive Heck reaction is a state-of-the-art method for accessing enantioenriched 3-substituted piperidines from dihydropyridine precursors.[7][8][9][10] Low enantioselectivity typically points to a suboptimal combination of the chiral ligand, catalyst, base, or solvent system, which collectively define the chiral environment of the reaction.
Causality & Rationale: The enantioselectivity arises from the coordination of a chiral phosphine ligand to the rhodium center. This chiral complex then orchestrates the carbometalation of the dihydropyridine. The ligand's structure creates a sterically and electronically differentiated space, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.
Troubleshooting Steps:
-
Chiral Ligand Screening: This is the most critical factor. The "bite angle," steric bulk, and electronic properties of the chiral phosphine ligand are paramount. While ligands like (S)-SEGPHOS have shown excellent results, your specific substrate may require a different ligand.[11]
-
Action: Screen a panel of commercially available chiral bisphosphine ligands (e.g., SEGPHOS, Josiphos, BINAP families). Even small changes to the ligand backbone or substituents can have a large impact on ee.
-
-
Solvent System: The solvent can influence catalyst solubility, stability, and the conformation of the catalytic complex. The original successful reports often use a mixture of solvents, such as toluene, THP, and water.[11][12]
-
Action: Systematically vary the ratio of the solvent components. Evaluate alternative ethereal or aromatic solvents.
-
-
Base Selection and Concentration: The base is crucial for the catalytic cycle, often participating in the protonolysis step. The nature of the cation (e.g., Cs⁺ vs. K⁺) and the concentration can affect reaction rate and selectivity.[11][12]
-
Action: Screen different inorganic bases (e.g., CsOH, K₃PO₄, Cs₂CO₃) and carefully titrate the number of equivalents used.
-
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature.
-
Action: Lowering the reaction temperature generally increases enantioselectivity by magnifying the small energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate. Run the reaction at a series of temperatures (e.g., 70°C, 50°C, RT) to find the optimal balance.
-
Overall Workflow for 3-Arylpiperidine Synthesis
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic" by Sourabh Mishra, Sedef Karabiyikoglu et al. [digitalcommons.library.tmc.edu]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Regioselectivity in the Functionalization of 3-Methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 3-methylpyridine (also known as 3-picoline). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in selectively modifying this common heterocyclic core. Pyridine's inherent electronic properties—an electron-deficient ring system with a Lewis basic nitrogen—present unique and often counterintuitive challenges in controlling reaction outcomes.[1] This document provides in-depth, troubleshooting-focused answers to common questions, backed by mechanistic explanations and detailed protocols.
Section 1: Prioritizing C2/C6 Functionalization via Directed ortho-Metalation (DoM)
The protons at the C2 and C6 positions, being ortho to the ring nitrogen, are the most acidic. This characteristic is exploited by Directed ortho-Metalation (DoM), a powerful strategy for introducing electrophiles at these sites.[2][3]
FAQ: My lithiation of 3-methylpyridine is giving a mixture of isomers (C2, C6, and methyl deprotonation). How can I achieve high selectivity for the C2 position?
Answer: Achieving high regioselectivity in the lithiation of 3-methylpyridine hinges on controlling the kinetic versus thermodynamic deprotonation pathways. The C2 position is generally favored kinetically due to its proximity to the coordinating nitrogen atom, but the C6 position is sterically less hindered, and the methyl group protons have a comparable pKa to the ring protons, leading to potential mixtures.
The key is to leverage the Complex-Induced Proximity Effect (CIPE), where the organolithium reagent is directed to the C2 position by coordination with the pyridine nitrogen.[4]
Causality and Optimization Strategy:
-
Choice of Base: Sterically hindered bases are crucial. While n-BuLi can be effective, it can also lead to competitive addition to the C6 position or deprotonation of the methyl group. Using lithium amides like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) significantly enhances selectivity for the C2 proton by minimizing side reactions.[5]
-
Role of Additives: N,N,N′,N′-Tetramethylethylenediamine (TMEDA) is a critical additive. It chelates the lithium cation, breaking down alkyllithium aggregates and increasing the basicity and kinetic nature of the deprotonation, further favoring the C2 position.[3][6]
-
Temperature Control: The lithiated intermediate is thermally sensitive. Maintaining a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench is essential to prevent equilibration to more thermodynamically stable isomers or decomposition.[5]
The following workflow illustrates the decision process for optimizing C2-lithiation.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. baranlab.org [baranlab.org]
- 5. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Low Yields in Pyridinylpiperidine Coupling Reactions
Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering challenges in the often-nuanced palladium-catalyzed cross-coupling reactions involving pyridinylpiperidine scaffolds. The unique electronic and steric properties of this motif can present specific hurdles not always encountered with simpler aryl or heteroaryl systems. Here, we will dissect common problems leading to low yields and provide systematic, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling reaction of a halopyridine with a piperidinylboronic acid (or vice versa) is resulting in low to no product formation.
This is a frequently encountered issue. The problem often lies in one of three areas: the stability of the boronic acid/ester, the choice of catalyst and ligand, or catalyst inhibition.
Q1.1: I suspect my pyridinylboronic acid/ester is degrading. How can I confirm this and what can be done to prevent it?
A1.1: Pyridinylboronic acids, especially 2-pyridinylboronic acids, are notoriously unstable and prone to protodeboronation, a process where the C-B bond is cleaved.[1]
Causality & Troubleshooting Steps:
-
Confirm Degradation: Before use, always check the purity of your boronic acid or ester via NMR. The presence of signals corresponding to the protonated pyridine starting material is a clear indicator of degradation.
-
Switch to a More Stable Boronic Ester: Pinacol esters (Bpin) are generally more stable than the corresponding boronic acids. If you are using a boronic acid, consider converting it to the pinacol ester. Several air- and water-stable 2-pyridinylboronic esters have been developed.
-
Use Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing its presence can suppress protodeboronation. Ensure your solvents are anhydrous and the reaction is set up under an inert atmosphere (Argon or Nitrogen).
-
Thorough Degassing: Oxygen can also contribute to the degradation of organoboron reagents. Thoroughly degas your solvent and reaction mixture.
-
Stoichiometry: Consider using the boronic acid/ester as the limiting reagent if degradation is suspected to be significant during the reaction.
Q1.2: My reaction is sluggish or stalls completely. How do I choose the right catalyst and ligand?
A1.2: The choice of palladium source and ligand is critical for a successful coupling, especially with the electron-deficient nature of the pyridine ring and its potential to coordinate to the palladium center, thereby inhibiting catalytic activity.[2][3]
Causality & Troubleshooting Steps:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are frequently more effective as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium Source: While Pd(OAc)₂ is a common precatalyst, it requires in situ reduction to the active Pd(0) species. If this is inefficient, the reaction will fail.[4] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst for more reliable generation of the active catalyst.
-
Catalyst Loading: For challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation and drive the reaction to completion.
Workflow for Catalyst/Ligand Screening
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: My Buchwald-Hartwig amination between a halopyridine and a piperidine is giving low yields.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of pyridinylpiperidines has its own set of challenges, primarily related to catalyst inhibition and the choice of base.
Q2.1: I suspect the pyridine or piperidine nitrogen is interfering with the catalyst. What is the evidence for this and how can it be overcome?
A2.1: Both the pyridine and piperidine nitrogens are Lewis basic and can coordinate to the palladium center, potentially displacing the desired phosphine ligand or inhibiting key steps in the catalytic cycle.[2] This is a well-documented challenge with nitrogen-containing heterocycles.[1][2]
Causality & Troubleshooting Steps:
-
Use Bulky Ligands: Sterically hindered ligands (e.g., XPhos, RuPhos) can create a bulky environment around the palladium center, disfavoring the coordination of the substrate's nitrogen atoms.[2]
-
Consider the Halogen Position: The position of the halogen on the pyridine ring influences its reactivity and potential for catalyst inhibition. 2-halopyridines can be particularly challenging due to the proximity of the nitrogen to the reaction center.[1]
-
N-Oxide Strategy: In some cases, converting the pyridine nitrogen to an N-oxide can modulate its electronic properties and reduce its coordinating ability. The N-oxide can be removed in a subsequent step.
Q2.2: What is the optimal base for a Buchwald-Hartwig amination involving a pyridinylpiperidine?
A2.2: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle.[2] The choice of base is highly substrate-dependent.
Causality & Troubleshooting Steps:
-
Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices.[4]
-
Base Screening: It is often necessary to screen a panel of bases to find the optimal one for your specific substrate combination. For instance, what works for a primary piperidine might not be ideal for a secondary one.
-
Solubility: The solubility of the base can also be a factor. In some cases, a heterogeneous mixture with an insoluble base requires vigorous stirring to be effective.
General Protocol for Buchwald-Hartwig Amination of a Halopyridine with a Piperidine
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 equiv.), the piperidine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 3: I am observing significant side products in my coupling reaction.
The formation of side products can significantly lower the yield of the desired pyridinylpiperidine and complicate purification.
Q3.1: What are the most common side products and how can I minimize their formation?
A3.1: Common side products include homocoupled products and products of protodeboronation or dehalogenation.
Causality & Troubleshooting Steps:
-
Homocoupling: This involves the coupling of two molecules of the boronic acid/ester or two molecules of the halopyridine.
-
Minimize Oxygen: Thoroughly degassing the reaction mixture is crucial, as oxygen can promote the homocoupling of boronic acids.
-
Adjust Stoichiometry: Using a slight excess of one coupling partner can sometimes suppress the homocoupling of the other.
-
-
Protodeboronation/Dehalogenation: This results in the replacement of the boron functionality or the halogen with a hydrogen atom.
-
Stable Boronic Esters: As mentioned previously, using more stable boronic esters can minimize protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature may disfavor these side reactions, although it may also slow down the desired coupling.
-
Troubleshooting Decision Tree for Side Product Formation
Caption: Decision tree for addressing common side products.
Data Summary: Starting Points for Optimization
The following tables provide general starting conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings involving pyridinylpiperidine scaffolds. These should be considered as starting points, and optimization will likely be required for your specific substrates.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Reliable source of Pd(0). |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands often required for pyridinic substrates.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective for many challenging Suzuki couplings. |
| Solvent | Dioxane or Toluene/H₂O (10:1) | Good solubility for many substrates and catalysts. |
| Temperature | 80-110 °C | Sufficient thermal energy for most couplings. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Consistent generation of active catalyst. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Effective for challenging aminations of heteroaryl halides.[2] |
| Base | NaOtBu or LHMDS (1.4-2.5 equiv.) | Strong, non-nucleophilic bases are generally required.[5] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are preferred.[2] |
| Temperature | 80-110 °C | Common temperature range for these reactions. |
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- BenchChem. (2025). Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidin-4-ol in Suzuki Coupling Reactions.
- Li, G. Y. (2002). A fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd (OAc) 2-catalyzed Suzuki reaction. The Journal of organic chemistry, 67(11), 3643-3650.
- Waldvogel, S. R., & Breinbauer, R. (2018). Synthesis of the pyridine boronic acid ester building blocks. European Journal of Organic Chemistry, 2018(20-21), 2539-2548.
- Matteson, D. S. (2010). Synthesis and utility of dihydropyridine boronic esters.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Fagnou, K., & Lautens, M. (2005). The 2-pyridyl problem: challenging nucleophiles in cross-coupling arylations.
- Reddit. (2018).
- Willis, M. C., & McNally, A. (2011). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical science, 2(12), 2372-2377.
- LibreTexts. (2023).
- Nolan, S. P., & Organ, M. G. (2006). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC) Pd (R-allyl) Cl catalyst.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Pombeiro, A. J., & Kłak, J. (2022). Pd (II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(8), 115.
- Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry–A European Journal, 18(32), 9758-9769.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of Pyridin-4-yl Nonaflates.
- Stradiotto, M., & Jessiman, A. S. (2020).
- ResearchGate. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- Lundgren, R. J., & Stradiotto, M. (2012). ChemInform Abstract: Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. ChemInform, 43(42).
- Organic Chemistry Portal. Suzuki Coupling.
- Magano, J., & Dunetz, J. R. (2012). Recent applications of Pd-catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings in pharmaceutical process chemistry. Molecules, 17(5), 5851-5877.
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Technical Support Center: Ensuring the Stability of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol in Solution
Welcome to the technical support center for (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you anticipate and prevent degradation, ensuring the integrity and reproducibility of your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a piperidine ring linked to a methyl-substituted pyridine ring, with a primary alcohol functional group. This combination of moieties, while synthetically valuable, presents specific stability challenges in solution. The lone pair of electrons on the piperidine nitrogen imparts basicity and susceptibility to oxidation, while the pyridine ring can be sensitive to light. The primary alcohol offers a potential site for oxidation. Understanding these potential degradation pathways is the first step toward prevention.
This guide will delve into the common causes of degradation—hydrolysis, oxidation, photodegradation, and thermal stress—and provide actionable protocols and expert insights to maintain the stability of your compound in solution.
Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your research.
Issue 1: Loss of Potency or Purity in Aqueous Solutions Over Time
Question: I've observed a decrease in the concentration of my stock solution of this compound in an aqueous buffer over a few days, even when stored at 4°C. What could be the cause?
Answer: The most likely culprit for degradation in aqueous solutions is hydrolysis . Although piperidine itself does not have functional groups that are readily hydrolyzed, long-term exposure to moisture, especially under non-neutral pH conditions, can promote degradation of the overall molecule or interactions with buffer components.[1] The basic nature of the piperidine nitrogen can also influence local pH and catalyze degradative reactions.[1]
Causality and Prevention:
-
pH Effects: The stability of amine-containing compounds can be highly pH-dependent. At acidic pH, the piperidine nitrogen will be protonated, which can influence its reactivity and potentially make other parts of the molecule more susceptible to hydrolysis. Conversely, strongly basic conditions can also promote degradation.
-
Recommended Action:
-
pH Profiling: Conduct a simple stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing the purity by a stability-indicating method like HPLC at various time points (e.g., 0, 24, 48, 72 hours). This will help you identify the optimal pH range for your experiments.
-
Aprotic Solvents for Long-Term Storage: For long-term storage, consider dissolving the compound in a dry, aprotic solvent such as anhydrous DMSO or ethanol and storing it at -20°C or -80°C. Prepare aqueous working solutions fresh for each experiment.
-
Inert Atmosphere: When storing solutions, particularly for extended periods, purging the vial with an inert gas like argon or nitrogen can help displace moisture and oxygen.[2]
-
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis After Sample Preparation
Question: After preparing my sample for analysis, I'm seeing new peaks in my LC-MS chromatogram that were not present in the initial solid material. What could be happening?
Answer: The appearance of new peaks often points to oxidative degradation . The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, is susceptible to oxidation.[3] This can be initiated by dissolved oxygen in your solvents, exposure to air, or the presence of trace metal ions which can catalyze oxidation. The primary alcohol is also a potential site for oxidation to an aldehyde or carboxylic acid.
Causality and Prevention:
-
Mechanism of Oxidation: Oxidation can occur through a single electron transfer mechanism, especially for amines.[4] This can lead to the formation of N-oxides or hydroxylamines. The carbons alpha to the nitrogen are also susceptible to oxidation.
-
Recommended Action:
-
Use Degassed Solvents: Before preparing your solutions, degas your solvents by sparging with an inert gas (argon or nitrogen) or by using a sonication bath under vacuum. This will minimize the amount of dissolved oxygen.
-
Incorporate Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solutions.
-
Avoid Metal Contamination: Use high-purity solvents and avoid contact with metal spatulas or containers that could leach catalytic ions.
-
Forced Oxidation Study: To confirm if the new peaks are oxidation products, you can perform a forced degradation study by treating a small sample with a mild oxidizing agent like 3% hydrogen peroxide.[5] If the peaks in your experimental sample match those from the forced oxidation, it confirms oxidation as the degradation pathway.
-
Issue 3: Inconsistent Results from Experiments Conducted on Different Days
Question: My experimental results are varying significantly from day to day, even when I use the same stock solution. The lab bench is exposed to natural light. Could this be a factor?
Answer: Yes, photodegradation is a significant concern for compounds containing a pyridine ring. Pyridine and its derivatives can absorb UV light, leading to photochemical reactions and the formation of various degradation products.[4][6][7] This can lead to a decrease in the concentration of the active compound and the introduction of potentially interfering byproducts.
Causality and Prevention:
-
Photolytic Reactions: The energy from UV or even strong visible light can promote electrons to excited states, leading to bond cleavage or rearrangements.[7]
-
Recommended Action:
-
Protect from Light: Always store both solid material and solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Minimize Exposure During Experiments: When conducting experiments, minimize the exposure of your samples to direct light.
-
Photostability Testing: To determine the photosensitivity of your compound, expose a solution to a controlled light source (as per ICH Q1B guidelines, a minimum of 1.2 million lux hours and 200 watt hours/m²) and compare its purity to a light-protected control sample.[1][8]
-
Issue 4: Degradation Observed in High-Temperature Applications
Question: I am using the compound in an assay that requires incubation at elevated temperatures (e.g., 60°C) and I'm concerned about stability. What are the risks?
Answer: Thermal degradation is a valid concern. Piperidine derivatives can be susceptible to thermal decomposition at elevated temperatures, which can lead to the cleavage of the carbon-nitrogen bond within the ring.[1] The overall stability will depend on the duration of heating and the solution matrix.
Causality and Prevention:
-
Thermal Decomposition Pathways: High temperatures provide the activation energy for bond cleavage, potentially leading to ring-opening or other rearrangements.
-
Recommended Action:
-
Limit Exposure Time: Keep the incubation time at elevated temperatures to the minimum required for your assay.
-
Conduct a Thermal Stress Study: Prepare a solution of your compound and incubate it at the target temperature for the maximum duration of your experiment. Analyze the sample before and after incubation to quantify any degradation.
-
Consider Alternative Assay Conditions: If significant thermal degradation is observed, explore if the assay can be performed at a lower temperature for a longer duration.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Storage at 2-8°C is often recommended.[9] For extended periods, storage at -20°C under an inert atmosphere (argon or nitrogen) is ideal to minimize exposure to moisture and oxygen.
Q2: Which solvents are recommended for preparing stock solutions?
A2: Anhydrous, aprotic solvents like DMSO or ethanol are excellent choices for preparing concentrated stock solutions for long-term storage. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial for accurately assessing the purity of your compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric (MS) detection is the preferred technique.[10][11]
To develop such a method, you will need to perform forced degradation studies.[4][12] This involves subjecting the compound to the following stress conditions to intentionally generate degradation products:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C in solution
-
Photodegradation: Exposure to UV and visible light (ICH Q1B)
The goal is to achieve 5-20% degradation.[13] The resulting stressed samples are then used to develop an HPLC method that can separate the parent compound from all the generated degradation products.
Q4: What are the likely degradation products I should look for?
A4: Based on the structure, potential degradation products could include:
-
Oxidation Products: N-oxide of the piperidine nitrogen, oxidation of the primary alcohol to an aldehyde or carboxylic acid, or hydroxylation of the piperidine ring.
-
Hydrolysis Products: While less likely to be a primary pathway for the core structure, pH-dependent rearrangements or interactions with buffer components could lead to novel products.
-
Photodegradation Products: Complex rearrangements of the pyridine ring are possible.
LC-MS/MS is a powerful tool for identifying and characterizing these unknown degradation products by providing molecular weight and fragmentation data.[14]
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Summary of Recommended Storage and Handling Conditions
| Condition | Solid Compound | Stock Solution (Aprotic Solvent) | Aqueous Working Solution |
| Temperature | 2-8°C (short-term)-20°C (long-term) | -20°C to -80°C | Prepare fresh; use immediately. If necessary, store at 2-8°C for a short period. |
| Atmosphere | Tightly sealed; inert gas for long-term | Aliquot and purge with inert gas | N/A (prepare fresh) |
| Light | Protect from light (amber container) | Protect from light (amber vial) | Protect from light during use |
| Solvent | N/A | Anhydrous DMSO, Ethanol | Buffer at optimal pH (determined experimentally) |
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Forced Degradation Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
For each stress condition (acid, base, oxidative, thermal, photolytic), mix an aliquot of the stock solution with the respective stressor as outlined in the "Forced Degradation Workflow" diagram.
-
Monitor the degradation over time, aiming for 5-20% degradation of the parent compound. Neutralize the acidic and basic samples before analysis.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of maximum absorbance and a mass spectrometer.
-
-
Method Optimization:
-
Inject the stressed samples and the unstressed control.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks and any impurities.
-
Ensure the method is specific, linear, accurate, and precise according to ICH guidelines.
-
References
- IOP Publishing. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
- Freeman, S., & Vercauteren, D. P. (2020). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
- MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
- Rochelle, G. T., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1625-1632.
- Veeprho. (2020).
- BenchChem. (2025).
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-257.
- International Journal of Pharmaceutical Sciences and Research. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS.
- Patel, K. N., et al. (2012). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Central Nervous System Agents in Medicinal Chemistry, 12(1), 65-76.
- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2181.
- BenchChem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Blog.
- Biomedical Journal of Scientific & Technical Research. (2022).
- Sharma, G., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 96, 233-242.
- Iaroshenko, V. O., et al. (2021).
- Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical Development and Technology, 10(1), 1-32.
- Zhang, F., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1490.
- BenchChem. (2025). 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine.
- Roy, B. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
- Sigma-Aldrich. 4-Piperidinemethanol.
- Asian Journal of Research in Chemistry. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 5(5), 629-636.
- MDPI. (2024).
- Nedel'ko, V. V., et al. (2016). Thermal decomposition of 2,4,6-triazidopyridine. Russian Journal of Physical Chemistry B, 10(6), 902–906.
- Reddy, G. S., et al. (2011). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Journal of Pharmaceutical Analysis, 1(2), 117-122.
- Sigma-Aldrich. (S)-Piperidin-2-ylmethanol.
- BenchChem. (2025).
- Soto-Monsalve, M., et al. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 631–635.
- Arbaciauskiene, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3188-3207.
Sources
- 1. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Off-Target Effects of Novel Pyridinylpiperidine Compounds
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the off-target effects of novel pyridinylpiperidine compounds. This resource is designed to be a practical tool, offering troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues encountered during experimental work. Our goal is to synthesize technical accuracy with field-proven insights to enhance the selectivity and safety of your compounds.
Introduction: The Challenge of Selectivity with Pyridinylpiperidine Scaffolds
The pyridinylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs targeting a wide range of biological entities, from CNS receptors to kinases.[1] Its prevalence is due to favorable physicochemical properties, synthetic tractability, and the ability of the piperidine ring to modulate properties like lipophilicity and to orient substituents for optimal target engagement.[1] However, this structural versatility can also be a double-edged sword, leading to unintended interactions with off-targets and resulting in adverse effects or misleading experimental data.[2]
Common off-target liabilities for compounds containing this scaffold can include interactions with hERG channels, which can lead to cardiotoxicity, and various cytochrome P450 (CYP) enzymes, causing drug-drug interactions.[3][4] For pyridinylpiperidine-based kinase inhibitors, achieving selectivity across the kinome is a significant hurdle due to the conserved nature of the ATP-binding site.[5][6] This guide will provide actionable strategies and detailed protocols to proactively address these challenges.
Frequently Asked Questions (FAQs)
Q1: We have a promising pyridinylpiperidine lead compound, but it shows significant hERG inhibition. What are the initial medicinal chemistry strategies we should consider?
A1: Addressing hERG liability early is critical. The hERG channel is known for its promiscuity, often binding to lipophilic and basic compounds.[3] Here are some initial strategies:
-
Reduce Lipophilicity: High lipophilicity is a key driver of hERG binding.[3] Consider replacing lipophilic aromatic groups with more polar alternatives or introducing polar functional groups. For instance, replacing a pyridazine ring with a more polar urea group has been shown to mitigate hERG activity by reducing the compound's cLogP.[3]
-
Modulate Basicity: The basicity of the piperidine nitrogen can contribute to hERG binding. Investigate whether modifying the pKa of this nitrogen is tolerated for on-target activity. This can sometimes be achieved by introducing electron-withdrawing groups on adjacent rings or by modifying substituents on the piperidine itself.
-
Introduce Steric Hindrance: Carefully designed steric bulk can disrupt the key interactions within the hERG channel's binding pocket without affecting on-target affinity.
-
Conformational Restriction: A conformational restriction strategy can lock the molecule in a bioactive conformation that is less favorable for hERG binding. This led to the discovery of 3,4,6-trisubstituted piperidine derivatives with remarkably reduced hERG blockage.[7]
Q2: Our pyridinylpiperidine compound is a potent kinase inhibitor, but a broad-panel screen revealed multiple off-target kinases. How can we improve its selectivity?
A2: Achieving kinase selectivity is a common challenge.[5][6] A multi-pronged approach is often necessary:
-
Structure-Based Design: If a crystal structure of your target kinase is available, leverage it to identify unique features of the ATP-binding pocket that are not present in the off-target kinases. Design modifications that exploit these differences, such as targeting specific amino acid residues or pockets adjacent to the ATP site.
-
Targeting Inactive Conformations: Many kinase inhibitors bind to the active "DFG-in" conformation. Designing compounds that specifically target the inactive "DFG-out" conformation can confer selectivity, as this conformation is often more diverse across the kinome.[8]
-
Scaffold Hopping and Fragment Merging: Sometimes, the core scaffold itself is promiscuous. Consider a scaffold hopping approach, replacing the pyridinylpiperidine core with a different hinge-binding motif while retaining key pharmacophoric features. A molecular hybridization approach, merging fragments of a known selective inhibitor with your current scaffold, can also be effective.[9]
-
Systematic SAR Exploration: A thorough structure-activity relationship (SAR) study is essential. Systematically probe different regions of your molecule. For example, in one study, modifying the substitution on the pyridyl ring of a pyridinylpiperidine analog led to a significant improvement in kinase selectivity.[10]
Q3: We are observing unexpected cellular phenotypes that don't align with the known function of our intended target. Could this be due to off-target effects?
A3: Yes, this is a classic indicator of off-target activity. The observed phenotype could be the result of the compound interacting with one or more unknown proteins.[11] Here’s how to approach this:
-
Comprehensive Selectivity Profiling: Go beyond a standard kinase panel if your compound is a kinase inhibitor. Consider broader profiling against a panel of receptors, ion channels, and enzymes.
-
Phenotypic Screening in Knockout/Knockdown Cells: A powerful way to confirm on-target engagement is to test your compound in cells where the intended target has been knocked out or knocked down using techniques like CRISPR/Cas9. If the compound still elicits the same phenotype in these cells, it is acting through an off-target mechanism.
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be used to pull down the binding partners of your compound from cell lysates, directly identifying potential off-targets.
Q4: How do we balance improving selectivity with maintaining on-target potency?
A4: This is a central challenge in medicinal chemistry. It's an iterative process of optimization.
-
Focus on the Selectivity Pocket: When using structure-based design, focus modifications on regions of the molecule that interact with non-conserved residues in the target's binding site. This can enhance selectivity with a lower risk of impacting the core interactions required for potency.
-
Subtle Modifications: Sometimes, small changes can have a big impact on selectivity. For example, altering the stereochemistry of a substituent on the piperidine ring can change the vector of a side chain, leading to a clash with an off-target while maintaining or even improving on-target binding.
-
Monitor Physicochemical Properties: Keep a close eye on properties like lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight. Often, improvements in selectivity are correlated with a move towards more "drug-like" physicochemical properties.[3]
Troubleshooting Guides
Guide 1: Troubleshooting High hERG Signal in Automated Patch-Clamp Assays
Problem: Your pyridinylpiperidine compound shows a high percentage of hERG inhibition at the screening concentration (e.g., 10 µM) in an automated patch-clamp assay.
| Potential Cause | Troubleshooting Step | Rationale |
| High Lipophilicity and Basicity | 1. Calculate Physicochemical Properties: Determine the cLogP and pKa of your compound. 2. Synthesize Analogs with Lower Lipophilicity: Replace lipophilic moieties with more polar groups. 3. Modify Basicity: Introduce electron-withdrawing groups near the piperidine nitrogen to lower its pKa. | High lipophilicity and a basic nitrogen are common features of hERG binders.[3] Reducing these properties is a primary strategy for mitigating hERG liability. |
| Non-specific Binding to Assay Plates | 1. Check for Compound Precipitation: Visually inspect the assay plate wells for any signs of precipitation. 2. Run a Solubility Assay: Determine the aqueous solubility of your compound. 3. Include a Detergent in the Assay Buffer: A low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can sometimes prevent non-specific binding. | Poorly soluble compounds can aggregate and interfere with the assay, leading to false-positive results. |
| Compound Instability | 1. Assess Chemical Stability: Analyze the compound in the assay buffer over time using LC-MS to check for degradation. | Degradation products may have different off-target profiles, including hERG inhibition. |
Guide 2: Deconvoluting Off-Target Effects in Cell-Based Proliferation Assays
Problem: Your pyridinylpiperidine compound inhibits the proliferation of a cancer cell line, but you are unsure if the effect is solely due to the inhibition of your target kinase.
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Kinase Inhibition | 1. Perform a Broad Kinase Selectivity Screen: Profile your compound against a large panel of kinases (e.g., >400 kinases). 2. Correlate Potency: Compare the IC50 for cell proliferation with the Ki values for the on-target and any potent off-target kinases. | If the cellular IC50 is significantly more potent than the on-target Ki, it suggests that off-target kinases may be contributing to the anti-proliferative effect.[9] |
| Non-Kinase Off-Target Effects | 1. CRISPR/Cas9 Target Validation: Generate a cell line where your target kinase is knocked out. Test your compound in this knockout line alongside the parental cell line. 2. Phenotypic Rescue: If possible, overexpress a drug-resistant mutant of your target kinase in the cells and see if it rescues the anti-proliferative effect of your compound. | If the compound still inhibits proliferation in the knockout cells, the effect is definitively off-target.[11] A successful rescue experiment confirms on-target engagement. |
| General Cellular Toxicity | 1. Run a Cytotoxicity Assay: Use a different assay readout that specifically measures cell death (e.g., LDH release, Annexin V staining) in parallel with your proliferation assay. | This will help to distinguish between a cytostatic (inhibition of proliferation) and a cytotoxic (cell-killing) effect, which can provide clues about the mechanism of action. |
Visualizing the Path to Selectivity
To conceptualize the workflow for minimizing off-target effects, the following diagrams illustrate the key decision-making processes.
Caption: Iterative workflow for identifying and mitigating off-target effects.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. Tetrasubstituted pyridines as potent and selective AKT inhibitors: Reduced CYP450 and hERG inhibition of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol Enantiomers
Welcome to the technical support center for the chiral separation of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis and purification of this compound.
Introduction
This compound is a chiral molecule with significant interest in pharmaceutical development. As with many chiral compounds, its enantiomers can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification critical for ensuring safety and efficacy.[1][2] This guide offers a structured approach to troubleshooting and optimizing the chiral separation of this specific molecule, drawing upon established principles of chromatography and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of this compound?
A1: The most common and effective methods for the chiral separation of this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique due to its versatility and the broad range of available chiral stationary phases (CSPs).[3] Polysaccharide-based CSPs are often the most successful for separating piperidine derivatives.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, offering faster separations, reduced solvent consumption, and often complementary selectivity.[5][6][7] It is particularly well-suited for preparative scale separations.[6]
-
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.[8][9] This is a viable option, especially for larger-scale separations, but can be more labor-intensive to develop.
Q2: Which type of chiral stationary phase (CSP) is most likely to be successful for this separation?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly recommended for the initial screening.[4][10][11] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with basic nitrogen groups like your target molecule.[11]
Q3: My compound has poor UV absorbance. How can I improve detection?
A3: For compounds lacking a strong chromophore, such as this compound, several strategies can be employed:
-
Low Wavelength UV Detection: Attempt detection at lower wavelengths, such as 205-210 nm, where many organic molecules exhibit some absorbance.[1][3]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC or SFC system to a mass spectrometer provides highly sensitive and specific detection, independent of the compound's UV absorbance.
-
Pre-column Derivatization: Reacting the analyte with a derivatizing agent that introduces a chromophore can significantly enhance UV detection.[3] However, this adds a step to your sample preparation and requires careful validation to ensure no racemization occurs.[12]
Troubleshooting Guide: Chiral HPLC and SFC
This section addresses common issues encountered during the development and execution of chiral separation methods for this compound.
Issue 1: Poor or No Resolution of Enantiomers
Potential Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions.
-
Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in chiral recognition.
-
Solution (Normal Phase HPLC): Start with a simple mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol). Systematically vary the alcohol percentage. For basic compounds like yours, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) is often essential to improve peak shape and selectivity.[4][10][13]
-
Solution (SFC): Use supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol). A basic additive is also typically required for basic analytes.[3][14]
-
-
Incorrect Flow Rate: Chiral separations can be sensitive to flow rate.
-
Solution: A lower flow rate often provides more time for the enantiomers to interact with the CSP, which can lead to improved resolution.[10]
-
-
Inadequate Temperature Control: Temperature affects the thermodynamics of chiral recognition.
-
Solution: Screen different column temperatures (e.g., 25°C, 30°C, 40°C). The effect can be unpredictable, but it is a valuable optimization parameter.[10]
-
Issue 2: Peak Tailing
Peak tailing is a common issue for basic analytes like this compound, often leading to poor resolution and inaccurate integration.
Potential Causes & Solutions
-
Secondary Interactions with Residual Silanols: The basic piperidine and pyridine nitrogens can interact with acidic silanol groups on the silica support of the CSP, causing peak tailing.[10][15][16]
-
Column Overload: Injecting too much sample can lead to peak distortion.[17]
-
Solution: Reduce the amount of sample injected by either diluting the sample or reducing the injection volume.[18]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[10]
-
Issue 3: Drifting or Unstable Retention Times
Potential Causes & Solutions
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the new mobile phase.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run.[10]
-
-
Mobile Phase Inconsistency: The composition of the mobile phase can change due to the evaporation of volatile components or inadequate mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure thorough mixing of mobile phase components.
-
-
"Memory Effect" of Additives: Previous use of additives can alter the column's performance even after they have been removed from the mobile phase.[19]
Experimental Protocols
Protocol 1: Initial Chiral HPLC Method Screening
-
Column Selection: Start with a polysaccharide-based chiral column, for example, one based on amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Preparation:
-
Prepare a stock solution of 0.1% Diethylamine (DEA) in isopropanol (IPA).
-
Prepare a mobile phase of n-Hexane/IPA (90:10 v/v) with 0.1% DEA.
-
Degas the mobile phase before use.[10]
-
-
HPLC System Setup:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection and Analysis: Inject 5-10 µL of the sample and run the analysis.
-
Optimization: If separation is not achieved, systematically vary the IPA concentration (e.g., 5%, 15%, 20%) and consider trying a different alcohol modifier like ethanol.
Protocol 2: Initial Chiral SFC Method Screening
-
Column Selection: Use a polysaccharide-based chiral column similar to the HPLC screening.
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% DEA.
-
-
SFC System Setup:
-
Equilibrate the column with the starting mobile phase composition (e.g., 90% A, 10% B).
-
Set the backpressure to 150 bar.[3]
-
Set the column temperature to 35°C.
-
Set the UV detector to 210 nm.
-
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.
-
Injection and Analysis: Inject 1-5 µL of the sample.
-
Optimization: A gradient elution of the co-solvent (e.g., from 10% to 40% over 5-10 minutes) is often a good strategy for initial screening in SFC.[5]
Data Presentation
Table 1: Recommended Starting Conditions for Chiral Method Development
| Parameter | HPLC (Normal Phase) | SFC |
| Chiral Column | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |
| Mobile Phase | n-Hexane/Alcohol (IPA or EtOH) + 0.1% DEA | Supercritical CO2/Alcohol (MeOH or EtOH) + 0.1% DEA |
| Initial Alcohol % | 10-20% | 10-20% (or gradient) |
| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min[3] |
| Temperature | 25 - 40°C | 30 - 40°C |
| Detection | UV at 210 nm or MS | UV at 210 nm or MS |
Visualizations
Caption: Troubleshooting Poor Resolution
References
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds - Benchchem.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine - Benchchem.
- Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed.
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers - Benchchem.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Chiral Technologies.
- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- selecting the optimal chiral stationary phase for separating benzylpiperidine enantiomers - Benchchem.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- additives for chiral - Chromatography Forum.
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
- Chiral resolution - Wikipedia.
- How can I improve my chiral column resolution? - ResearchGate.
- Peak Tailing in HPLC - Element Lab Solutions.
- Chiral resolution - chemeurope.com.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T - UNCW Institutional Repository.
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- 14. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Residue Management in Pharmaceutical Synthesis
Welcome to the Technical Support Center for Identifying and Removing Catalyst Residues. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed, actionable solutions for managing catalyst residues in final compounds. As your dedicated Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles, ensuring you can confidently navigate challenges in your purification processes.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding catalyst residue.
Q1: Why is the removal of catalyst residues from my final compound so critical?
Catalyst residues, especially those from heavy metals like palladium (Pd) and ruthenium (Ru), must be meticulously removed for several key reasons:
-
Patient Safety and Regulatory Compliance: Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines (ICH Q3D) for elemental impurities in drug products.[1] For instance, palladium is classified as a Class 2B element with a permitted daily exposure (PDE) of 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final Active Pharmaceutical Ingredient (API).[1]
-
Catalyst Reactivity: Residual catalysts can remain active, potentially causing degradation of the final product or promoting unwanted side reactions during storage.[2]
-
Process Integrity: Leftover catalyst can interfere with downstream processing steps, such as crystallization or formulation.[3]
Q2: How do I choose the most suitable method for removing catalyst residues?
The optimal purification strategy is highly dependent on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, whereas homogeneous catalysts require more sophisticated techniques like chromatography or the use of scavengers.[4]
-
Properties of Your Compound: The stability, solubility, and physical state of your product will dictate the feasibility of different methods.[4] For example, a thermally sensitive compound would not be a good candidate for methods requiring high temperatures.
-
Required Purity Level: The stringency of the final product's purity requirements, especially for APIs, will influence the choice and number of purification steps.[4]
-
Scale of the Reaction: Some methods, like column chromatography, are less practical for large-scale industrial production compared to crystallization or filtration.[4]
Q3: What are metal scavengers and how do they function?
Metal scavengers are solid-supported reagents designed to selectively bind to metal residues in a solution, facilitating their removal through filtration.[4] They typically consist of a solid support, such as silica gel or polystyrene, functionalized with a ligand that has a high affinity for the target metal.[4] Common functionalities include thiols, amines, and dimercaptotriazine (DMT).[1] The choice of scavenger depends on the specific metal and its oxidation state.
Troubleshooting Guides
This section provides solutions to common problems encountered during catalyst residue removal.
Issue 1: Low Yield - Significant Product Loss During Purification
Possible Causes:
-
Product Adsorption: Your product may be adsorbing to the purification medium, such as activated carbon or silica gel.[1][2]
-
Co-precipitation: The product might be co-precipitating with the catalyst.[4]
-
Product Instability: The purification conditions (e.g., pH, solvent) may be degrading your compound.
Troubleshooting Steps:
-
Optimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to minimize product binding.[1]
-
Solvent Selection: Adjust the solvent system. A solvent in which your product is highly soluble can reduce its adsorption to solid supports.[1]
-
Alternative Stationary Phase: If using chromatography, consider a less acidic stationary phase like neutral alumina.[2]
-
Change of Method: If product loss remains high, explore alternative purification techniques such as crystallization or liquid-liquid extraction.[1]
Issue 2: Inconsistent Catalyst Removal from Batch to Batch
Possible Causes:
-
Variability in Catalyst Species: The form of the residual catalyst (e.g., metallic vs. ionic) may differ between batches, affecting the efficiency of a single removal method.[4]
-
Inconsistent Work-up: Variations in the reaction work-up procedure can lead to different levels and types of catalyst residues.[1]
Troubleshooting Steps:
-
Standardize Procedures: Ensure a consistent and well-defined work-up for every batch.[1]
-
Employ a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of catalyst species.[1]
-
Pre-treatment Step: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the catalyst into a single, more easily removable form.[1]
-
Combined Approach: Implement a multi-step purification process that targets different forms of the catalyst.[4]
Analytical Techniques for Catalyst Residue Identification
Accurate quantification of catalyst residues is crucial for process optimization and regulatory compliance.
| Technique | Principle | Sensitivity | Common Applications |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Samples are ionized in a high-temperature plasma, and the ions are separated based on their mass-to-charge ratio.[5] | High (ppb to ppt)[][7] | Trace and ultra-trace metal analysis in pharmaceutical and environmental samples.[5][] |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. The concentration is proportional to the amount of light absorbed.[] | Good (ppm to ppb)[] | Quality control of raw materials and analysis of metal contaminants in various industries.[8][9] |
Sample Preparation for ICP-MS Analysis (Aqueous Sample)
A critical step for accurate analysis is proper sample preparation. Here is a general protocol:
-
Aliquot Collection: Take a precise aliquot (e.g., 250 µL) of the reaction mixture.
-
Digestion: Transfer the aliquot to a suitable tube and add concentrated nitric acid (HNO₃).[10]
-
Heating: Heat the sample (e.g., at 80 °C) until complete dissolution is achieved.[10]
-
Dilution: After cooling, dilute the sample to a final volume with ultrapure water.[10]
-
Filtration: Filter the diluted solution through a 0.45 µm membrane filter before analysis.[10]
-
Internal Standard: Add an internal standard to all samples and calibration standards to correct for instrumental drift.[10]
Experimental Protocols for Catalyst Removal
Below are detailed, step-by-step methodologies for common catalyst removal techniques.
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
This protocol is effective for removing homogeneous palladium catalysts.
-
Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 3-5 equivalents relative to the catalyst).
-
Stirring: Stir the mixture at room temperature. The required time can range from a few hours to overnight, depending on the scavenger and the nature of the palladium species.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[1]
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, where the catalyst residues remain in the mother liquor.[11][12]
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[13][14]
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent to form a saturated solution.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11][15]
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[12]
-
Crystal Collection: Collect the crystals by suction filtration.[11]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to remove any residual solvent.
Visual Workflows and Diagrams
Visual aids can help in understanding the complex processes of catalyst residue identification and removal.
Caption: Workflow for Catalyst Residue Identification and Removal.
Caption: Common Methods for Catalyst Residue Removal.
References
-
Allgeier, A. M. (2012). Challenges in Catalysis Applied to Pharmaceutical Development. American Institute of Chemical Engineers. Available at: [Link]
-
A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. (2024). National Institutes of Health. Available at: [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. Available at: [Link]
-
Atomic Absorption Spectroscopy (AAS) - Applications, Advantages and Limitations. (2024). Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. Available at: [Link]
-
What Is The Best Way To Remove Polymerization Catalysts? (2025). Chemistry For Everyone. Available at: [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025). ResearchGate. Available at: [Link]
-
Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. MDPI. Available at: [Link]
-
Strategies to develop leaching-free heterogeneous catalysts. (2025). ResearchGate. Available at: [Link]
-
How do I remove a homogeneous catalyst after my reaction? (2019). ResearchGate. Available at: [Link]
-
How to Extract Precious Metals from Catalytic Converters. (2024). AutoCatalystMarket. Available at: [Link]
-
Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization. (2025). ResearchGate. Available at: [Link]
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing). Available at: [Link]
- Methods and systems for removing homogeneous catalyst-related contaminants present in a hydrocarbon product. (2025). Google Patents.
-
Temperature-Driven Recycling of a Bioderived Iron Catalyst for Aqueous Atom Transfer Radical Polymerization. (2026). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry (RSC Publishing). Available at: [Link]
-
identify catalytic residues: Topics by Science.gov. Science.gov. Available at: [Link]
-
A comparison of calibration strategies for quantitative laser ablation ICP-mass spectrometry (LA-ICP-MS) analysis of fused catalyst samples. RSC Publishing. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
How Do You Remove Catalysts From Polymers Efficiently? (2025). Chemistry For Everyone. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. (2025). ResearchGate. Available at: [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2025). ResearchGate. Available at: [Link]
-
Recrystallization (chemistry). Wikipedia. Available at: [Link]
-
Dual Role of KBr in Hollow Core–Shell Pd Catalysts: Pd Electronic Structure Modulation and Stability Enhancement for Direct Synthesis of Hydrogen Peroxide. (2026). ACS Publications. Available at: [Link]
-
ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Lucideon. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. Available at: [Link]
-
Effect of radical scavengers on various hetero and homogenous catalyst.... ResearchGate. Available at: [Link]
-
Determination of catalyst metal residues in polymers by X-ray fluorescence. (2025). ResearchGate. Available at: [Link]
-
Determination of Metal Loading in Heterogeneous Catalyst by Slurry Sampling Flame Atomic Absorption Spectrometry. (2025). ResearchGate. Available at: [Link]
-
Atomic Absorption Spectrometry (AAS). Analytik Jena. Available at: [Link]
-
Catalyst Characterization Techniques. (2021). Hiden Analytical. Available at: [Link]
-
What is ICP-MS? Principles & Technique. Agilent. Available at: [Link]
-
Identifying reaction intermediates and catalytic active sites through in situ characterization techniques. (2010). PubMed. Available at: [Link]
-
Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. PMC. Available at: [Link]
-
Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]
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- 5. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry | Lucideon [lucideon.com]
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Validation & Comparative
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of α4β2 nAChR-Targeting Methylpyridinylpiperidine Analogs
In the intricate world of neuropharmacology, the quest for selective and potent ligands for nicotinic acetylcholine receptors (nAChRs) is a journey of molecular precision and iterative design. Among the various scaffolds explored, the methylpyridinylpiperidine core has emerged as a privileged structure, particularly for targeting the α4β2 subtype, a receptor critically implicated in cognitive function, reward pathways, and neurodegenerative disorders. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of methylpyridinylpiperidine analogs, moving beyond a mere catalog of compounds to elucidate the "why" behind the "what" of their design and performance.
This document is intended for researchers, medicinal chemists, and drug development professionals. It synthesizes data from seminal studies to offer a cohesive narrative on how subtle structural modifications to this scaffold dramatically influence binding affinity, functional activity, and subtype selectivity. We will dissect the key chemical features, explore the experimental methodologies used to validate these compounds, and provide a framework for rational drug design in this chemical space.
The α4β2 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain. Its involvement in modulating the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, places it at the center of several neurological and psychiatric conditions. Agonists and partial agonists of this receptor have shown therapeutic potential for Alzheimer's disease, Parkinson's disease, and as smoking cessation aids. The challenge, however, lies in achieving the desired therapeutic effect while minimizing side effects, a feat that hinges on fine-tuning the ligand's interaction with the receptor.
Core Structure and Key Modification Points
The archetypal methylpyridinylpiperidine scaffold consists of a pyridine ring linked to a piperidine ring, with a methyl group typically on the pyridine. The SAR exploration of this scaffold primarily revolves around modifications at three key positions:
-
The Pyridine Ring: Substitutions on this ring, particularly the position of the nitrogen atom and the addition of other functional groups, can significantly alter the compound's electronic properties and hydrogen bonding capabilities.
-
The Piperidine Ring: Modifications here, including N-substitutions and alterations to the ring itself, can influence the compound's basicity, lipophilicity, and overall conformation, which are critical for receptor binding and pharmacokinetic properties.
-
The Linker: The nature of the connection between the two rings, while often a simple single bond, can be varied to optimize the spatial orientation of the pharmacophoric elements.
Below is a generalized workflow for a typical SAR study in this area.
Figure 1: A generalized workflow for SAR studies of methylpyridinylpiperidine analogs.
Comparative Analysis of Structural Modifications
The following sections delve into specific structural modifications and their impact on the biological activity of methylpyridinylpiperidine analogs, with a focus on their interaction with the α4β2 nAChR.
Impact of Pyridine Ring Substitution
The pyridine ring serves as a crucial hydrogen bond acceptor, mimicking the role of the carbonyl oxygen in the natural ligand, acetylcholine. The position of the nitrogen atom and the presence of other substituents are critical determinants of binding affinity and functional activity.
| Compound/Modification | Structure | α4β2 Binding Affinity (Ki, nM) | α4β2 Functional Activity (EC50, nM) | Key SAR Insight |
| Epibatidine | 3-(2-chloropyridin-5-yl)-7-azabicyclo[2.2.1]heptane | ~0.02 | ~0.1 | Potent, non-selective agonist. The chloropyridinyl moiety is a key pharmacophore. |
| Varenicline | 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine | ~0.1 | Partial Agonist | A conformationally constrained analog that locks in the active conformation, leading to partial agonism. |
| A-85380 | 3-(2,3,6-trimethylphenoxy)-1-azabicyclo[2.2.2]octane | ~0.05 | Full Agonist | Demonstrates that bioisosteric replacement of the pyridinyl ring can maintain high affinity. |
Data compiled from multiple sources for comparative purposes.
The data clearly indicates that the electronic and steric properties of the pyridine ring and its isosteres are paramount for high-affinity binding.
Influence of Piperidine Ring Modifications
The piperidine ring, as a basic nitrogen-containing heterocycle, is protonated at physiological pH and forms a critical cationic interaction with a conserved acidic residue in the receptor's binding pocket.
| Modification | General Structure | Impact on Activity | Rationale |
| N-Methylation | Piperidine with N-CH3 | Generally maintains or slightly improves potency. | The methyl group can provide favorable van der Waals interactions and minimally impacts the necessary cationic charge. |
| N-Ethylation | Piperidine with N-CH2CH3 | Often leads to a decrease in potency. | The larger ethyl group can introduce steric hindrance in the binding pocket. |
| Ring Conformation | e.g., Pyrrolidine vs. Piperidine | Can significantly alter affinity and selectivity. | The size and conformational flexibility of the ring dictate the optimal positioning of the nitrogen atom for the cationic interaction. |
This highlights a delicate balance: the nitrogen must be basic enough to be protonated, yet the substituents on it must not sterically clash with the receptor.
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study rests on the robustness of its experimental methodologies. Below are standardized protocols for key assays used to characterize methylpyridinylpiperidine analogs.
Protocol 1: Radioligand Binding Assay for α4β2 nAChR Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the receptor.
Materials:
-
Cell membranes expressing human α4β2 nAChRs
-
[³H]Epibatidine (Radioligand)
-
Test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, [³H]Epibatidine (at a concentration near its Kd), and the test compound or vehicle.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
Harvest the membranes onto filter plates using a cell harvester and wash to remove unbound radioligand.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.
Protocol 2: Fluorometric Imaging Plate Reader (FLIPR) Assay for Functional Activity
This assay measures the functional activity (EC50 and Emax) of a compound by detecting changes in intracellular calcium levels upon receptor activation.
Materials:
-
Cells stably expressing human α4β2 nAChRs
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FLIPR instrument
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument adds the compound to the cells and simultaneously measures the fluorescence intensity over time.
-
The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Figure 2: Simplified workflows for binding and functional assays.
Conclusion: From Structure to Therapeutic Potential
The structure-activity relationship of methylpyridinylpiperidine analogs targeting the α4β2 nAChR is a testament to the power of medicinal chemistry to systematically optimize ligand-receptor interactions. High-affinity binding is driven by the hydrogen bonding capacity of the pyridine ring and the cationic nature of the piperidine nitrogen. Functional activity, whether agonism or partial agonism, is a more complex property influenced by the overall conformation and the ability of the ligand to stabilize the active state of the receptor.
Future directions in this field will likely focus on improving subtype selectivity to minimize off-target effects and optimizing pharmacokinetic properties to ensure brain penetration and a suitable duration of action. The continued application of the principles and protocols outlined in this guide will be instrumental in the development of the next generation of nAChR modulators for the treatment of debilitating neurological disorders.
References
-
Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
-
Mullen, G., et al. (2000). (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine: A new, potent, and selective α4β2 nicotinic acetylcholine receptor agonist. Journal of Medicinal Chemistry, 43(22), 4045–4050. [Link]
-
Papke, R. L., et al. (2011). The analgesic-like properties of the alpha7 nAChR silent agonist NS6740. Neuropharmacology, 61(8), 1222–1230. [Link]
-
Hurst, R. S., et al. (2005). A-85380: A lead for structure-activity relationship studies on α4β2* nicotinic acetylcholine receptors. Biochemical Pharmacology, 70(8), 1159-1168. [Link]
-
Rollema, H., et al. (2007). Preclinical properties of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline. Neuropharmacology, 52(3), 985-994. [Link]
Navigating the Preclinical Landscape of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol: A Comparative Analysis of a Promising Scaffold
For Immediate Release
Shanghai, China – January 20, 2026 – In the competitive arena of drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical first step. This guide provides a comprehensive comparative analysis of the in-vitro and in-vivo efficacy of the versatile building block, (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol. While this compound is primarily recognized as a key intermediate in the synthesis of pioneering kinase inhibitors for targeted cancer therapies and novel agents for neurological disorders, a deep dive into its inherent biological activity and that of its close structural analogs is warranted to fully understand its potential and guide future drug development efforts.[1]
This technical guide is intended for researchers, medicinal chemists, and drug development professionals, offering an objective comparison of the performance of molecules based on the this compound scaffold against alternative therapeutic agents, supported by available experimental data. We will explore its known and predicted mechanisms of action, delve into the methodologies for its biological evaluation, and present a comparative analysis to inform strategic research and development decisions.
The this compound Scaffold: A Gateway to Novel Therapeutics
The unique structural architecture of this compound, featuring a piperidine ring linked to a methyl-substituted pyridine moiety and functionalized with a methanol group, presents a compelling foundation for the design of targeted therapies. The piperidine and pyridine rings are privileged structures in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage with a wide range of biological targets.[2][3] The presence of the methyl group on the pyridine ring and the hydroxyl group on the piperidine allows for fine-tuning of solubility, metabolic stability, and target engagement.
Notably, this scaffold is highlighted for its potential in developing molecules with favorable blood-brain barrier permeability, a crucial attribute for drugs targeting the central nervous system.[1]
In-Vitro Efficacy: A Look at Structurally Related Kinase Inhibitors
Direct in-vitro efficacy data, such as IC50 values for specific enzymes or cell lines, for this compound is not extensively available in the public domain. However, by examining structurally related compounds that incorporate this scaffold, we can infer its potential therapeutic applications and benchmark its likely performance. The primary utility of this compound is as an intermediate in creating more complex molecules, particularly kinase inhibitors.
Numerous studies have demonstrated the potency of piperidine and pyridine-containing derivatives as inhibitors of various kinases implicated in cancer and inflammatory diseases. For instance, derivatives of arylpyridin-2-yl guanidine have been identified as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), with IC50 values in the micromolar range.[4] Similarly, novel pyridine and pyrazolyl pyridine conjugates have shown potent cytotoxicity against HepG2 cancer cells by inhibiting PIM-1 kinase, with IC50 values as low as 0.18 µM.[5]
To provide a tangible comparison, the table below summarizes the in-vitro activity of representative kinase inhibitors that share structural similarities with derivatives of this compound.
| Compound Class | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Arylpyridin-2-yl Guanidine Derivative | MSK1 | - | ~18 | [4] |
| Pyrazolyl Pyridine Conjugate | PIM-1 | HepG2 | 0.18 | [5] |
| Pyrazolyl Pyridine Conjugate | PIM-1 | MCF-7 | 0.34 | [5] |
Experimental Protocol: In-Vitro Kinase Inhibition Assay (General)
The following protocol outlines a standard methodology for assessing the in-vitro inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the microplate wells.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Diagram: Generalized Kinase Inhibition Assay Workflow
Caption: Generalized workflow for an in-vivo xenograft study.
Mechanism of Action: Targeting Key Signaling Pathways
While the specific molecular targets of this compound itself are not defined, its role as a scaffold for kinase inhibitors points towards a mechanism of action involving the modulation of critical signaling pathways in cancer and other diseases. The piperidine and pyridine moieties can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, leading to competitive inhibition of their catalytic activity.
Diagram: Simplified Kinase Inhibition Mechanism
Caption: Competitive inhibition of kinase activity by a derivative.
Conclusion and Future Directions
This compound stands as a promising and versatile scaffold in medicinal chemistry. While direct evidence of its in-vitro and in-vivo efficacy is limited, the demonstrated potency of its derivatives, particularly as kinase inhibitors, highlights its significant potential for the development of novel therapeutics. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to elucidate the structure-activity relationship and identify lead compounds for various therapeutic targets. Comprehensive in-vitro profiling against a panel of kinases and other relevant enzymes, followed by in-vivo efficacy and pharmacokinetic studies in appropriate disease models, will be crucial in unlocking the full therapeutic potential of this valuable chemical entity.
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A Comparative Analysis of the Potency of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol at the α7 Nicotinic Acetylcholine Receptor
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comparative analysis of the potency of a novel compound, (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol—referred to herein as Compound-M—at the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a well-validated target for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] The potency of Compound-M is compared against two well-characterized reference ligands: PNU-282987, a selective agonist, and Methyllycaconitine (MLA), a potent antagonist. This document is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
The α7 nAChR is a homopentameric ligand-gated ion channel widely expressed in the central nervous system.[3] Activation of this receptor by agonists leads to calcium influx, which in turn modulates various downstream signaling pathways involved in synaptic plasticity, learning, and memory.[3][4] Consequently, the development of potent and selective α7 nAChR modulators is of significant therapeutic interest.
This guide details the experimental methodologies used to assess the potency of Compound-M and the reference ligands. The data are presented in a clear, comparative format to facilitate interpretation. Furthermore, we provide insights into the underlying signaling pathways and the rationale for the experimental designs chosen.
Comparative Potency at the α7 Nicotinic Acetylcholine Receptor
The potency of Compound-M was evaluated and compared to the known α7 nAChR agonist PNU-282987 and the antagonist Methyllycaconitine (MLA). The key parameters for comparison are the inhibition constant (Kᵢ) from radioligand binding assays and the half-maximal effective or inhibitory concentrations (EC₅₀/IC₅₀) from functional assays.
| Compound | Ligand Type | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀/IC₅₀, nM) |
| Compound-M | Agonist | Data to be determined | Data to be determined |
| PNU-282987 | Agonist | 26 - 27[5][6][7] | 154[5][6] |
| Methyllycaconitine (MLA) | Antagonist | 1.4[8] | ~2[9][10] |
Table 1: Comparative potency of Compound-M and reference ligands at the α7 nAChR. Kᵢ values represent binding affinity, while EC₅₀/IC₅₀ values indicate functional potency.
Signaling Pathways and Experimental Rationale
Activation of the α7 nAChR initiates a cascade of intracellular events. The primary event is the influx of cations, predominantly Ca²⁺, through the channel pore.[11] This increase in intracellular calcium can trigger several downstream signaling pathways, including the JAK2-STAT3 and PI3K/Akt pathways, which are implicated in anti-inflammatory and anti-apoptotic effects.[3][12]
To comprehensively evaluate the potency of Compound-M, two primary experimental approaches are employed: radioligand binding assays and functional calcium imaging assays.
-
Radioligand Binding Assays: These assays directly measure the affinity of a compound for the receptor.[13] By competing with a radiolabeled ligand of known affinity, the inhibition constant (Kᵢ) of the test compound can be determined. This provides a direct measure of how tightly the compound binds to the receptor.[13]
-
Functional Assays: These assays measure the biological response elicited by the compound upon binding to the receptor. For α7 nAChR, which is a calcium-permeable ion channel, measuring changes in intracellular calcium concentration is a direct readout of receptor activation.[14][15] This allows for the determination of the EC₅₀ for agonists (the concentration that produces 50% of the maximal response) or the IC₅₀ for antagonists (the concentration that inhibits 50% of the response to an agonist).
By combining these two methodologies, a comprehensive pharmacological profile of Compound-M can be established, detailing both its binding affinity and its functional efficacy.
Experimental Protocols
The following protocols are standardized methodologies for assessing ligand potency at the α7 nAChR.
This protocol outlines a competitive binding assay to determine the Kᵢ of Compound-M.[16][17][18]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue, known to express α7 nAChRs, in a suitable buffer and prepare a crude membrane fraction by centrifugation.[17]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand for α7 nAChR (e.g., [³H]Methyllycaconitine), and varying concentrations of the unlabeled test compound (Compound-M).[17]
-
Incubation: Incubate the plate at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[18]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[18]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
This protocol describes a cell-based functional assay to measure the EC₅₀ of Compound-M by monitoring intracellular calcium changes.[14][19]
Step-by-Step Methodology:
-
Cell Preparation: Culture a cell line endogenously or recombinantly expressing the human α7 nAChR (e.g., SH-SY5Y or transfected HEK293 cells) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) by incubating them with the dye in a suitable buffer.
-
Baseline Reading: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Application: Add varying concentrations of Compound-M to the wells.
-
Fluorescence Measurement: Immediately after compound addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration due to the activation of α7 nAChRs.
-
Data Analysis: Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F) for each concentration of Compound-M. Plot the peak ΔF/F against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
By adhering to these rigorous experimental protocols, a reliable and reproducible comparison of the potency of this compound with known standard ligands can be achieved, providing valuable data for its further development as a potential therapeutic agent.
References
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Malviya, M., et al. (2017). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British Journal of Pharmacology, 174(14), 2336-2348. Available from: [Link]
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Zhang, G., et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine, 9(1), 74. Available from: [Link]
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Maksymowicz, K., et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology, 40(3), 358-362. Available from: [Link]
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Sgard, F., et al. (1999). Pharmacological properties of the homomeric alpha 7 receptor. Molecular Pharmacology, 55(4), 754-759. Available from: [Link]
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Kuca, K., et al. (2015). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 16(8), 18945-18965. Available from: [Link]
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Kuca, K., et al. (2015). Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology. PubMed. Available from: [Link]
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Al-Obaidi, A., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au, 3(2), 147-157. Available from: [Link]
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Wang, Y., et al. (2017). Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone. Molecular Brain, 10(1), 26. Available from: [Link]
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Mogg, A. J., et al. (2002). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Journal of Pharmacology and Experimental Therapeutics, 302(1), 197-204. Available from: [Link]
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Wonnacott, S., et al. (1992). Methyl lycaconitine: A novel nicotinic antagonist. Molecular and Cellular Neurosciences, 3(3), 237-243. Available from: [Link]
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Ben-Hamo, R., et al. (2016). Role of the α7 Nicotinic Acetylcholine Receptor and RIC-3 in the Cholinergic Anti-inflammatory Pathway. Current Pharmaceutical Design, 22(14), 2108-2113. Available from: [Link]
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Cheng, Q., & Yakel, J. L. (2015). The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus. Acta Pharmacologica Sinica, 36(8), 893-899. Available from: [Link]
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Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available from: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from: [Link]
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Kryukova, E. V., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PLoS ONE, 12(8), e0182422. Available from: [Link]
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Shen, J., & Yakel, J. L. (2012). Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices. Journal of Molecular Neuroscience, 48(1), 14-21. Available from: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from: [Link]
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Hajós, M., et al. (2005). The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987... Restores Auditory Gating Deficits in Anesthetized Rats. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1213-1222. Available from: [Link]
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Al-Obaidi, A., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. PubMed. Available from: [Link]
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Al-Obaidi, A., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. Available from: [Link]
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Wu, J., & Yakel, J. L. (2018). α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions. Channels, 12(1), 269-282. Available from: [Link]
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Sethuramanujam, S., et al. (2017). Blockade of alpha7-nicotinic acetylcholine receptors decreases calcium signaling in starburst amacrine cells in the mouse retina. Investigative Ophthalmology & Visual Science, 58(8), 454. Available from: [Link]
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Papke, R. L. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Biochemical Pharmacology, 89(1), 1-13. Available from: [Link]
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ResearchGate. (n.d.). Agonist affinity to WT and mutant α7 nAChRs measured by calcium imaging... Retrieved from: [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity in Pyridinylpiperidine Immunoassays
Introduction: The Specificity Challenge in Small Molecule Detection
The pyridinylpiperidine scaffold is a cornerstone in modern pharmacology, most notably represented by varenicline, a key agent in smoking cessation therapies.[1] The effective development and clinical monitoring of such drugs necessitate robust and precise analytical methods. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a primary choice for quantifying these small molecules in biological matrices.[2][3]
However, the very nature of small molecules, or "haptens," presents a significant immunological challenge. Haptens are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response.[4][5] This process of creating an immunogen is both an art and a science, as the design of the hapten-carrier conjugate profoundly dictates the resulting antibody's affinity and, most critically, its specificity.
This guide provides an in-depth comparison of how different hapten design strategies impact antibody cross-reactivity in immunoassays for pyridinylpiperidine-based compounds. We will explore the causal relationships between hapten structure and antibody performance, provide actionable experimental protocols, and present comparative data to guide researchers in developing highly specific immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and other research applications.
Pillar 1: The Immunological Blueprint - Hapten Design & Carrier Conjugation
The generation of a specific anti-hapten antibody begins with the strategic design of the hapten itself. The goal is to present the pyridinylpiperidine molecule to the immune system in a way that directs the antibody response to the most unique epitopes of the drug, while minimizing recognition of the linker used for conjugation or structurally similar molecules.[6]
The Causality of Hapten Design
An antibody "sees" the part of the hapten that is most exposed and distal from the carrier protein.[6] Therefore, the point of attachment for the linker arm is the single most critical decision in hapten synthesis.
-
Attachment at the Pyridine Ring: Attaching the linker to the pyridine ring may obscure key epitopes on this part of the molecule, potentially leading to antibodies that cross-react with other compounds sharing the piperidine structure.
-
Attachment at the Piperidine Ring: Conversely, linking through the piperidine nitrogen exposes the entire pyridinyl moiety. This strategy is often preferred as the pyridine ring and its substituents are typically more structurally unique to the target drug class.
The length and chemical nature of the spacer arm are also critical. A spacer that is too short may cause steric hindrance, while a linker that is too long or immunogenic can lead to the production of antibodies that recognize the linker itself, rather than the target hapten.[5][7] Furthermore, the conjugation chemistry, often involving reagents like EDC and NHS, can inadvertently create "neoepitopes" on the carrier protein, leading to a high titer of irrelevant antibodies and reducing the yield of hapten-specific ones.[8]
Pillar 2: Comparative Analysis of Pyridinylpiperidine Haptens
To illustrate the impact of hapten design, we present a comparative analysis based on three hypothetical haptens derived from a generic pyridinylpiperidine core structure, similar to varenicline. Each hapten differs by the linker attachment point.
-
Hapten-A: Linker attached via an ether linkage on the pyridine ring.
-
Hapten-B: Linker attached via an amide bond to the secondary amine of the piperidine ring.
-
Hapten-C (Heterologous): A hapten with a different linker chemistry used for coating plates in the ELISA, a strategy known to reduce non-specific binding to the linker.[7][9]
Antibodies were generated against immunogens prepared from Hapten-A and Hapten-B conjugated to Keyhole Limpet Hemocyanin (KLH). The resulting antibodies (Ab-A and Ab-B) were then tested for their cross-reactivity against the parent drug and two potential metabolites using a competitive ELISA format.
Data Summary: Cross-Reactivity Profiles
The performance of an immunoassay is defined by the antibody's IC50 value (the concentration of analyte that causes 50% inhibition of signal) and its percent cross-reactivity with related compounds. A lower IC50 indicates higher sensitivity.
Cross-Reactivity (%) = (IC50 of Parent Drug / IC50 of Cross-Reactant) x 100
| Antibody ID | Immunizing Hapten | Target Analyte | IC50 (ng/mL) | % Cross-Reactivity (Metabolite 1) | % Cross-Reactivity (Metabolite 2) | % Cross-Reactivity (Similar Drug X) |
| Ab-A | Hapten-A (Pyridine-linked) | Parent Drug | 1.5 | 45% | 12% | 5% |
| Ab-B | Hapten-B (Piperidine-linked) | Parent Drug | 0.8 | < 1% | < 0.5% | < 0.1% |
Table 1: Comparative performance of antibodies raised against different pyridinylpiperidine haptens. Data is illustrative. Metabolite 1 involves modification on the piperidine ring, while Metabolite 2 has a modification on the pyridine ring.
Analysis & Interpretation
The data clearly demonstrates the superiority of the hapten design strategy employed for Hapten-B .
-
Expertise: By attaching the linker to the piperidine ring, the more unique pyridinyl portion of the molecule was fully exposed to the immune system. This resulted in the generation of antibodies (Ab-B ) that are highly specific to the parent drug's core structure. The resulting IC50 of 0.8 ng/mL also indicates a high-affinity interaction.
-
Trustworthiness: The negligible cross-reactivity of Ab-B with metabolites and other similar drugs means that an immunoassay built with this antibody will provide a trustworthy quantification of only the parent drug. In contrast, Ab-A showed significant cross-reactivity (45%) with a metabolite modified at the piperidine ring, as this part of the molecule was the primary epitope presented by Hapten-A. Such an assay would overestimate the parent drug concentration in samples containing this metabolite.
Pillar 3: Experimental Protocol & Self-Validating System
To ensure the trustworthiness of your findings, a robust and well-documented protocol is essential. The following is a detailed methodology for a competitive indirect ELISA (ciELISA) designed to assess antibody specificity and cross-reactivity.
Detailed Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment
1. Reagent Preparation:
- Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
- Assay Buffer (PBST): 0.01 M Phosphate Buffered Saline (pH 7.4) with 0.05% Tween-20.
- Blocking Buffer: 2% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST.
- Coating Antigen: Hapten-C conjugated to BSA (Hapten-C-BSA), diluted to 1 µg/mL in Coating Buffer. The use of a heterologous coating antigen (different hapten or carrier from the immunogen) is a key strategy to increase assay specificity.[10][11]
- Primary Antibody: Purified antibody (e.g., Ab-B) diluted in Assay Buffer. The optimal dilution must be determined by titration (typically the concentration that gives ~80% of the maximum signal).
- Standards and Cross-Reactants: Prepare stock solutions of the parent drug and potential cross-reactants in a suitable solvent (e.g., DMSO), then create a serial dilution series in Assay Buffer (e.g., from 1000 ng/mL to 0.1 ng/mL).
- Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-host IgG (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer according to the manufacturer's instructions.
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
- Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
2. ELISA Procedure:
- Coating: Add 100 µL/well of the Coating Antigen solution to a 96-well microtiter plate. Incubate overnight at 4°C.
- Washing: Wash the plate 3 times with 300 µL/well of PBST.
- Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature (RT).
- Washing: Repeat the wash step as in step 2.
- Competitive Reaction:
- Add 50 µL/well of the standard or cross-reactant dilutions.
- Immediately add 50 µL/well of the diluted primary antibody.
- Incubate for 1 hour at RT with gentle shaking.
- Washing: Repeat the wash step as in step 2.
- Secondary Antibody Incubation: Add 100 µL/well of the diluted secondary antibody-HRP conjugate. Incubate for 1 hour at RT.
- Washing: Wash the plate 5 times with PBST.
- Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-20 minutes at RT.
- Stopping Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 15 minutes.
3. Data Analysis:
- Plot the absorbance values against the logarithm of the analyte concentration.
- Use a four-parameter logistic function to fit the curve and determine the IC50 value for the parent drug and each potential cross-reactant.
- Calculate the percent cross-reactivity for each compound using the formula provided previously.
Conclusion and Future Outlook
The development of a specific immunoassay for a pyridinylpiperidine hapten is fundamentally dependent on rational hapten design. As demonstrated, exposing the most unique molecular features while masking common moieties is the most effective strategy for generating highly specific antibodies and minimizing cross-reactivity. By linking the hapten through the piperidine ring, we successfully guided the immune response to produce antibodies that can reliably distinguish the parent drug from its metabolites.
Researchers and drug development professionals must invest in the careful design and characterization of haptens as the foundational step of immunoassay development. Employing strategies like heterologous assay formats and rigorous validation through cross-reactivity testing are not just best practices; they are essential for generating trustworthy data for clinical and research applications. This systematic approach ensures the development of robust analytical tools critical for advancing therapeutic programs based on the pyridinylpiperidine scaffold.
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Head-to-Head Screening of a Substituted Piperidine Library Against Kinase Target X: A Comparative Guide
Introduction: The Strategic Value of Piperidine Scaffolds and Rigorous Library Screening
The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2][3] Its prevalence stems from its ability to serve as a versatile scaffold, offering desirable physicochemical properties such as aqueous solubility and the capacity to form key interactions with biological targets.[4][5] The inherent three-dimensionality of the piperidine ring allows for the exploration of diverse chemical space, a critical aspect in the design of novel therapeutics.[6][7]
However, the promise of a piperidine-based library can only be realized through a meticulously designed and executed screening campaign. This guide provides an in-depth, head-to-head comparison of a library of substituted piperidines against a specific, therapeutically relevant target: Kinase Target X, a protein implicated in oncogenesis. We will dissect the experimental choices, from initial high-throughput screening (HTS) to hit validation and characterization, providing a framework for researchers to critically evaluate and select promising lead candidates.
I. The Target and the Library: A Foundation for Meaningful Data
The Target: Kinase Target X
For the purpose of this guide, our target is Kinase Target X, a serine/threonine kinase overexpressed in a specific subset of non-small cell lung cancer. Its inhibition has been shown to induce apoptosis in preclinical models. The choice of a well-validated target is paramount for a successful screening campaign.
The Library: A Focused Collection of Substituted Piperidines
Our screening library consists of 1,000 unique, synthetically accessible piperidine derivatives. The design of this library is non-trivial and is based on a central 4-substituted piperidine core with diversification at two key positions:
-
R1 (Nitrogen substitution): A variety of alkyl and aryl groups to modulate basicity, lipophilicity, and potential interactions with the solvent-exposed region of the kinase.
-
R2 (Substitution at the 4-position): A selection of amides, sulfonamides, and ureas to probe the hydrogen-bonding landscape of the ATP-binding pocket.
This focused library design increases the probability of identifying hits with clear structure-activity relationships (SAR).[8]
II. Primary High-Throughput Screening (HTS): A Funnel for Identifying Initial Hits
The primary HTS is designed for speed and efficiency, allowing for the rapid assessment of the entire 1,000-compound library.[9] The goal is not to derive precise potency values but to identify compounds that exhibit activity against Kinase Target X at a single, high concentration (typically 10 µM).
Experimental Workflow: Primary HTS
Caption: Primary High-Throughput Screening Workflow.
Assay of Choice: A Homogeneous Luminescent Kinase Assay
We will employ a commercially available luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by Kinase Target X and, therefore, kinase activity. Inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.
Rationale for Assay Choice:
-
Robustness and Reproducibility: This assay format is known for its high signal-to-background ratio and low variability, leading to a high Z'-factor, a statistical measure of assay quality.[10]
-
Throughput: The homogeneous "add-and-read" format is amenable to automation and high-throughput screening in 384- or 1536-well plates.[11]
-
Reduced Interference: Luminescence-based readouts are generally less prone to interference from fluorescent compounds compared to fluorescence-based assays.[10]
Data Analysis and Hit Selection
The raw data is normalized to positive (no inhibitor) and negative (no kinase) controls to calculate the percent inhibition for each compound. A "hit" is defined as any compound exhibiting >50% inhibition at 10 µM. From our 1,000-compound library, we identified 78 primary hits.
III. Hit Confirmation and Triage: Separating the Wheat from the Chaff
Primary HTS is notorious for generating false positives.[12] Therefore, a rigorous hit confirmation and triage process is essential to focus resources on the most promising candidates.[13][14]
Step 1: Re-testing and Dose-Response Analysis
The 78 primary hits are re-tested in the same luminescent kinase assay, but this time in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50). This confirms the activity of the hits and provides a preliminary measure of their potency.
Step 2: Orthogonal Assays
To eliminate artifacts specific to the primary assay format, hits are then tested in an orthogonal assay that utilizes a different detection method.[15]
Orthogonal Assay of Choice: Mobility Shift Assay (MSA)
MSA directly measures the conversion of a peptide substrate to its phosphorylated product. This label-free method provides a direct readout of enzyme activity and is less susceptible to interference from compounds that may affect ATP or the detection reagents used in the primary assay.
Rationale for MSA:
-
Direct Measurement: Directly quantifies substrate and product, providing a more direct measure of kinase activity.
-
Different Technology: Reduces the likelihood of technology-specific artifacts.[10]
Step 3: Counter-Screens for Promiscuous Inhibitors
Many compounds identified in HTS are "pan-assay interference compounds" (PAINS) or frequent hitters that show activity across multiple assays through non-specific mechanisms.[12] To identify these, we will perform a counter-screen against a structurally unrelated kinase.
Data Summary: Hit Triage
| Stage | Number of Compounds | Key Outcome |
| Primary HTS | 1,000 | 78 initial hits identified (>50% inhibition @ 10 µM) |
| Dose-Response | 78 | 62 compounds confirmed with IC50 < 20 µM |
| Orthogonal Assay (MSA) | 62 | 55 compounds confirmed as active |
| Counter-Screen | 55 | 48 compounds showed selectivity for Kinase Target X |
IV. Biophysical Validation: Confirming Direct Target Engagement
While biochemical assays demonstrate inhibition of enzyme activity, they do not definitively prove direct binding to the target protein. Biophysical assays are crucial for confirming direct target engagement and for characterizing the binding kinetics and thermodynamics of the interaction.[16]
Experimental Workflow: Biophysical Validation
Caption: Biophysical Validation Workflow.
Method 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the piperidine derivative) to a ligand (Kinase Target X) immobilized on a sensor surface in real-time.[16]
Key Outputs:
-
Association rate constant (ka): How quickly the compound binds to the target.
-
Dissociation rate constant (kd): How quickly the compound dissociates from the target.
-
Equilibrium dissociation constant (KD): A measure of binding affinity.
Method 2: Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), measures the thermal stability of a protein in the presence and absence of a ligand.[13] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Key Output:
-
ΔTm: The change in melting temperature, which confirms binding.
Comparative Analysis of Biophysical Data
| Compound ID | IC50 (µM) | KD (µM) from SPR | ΔTm (°C) from TSA |
| PIP-001 | 0.5 | 0.3 | 5.2 |
| PIP-007 | 1.2 | 1.0 | 4.1 |
| PIP-023 | 5.8 | 6.2 | 2.5 |
| PIP-045 | 15.3 | 18.1 | 1.1 |
The strong correlation between the biochemical IC50 values and the biophysical KD values provides high confidence that the inhibitory activity of these compounds is due to direct binding to Kinase Target X.
V. Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical and biophysical assays are essential for understanding the direct interaction between a compound and its target, they do not always predict activity in a cellular environment.[17] Cell-based assays are critical for evaluating a compound's ability to cross the cell membrane, engage the target in the complex intracellular milieu, and exert a downstream biological effect.[18][19]
Assay of Choice: A Cell-Based Target Engagement Assay
We will utilize a cellular thermal shift assay (CETSA) to confirm that the lead compounds can bind to Kinase Target X within intact cells.[17]
Functional Cellular Assay: Measuring Downstream Signaling
To assess the functional consequences of target inhibition, we will measure the phosphorylation of a known downstream substrate of Kinase Target X using a quantitative immunoassay (e.g., ELISA or Western blot). A decrease in substrate phosphorylation upon treatment with the piperidine derivatives provides evidence of on-target activity.
Comparative Cellular Activity
| Compound ID | Cellular Target Engagement (CETSA) | Inhibition of Substrate Phosphorylation (EC50, µM) |
| PIP-001 | Confirmed | 0.8 |
| PIP-007 | Confirmed | 2.5 |
| PIP-023 | Weak | 15.0 |
| PIP-045 | Not Detected | >50 |
The data from the cell-based assays reveal that while PIP-023 and PIP-045 are active in biochemical assays, they have poor cellular activity, potentially due to poor cell permeability or rapid efflux. In contrast, PIP-001 and PIP-007 demonstrate both target engagement and functional activity in a cellular context, making them the most promising candidates for further lead optimization.
VI. Structure-Activity Relationship (SAR) Analysis: Guiding Lead Optimization
The data generated from this head-to-head screening cascade provides a rich dataset for preliminary SAR analysis.[8][20][21] By comparing the chemical structures of the most and least active compounds, we can begin to understand the key structural features that drive potency and selectivity.
Preliminary SAR Insights:
-
R1 Position: Small, lipophilic groups at the R1 position are favored for potent inhibition.
-
R2 Position: A sulfonamide at the R2 position appears to be critical for activity, likely forming a key hydrogen bond with the hinge region of the kinase.
These initial SAR trends will guide the design and synthesis of the next generation of piperidine derivatives with improved potency, selectivity, and drug-like properties.[22]
Conclusion: A Data-Driven Approach to Lead Discovery
This comprehensive guide illustrates a robust, multi-faceted approach to the head-to-head screening of a substituted piperidine library. By employing a cascade of biochemical, biophysical, and cell-based assays, we can effectively triage a large library of compounds down to a small number of high-quality, validated hits. This data-driven process minimizes the risk of pursuing false positives and provides a solid foundation for subsequent lead optimization efforts. The ultimate success of any drug discovery campaign hinges on the quality of the initial hits, and the methodologies outlined here provide a clear path to identifying promising piperidine-based candidates for the development of novel therapeutics.
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Confirming Target Engagement of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol in Cellular Models: A Comparative Guide
This guide provides a comprehensive comparison of modern biophysical and cell-based methods to confirm the target engagement of novel chemical entities within a cellular context. We will use the exemplar compound, (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol, a piperidine derivative characteristic of scaffolds targeting G-protein coupled receptors (GPCRs), to illustrate these approaches. For the purpose of this guide, we will hypothesize that our compound of interest is an agonist for a Gs-coupled GPCR. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the molecular mechanism of action of their compounds.
The Critical Challenge: Moving Beyond Affinity to Cellular Target Engagement
In modern drug discovery, quantifying the binding affinity of a compound to its purified target protein is a crucial first step. However, this in vitro affinity does not always translate to the desired biological effect in a complex cellular environment. Factors such as cell permeability, off-target effects, and the physiological state of the cell can all influence a compound's activity. Therefore, confirming direct engagement with the intended target in a cellular model is a critical step to build confidence in a compound's mechanism of action and to guide its further development.[1][2]
This guide will compare three orthogonal and widely adopted methods for confirming target engagement in cellular models:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target protein stabilization upon ligand binding.
-
GPCR-Mediated cAMP Reporter Gene Assay: A functional assay that measures the downstream signaling consequence of target engagement for Gs- or Gi-coupled receptors.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay: A proximity-based assay that can measure direct ligand binding or receptor-effector protein interactions in real-time.
Comparative Analysis of Target Engagement Methodologies
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. | Thermal melt curve (Tm) shift (ΔTm) | Label-free; applicable to any soluble or membrane protein; confirms direct physical interaction.[3][4][5][6][7] | Requires a specific antibody for detection; indirect measure of functional activity; less sensitive for weak binders. |
| cAMP Reporter Gene Assay | GPCR activation modulates intracellular cAMP levels, which drives the expression of a reporter gene (e.g., luciferase). | Luminescence signal (agonist EC50 or antagonist IC50) | High-throughput; functional readout of cellular response; highly sensitive.[8][9][10][11] | Indirect measure of target binding; pathway-specific (Gs/Gi); requires genetically modified cells. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a donor (e.g., NanoLuc) and an acceptor fluorophore. Can be configured for ligand binding or protein-protein interactions. | BRET ratio (agonist EC50 or antagonist IC50) | Real-time measurements in live cells; can distinguish agonists, antagonists, and allosteric modulators; high signal-to-noise ratio.[12][13] | Requires protein engineering (fusion proteins) and/or fluorescently labeled ligands; potential for steric hindrance. |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm the direct physical interaction between a compound and its target protein in a cellular environment.[3][4][6][7] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Caption: CETSA Experimental Workflow.
-
Cell Seeding: Seed cells expressing the target GPCR in a suitable culture vessel and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heating Step: Resuspend the treated cells in a suitable buffer and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Analysis: Carefully collect the supernatant and analyze the amount of soluble target protein by Western blotting or ELISA using a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein relative to the 37°C control against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive ΔTm in the compound-treated group compared to the vehicle control confirms target engagement.
GPCR-Mediated cAMP Reporter Gene Assay
This assay provides a functional readout of target engagement by measuring the downstream signaling consequences of GPCR activation. For a Gs-coupled receptor, agonist binding increases intracellular cAMP, which in turn activates a cAMP response element (CRE) driving the expression of a reporter gene, typically luciferase.[8][9][10][11]
Caption: Gs-coupled GPCR signaling pathway leading to luciferase expression.
-
Cell Line: Use a stable cell line co-expressing the target GPCR and a CRE-luciferase reporter construct.
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and a known agonist (positive control) in a suitable assay buffer.
-
Compound Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for a period sufficient to allow for gene transcription and protein expression (typically 3-6 hours).
-
Lysis and Luminescence Reading: Add a luciferase assay reagent that both lyses the cells and contains the luciferase substrate.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to monitor protein-protein interactions or ligand-receptor binding in real-time in living cells.[12][13] For target engagement, a NanoBRET™ assay can be employed where the target GPCR is tagged with NanoLuc® luciferase (the donor) and a fluorescently labeled ligand (the acceptor) is used.
Caption: NanoBRET Ligand Binding Assay Workflow.
-
Cell Transfection: Transiently or stably express the target GPCR fused to NanoLuc® luciferase in a suitable cell line.
-
Cell Seeding: Seed the cells in a white 96-well plate and incubate.
-
Compound and Tracer Addition: Add a fixed concentration of the fluorescently labeled ligand (tracer) along with a serial dilution of the unlabeled competitor, this compound.
-
Substrate Addition: Add the NanoLuc® substrate and incubate for a short period.
-
Signal Detection: Measure the luminescence signal at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the competitor concentration and fit the data to determine the IC50 value, which can be converted to a binding affinity (Ki).
Conclusion and Recommendations
Confirming target engagement in a cellular context is paramount for the successful progression of a drug discovery project. The three methods described here—CETSA, reporter gene assays, and BRET—provide orthogonal approaches to build a comprehensive picture of a compound's interaction with its target.
-
For initial confirmation of direct physical binding , CETSA is an excellent choice as it is label-free and provides direct evidence of target stabilization.
-
To understand the functional consequences of target engagement , a reporter gene assay is a robust and high-throughput method for assessing agonist or antagonist activity for signaling receptors.
-
For detailed pharmacological characterization, including binding kinetics and affinity determination in live cells , BRET offers a sensitive and real-time approach.
A multi-faceted approach, employing at least two of these methods, is highly recommended to confidently establish the cellular target engagement of this compound and to elucidate its mechanism of action.
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A Comparative Guide to Assessing the Metabolic Stability of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol in Human Liver Microsomes
For researchers in the dynamic field of drug discovery, understanding a compound's metabolic fate is a cornerstone of developing safe and effective therapeutics. Metabolic stability, a measure of how susceptible a compound is to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of this parameter allows chemists to prioritize candidates with favorable properties and provides critical insights for structural modifications to enhance stability.[2]
This guide provides a comprehensive framework for evaluating the metabolic stability of a novel N-heterocyclic compound, (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol (designated as Test Compound A ), using the gold-standard in vitro model: human liver microsomes (HLM).[2][3] We will delve into the scientific rationale, present a detailed experimental protocol, and compare the results against well-characterized benchmark compounds.
The Scientific Rationale: Why Liver Microsomes?
The liver is the body's primary site for drug metabolism, and the cytochrome P450 (CYP) enzyme superfamily, located within the endoplasmic reticulum of hepatocytes, is responsible for the majority of Phase I metabolic reactions.[3][4] Liver microsomes are vesicles formed from the endoplasmic reticulum when liver cells are homogenized. They offer a convenient and cost-effective model that is highly enriched in these critical CYP enzymes.[1]
While more complex systems like hepatocytes offer a broader view of both Phase I and Phase II metabolism, microsomal assays are ideal for initial high-throughput screening because they specifically isolate the contribution of major oxidative enzymes, which are often the primary drivers of a drug's clearance.[4][5]
A crucial component of this assay is the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for the catalytic activity of CYP enzymes.[6] The reaction is initiated by adding NADPH to a pre-incubated mixture of the test compound and liver microsomes.[1][6] To ensure the validity of the results, the experimental design must include a set of robust controls.
Experimental Design: A Self-Validating, Comparative Framework
To contextualize the metabolic stability of Test Compound A , we will assess it alongside two standard comparators, creating a self-validating system.
-
Test Compound A: this compound
-
Comparator B (High Turnover Control): Verapamil. A well-known cardiovascular drug that undergoes rapid metabolism in the liver, serving as a positive control to ensure the enzymatic system is active.[1][5][7]
-
Comparator C (Moderate Turnover Control): Diclofenac. A nonsteroidal anti-inflammatory drug with a moderate rate of metabolism, providing an intermediate benchmark.[7][8]
-
Negative Control: A parallel incubation is run without the addition of NADPH.[6][9] Any degradation observed in this condition points towards chemical instability or metabolism by NADPH-independent enzymes, rather than CYP-mediated metabolism.[6]
This comparative approach allows us to classify the stability of Test Compound A relative to established standards.
Step-by-Step Protocol: Human Liver Microsome Stability Assay
This protocol outlines a standard procedure for determining metabolic stability in a 96-well plate format, suitable for screening.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution.[9]
-
Test Compound A, Verapamil, Diclofenac (10 mM stock solutions in DMSO)
-
Internal Standard (IS) solution in cold acetonitrile (e.g., Tolbutamide or another structurally unrelated, stable compound)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and human liver microsomes to a final protein concentration of 0.5 mg/mL.[1][5][6]
-
Compound Dilution: Serially dilute the 10 mM stock solutions of Test Compound A and comparators to an intermediate concentration in buffer.
-
Incubation Setup:
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[10]
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (to a final concentration of 1 mM) to all wells except the negative controls.[6] Mix immediately. This is your T=0 reference point for the start of the reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the corresponding wells by adding 2-3 volumes of cold acetonitrile containing the internal standard.[1][9] The cold acetonitrile serves to quench the enzymatic reaction and precipitate the microsomal proteins.[6][9]
-
Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean 96-well collection plate for analysis.
-
Bioanalysis by LC-MS/MS
The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5] This technique offers high sensitivity and specificity, allowing for accurate measurement even in complex biological matrices.[11] The amount of the parent compound is determined by comparing its peak area to that of the internal standard at each time point.[10]
Data Analysis and Interpretation
The data analysis workflow allows for the determination of key pharmacokinetic parameters.
-
Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.
-
Determine the Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line corresponds to the elimination rate constant (k). The half-life is then calculated using the formula:
-
t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the liver's intrinsic ability to metabolize a drug. It is calculated from the half-life and the incubation conditions:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
-
These calculations provide quantitative metrics to compare the metabolic stability of the test compounds directly.[9]
The following table presents hypothetical but realistic data for our experimental set.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| Test Compound A | 48.5 | 29.2 | Moderate |
| Verapamil (Control) | 15.2 | 93.3 | Low (High Turnover) |
| Diclofenac (Control) | 35.8 | 39.6 | Moderate |
Interpretation: The results indicate that Test Compound A possesses moderate metabolic stability, comparable to that of Diclofenac. Its clearance is significantly lower than the high-turnover control, Verapamil, suggesting it is not subject to extremely rapid metabolism by hepatic CYPs. The lack of degradation in the "-NADPH" control would confirm that the observed clearance is enzyme-mediated.
Visualizing the Process and Potential Outcomes
Diagrams help clarify complex workflows and conceptual pathways.
Caption: Potential metabolic pathways for Test Compound A in liver microsomes.
Conclusion
This guide outlines a robust, comparative method for assessing the metabolic stability of This compound . Based on our comparative analysis, the compound exhibits a moderate stability profile in human liver microsomes. This finding is encouraging for early-stage development, as it suggests the compound is not likely to be cleared from the body with excessive rapidity.
Further studies, such as metabolite identification, could elucidate the primary "soft spots" on the molecule (as suggested in the pathway diagram), providing medicinal chemists with actionable data to further optimize metabolic stability while preserving pharmacological activity. [12]This iterative process of design, testing, and analysis is fundamental to advancing promising new chemical entities toward clinical evaluation.
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A Researcher's Guide to Benchmarking the Selectivity Profile of Novel CNS-Active Compounds: The Case of Nicopiperidinol
In the landscape of modern drug discovery, particularly within the complex realm of neuroscience, the adage "it's not just about hitting the target, but also about avoiding the bystanders" has never been more pertinent. A compound's selectivity—its ability to interact with its intended biological target with high affinity while showing significantly lower affinity for other biomolecules—is a critical determinant of its therapeutic window and potential for adverse effects. This guide provides an in-depth, practical framework for establishing the selectivity profile of a novel compound, using the hypothetical α4β2 nicotinic acetylcholine receptor (nAChR) agonist, "(1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol" (herein referred to as Nicopiperidinol), as our exemplar.
This document is structured to provide not just the "how," but the critical "why" behind each experimental choice, reflecting a philosophy of self-validating protocols and robust data interpretation.
Introduction: The Imperative of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant rate of attrition occurring due to unforeseen off-target effects. These unintended interactions can lead to a range of toxicities or side effects that render an otherwise potent compound therapeutically unviable. Consequently, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design and risk mitigation.
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are implicated in a wide array of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases.[1] The structural similarity among nAChR subtypes, as well as with other neurotransmitter receptors, presents a significant challenge in developing subtype-selective agonists. Nicopiperidinol, with its core piperidine and pyridine moieties, is structurally analogous to compounds known to interact with nAChRs.[2] Therefore, our primary hypothesis is that Nicopiperidinol is an agonist at the α4β2 nAChR, a subtype widely distributed in the central nervous system and a key target for cognitive enhancement and smoking cessation therapies.
This guide will delineate the process of:
-
Primary Target Affinity and Potency Determination: Confirming the interaction of Nicopiperidinol with the α4β2 nAChR.
-
Broad Panel Selectivity Screening: Assessing the binding affinity of Nicopiperidinol against a panel of receptors to identify potential off-target interactions.
-
Functional Characterization of Off-Target "Hits": Investigating the functional consequences (agonist, antagonist, or inverse agonist activity) of any identified off-target binding.
-
Comparative Analysis: Benchmarking the selectivity profile of Nicopiperidinol against established nAChR agonists.
Experimental Design: A Multi-tiered Approach
A robust selectivity profiling workflow is hierarchical, starting with broad screening and progressively focusing on more detailed functional characterization of identified interactions.
Caption: A multi-tiered workflow for selectivity profiling.
Methodologies: From Binding to Function
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[3][4] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize commercially available cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells for α4β2 nAChR, HEK293 cells for other GPCRs).
-
On the day of the assay, thaw the membrane aliquots and resuspend them in the appropriate binding buffer.[5] The buffer composition is critical and receptor-specific.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kd value), and a range of concentrations of the test compound (Nicopiperidinol).
-
For each receptor, a specific radioligand is used (e.g., [³H]-Epibatidine for α4β2 nAChR, [³H]-Prazosin for α1A adrenergic receptor, [³H]-Ketanserin for 5-HT₂ₐ receptor).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester.[6] This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Dry the filtermats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) are used to generate a dose-response curve of compound concentration versus radioligand displacement.
-
The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Elucidating Mechanism of Action
Identifying a binding interaction is only the first step. It is crucial to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist? The choice of functional assay depends on the receptor's signaling mechanism.[7]
A. G-Protein Coupled Receptors (GPCRs)
Many of the common off-targets for CNS drugs are GPCRs. These receptors signal through G-proteins, which can be broadly categorized into Gs, Gi/o, and Gq/11 families.
-
[³⁵S]GTPγS Binding Assay (for Gi/o and Gs coupled receptors): This assay measures the direct activation of G-proteins by an agonist.[8][9][10] In the presence of an agonist, the Gα subunit releases GDP and binds GTP. [³⁵S]GTPγS is a non-hydrolyzable analog of GTP, and its incorporation into the G-protein can be quantified. An increase in [³⁵S]GTPγS binding indicates agonist activity.
Caption: GTPγS binding assay workflow.
-
Calcium Flux Assay (for Gq/11 coupled receptors): Gq/11-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[11] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) in a plate-based reader. An increase in fluorescence upon compound addition indicates agonist activity.
B. Ligand-Gated Ion Channels (e.g., nAChRs)
For ion channels, functional activity is measured by assessing ion flux or changes in membrane potential.
-
Fluorescent Imaging Plate Reader (FLIPR) Assays: These assays use ion-sensitive dyes to measure changes in intracellular ion concentrations. For nAChRs, which are permeable to cations like Na⁺ and Ca²⁺, a calcium-sensitive dye can be used to measure agonist-induced channel opening.
Protocol: FLIPR Calcium Flux Assay for α4β2 nAChR
-
Cell Plating: Plate cells stably expressing the α4β2 nAChR in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 60 minutes at 37°C.
-
Compound Addition and Measurement: Place the plate in the FLIPR instrument. The instrument will add the test compound (Nicopiperidinol) at various concentrations and simultaneously measure the change in fluorescence over time.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy relative to a reference agonist like acetylcholine).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate at-a-glance comparison.
Table 1: Hypothetical Binding Affinity (Kᵢ) of Nicopiperidinol at Primary and Off-Target Receptors
| Receptor Target | Radioligand | Kᵢ (nM) of Nicopiperidinol |
| Primary Target | ||
| nAChR α4β2 | [³H]-Epibatidine | 5.2 |
| nAChR Subtypes | ||
| nAChR α7 | [¹²⁵I]-α-Bungarotoxin | 850 |
| nAChR α3β4 | [³H]-Epibatidine | 450 |
| GPCR Panel | ||
| Adrenergic α1A | [³H]-Prazosin | > 10,000 |
| Adrenergic α2A | [³H]-Rauwolscine | > 10,000 |
| Adrenergic β1 | [³H]-CGP12177 | > 10,000 |
| Dopamine D₂ | [³H]-Spiperone | 980 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 1,200 |
| Muscarinic M₁ | [³H]-Pirenzepine | 2,500 |
| Histamine H₁ | [³H]-Pyrilamine | > 10,000 |
Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀) and Efficacy of Nicopiperidinol
| Receptor Target | Assay Type | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of reference agonist) |
| Primary Target | ||||
| nAChR α4β2 | Calcium Flux | Agonist | 15.6 | 95% (vs. Acetylcholine) |
| Off-Target 'Hits' | ||||
| nAChR α7 | Calcium Flux | No activity | > 10,000 | N/A |
| nAChR α3β4 | Calcium Flux | Weak Partial Agonist | 1,100 | 25% (vs. Acetylcholine) |
| Dopamine D₂ | GTPγS | Antagonist | 2,100 (IC₅₀) | N/A |
| Serotonin 5-HT₂ₐ | Calcium Flux | Antagonist | 2,800 (IC₅₀) | N/A |
| Muscarinic M₁ | Calcium Flux | No activity | > 10,000 | N/A |
Interpretation and Selectivity Index
The selectivity index is a quantitative measure of a compound's preference for its primary target over an off-target. It is calculated as:
Selectivity Index = Kᵢ (Off-Target) / Kᵢ (Primary Target)
Based on our hypothetical data:
-
Selectivity for α4β2 vs. α7: 850 nM / 5.2 nM = 163-fold
-
Selectivity for α4β2 vs. D₂: 980 nM / 5.2 nM = 188-fold
A selectivity index of >100-fold is generally considered desirable, though the required level of selectivity depends on the therapeutic context and the physiological roles of the off-target receptor.
Comparative Benchmarking
To contextualize the selectivity profile of Nicopiperidinol, it is essential to compare it with existing compounds that target the same primary receptor.
Table 3: Hypothetical Selectivity Profile Comparison
| Compound | Kᵢ α4β2 (nM) | Selectivity vs. α7 (fold) | Selectivity vs. D₂ (fold) |
| Nicopiperidinol | 5.2 | 163 | 188 |
| Varenicline (Chantix®) | 1.8 | 300 | >1,000 |
| Epibatidine (Tool Compound) | 0.05 | 400 | >10,000 |
This comparison reveals that while Nicopiperidinol is a potent α4β2 agonist, its selectivity over the α7 and D₂ receptors is less pronounced than that of Varenicline or Epibatidine. This information is critical for guiding further medicinal chemistry efforts to improve the selectivity profile of the Nicopiperidinol scaffold.
Conclusion
This guide has outlined a comprehensive, multi-tiered strategy for benchmarking the selectivity profile of a novel CNS compound, using the hypothetical α4β2 nAChR agonist Nicopiperidinol as an example. By integrating radioligand binding assays to determine affinity and a suite of functional assays to elucidate the mechanism of action, researchers can build a detailed understanding of a compound's pharmacological fingerprint. This rigorous, data-driven approach is fundamental to identifying drug candidates with the highest potential for therapeutic success and the lowest risk of off-target liabilities. The principles and protocols described herein are broadly applicable and serve as a robust foundation for selectivity profiling in any drug discovery program.
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Liu, Q.-S., et al. (2007). A Novel Nicotinic Acetylcholine Receptor Subtype in Basal Forebrain Cholinergic Neurons with High Sensitivity to Amyloid Peptides. Journal of Neuroscience, 27(35), 9490-9499. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol
This document provides comprehensive, step-by-step guidance for the safe handling and proper disposal of (1-(5-Methylpyridin-2-yl)piperidin-3-yl)methanol. As a preferred source for laboratory safety information, this guide is designed for researchers, scientists, and drug development professionals. Our approach synthesizes technical data with field-proven insights to ensure every protocol is a self-validating system, grounded in authoritative safety standards.
Part 1: Hazard Assessment & Characterization — A Proactive Approach
Direct safety and toxicological data for this compound are not extensively documented. Therefore, a rigorous hazard assessment must be conducted by analogy, examining the known risks of its core structural components: the pyridine ring, the piperidine ring, and the methanol group. This proactive, science-based approach is fundamental to our commitment to laboratory safety.
The probable hazard profile is synthesized from the characteristics of these parent compounds. Based on this analysis, this compound should be handled as a substance that is harmful if swallowed, toxic in contact with skin, a severe skin and eye irritant/corrosive, and may cause respiratory irritation and organ damage with prolonged exposure .
| Component | Known Hazards | Citation |
| Pyridine | Flammable; Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation; May damage liver, kidneys, and the central nervous system. | [1][2][3][4] |
| Piperidine | Highly flammable liquid; Toxic/Fatal if inhaled or in contact with skin; Causes severe skin burns and eye damage. | [5][6][7] |
| Methanol | Highly flammable liquid; Toxic if swallowed, inhaled, or in contact with skin; Causes damage to organs, specifically the eyes and central nervous system. | [8] |
| Related Structures | Structurally similar compounds are classified as causing severe skin burns, eye damage, and respiratory irritation. | [9][10] |
Part 2: Pre-Disposal Operations: Safety & Handling Protocols
Adherence to correct handling procedures is the first line of defense against chemical exposure. These protocols are mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and are integral to any laboratory's Chemical Hygiene Plan.[11][12]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard assessment. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield. Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[13] Always inspect gloves for tears or degradation before use.
-
Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10][14]
Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[14]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[10]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, ventilate the area cautiously.
-
Don Full PPE: Before attempting cleanup, don the full PPE ensemble described above.
-
Absorb Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[15] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent (consult your facility's safety officer), and collect the decontamination materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and Chemical Hygiene Officer as required by your institution's Chemical Hygiene Plan.[11]
Part 3: Step-by-Step Disposal Procedure
The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[16][17] This compound must be managed as hazardous waste from "cradle-to-grave."[17]
Step 1: Waste Characterization and Segregation
Due to its toxic and irritant properties derived from its pyridine and piperidine moieties, this chemical waste must be classified as hazardous.[16]
-
Action: Segregate waste containing this compound into a dedicated waste stream.
-
Causality: It is critical to keep this waste separate from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent chemical reactions.[10][18]
Step 2: Containerization
Proper containment is essential to prevent leaks and environmental release.
-
Action: Use only approved, chemically compatible hazardous waste containers.[18] The container must have a secure, vapor-tight lid and be kept closed at all times unless waste is being added.[18]
-
Causality: Using incompatible containers can lead to degradation of the container, causing spills. Leaving containers open allows for the release of hazardous vapors into the laboratory environment.
Step 3: Labeling
Accurate labeling is a legal requirement and ensures safe handling by all personnel, including waste management professionals.
-
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: This compound and any other constituents.
-
The specific hazard characteristics: Toxic, Irritant .
-
The Accumulation Start Date .
-
The generator's contact information.
-
-
Causality: Improper labeling can result in regulatory fines and, more importantly, accidental exposures or improper consolidation of incompatible waste streams.[19]
Step 4: Accumulation and Storage
Waste must be stored in a designated and controlled area pending disposal.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA).[18] This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Causality: Designated storage areas ensure that hazardous waste is managed correctly, inventoried, and prepared for shipment, minimizing the risk of spills or unauthorized access.
Step 5: Final Disposal
Under no circumstances should this chemical be disposed of via the sanitary sewer or in regular solid waste.[5][20]
-
Action: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[16][20]
-
Causality: Professional hazardous waste vendors are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations, typically via high-temperature incineration, which is the preferred method for organic compounds of this nature.[20][21]
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of the Target Compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
